2-Methoxypropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMHAVTCUVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564882-15-0 | |
| Record name | 2-methoxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of novel sulfonamide derivatives is therefore of significant interest in the pursuit of new drug candidates. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific aliphatic sulfonamide, 2-methoxypropane-1-sulfonamide. As a Senior Application Scientist, the following discourse is structured to not only provide detailed experimental protocols but also to offer insights into the rationale behind the chosen synthetic strategies and analytical techniques. Every procedure is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Aliphatic Sulfonamides
While aromatic sulfonamides have a long and storied history in medicine, their aliphatic counterparts are gaining increasing attention. The incorporation of aliphatic scaffolds can significantly modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. This compound serves as an excellent model compound for exploring the synthesis and characterization of this class of molecules. Its structure combines a simple aliphatic backbone with a methoxy group, offering interesting possibilities for structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of this molecule is a two-step process, beginning with the preparation of the key intermediate, 2-methoxypropane-1-sulfonyl chloride, followed by its reaction with ammonia.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is approached via a reliable and scalable two-step synthetic sequence. The first step involves the conversion of a commercially available alcohol, 2-methoxy-1-propanol, to the corresponding sulfonyl chloride. The second step is the subsequent reaction of this sulfonyl chloride with ammonia to furnish the desired sulfonamide.
Step 1: Synthesis of 2-Methoxypropane-1-sulfonyl chloride
The conversion of alcohols to sulfonyl chlorides is a fundamental transformation in organic synthesis. For this procedure, we will utilize thionyl chloride (SOCl₂) in the presence of a base, a method known for its efficiency and the convenient removal of byproducts.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2-Methoxy-1-propanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxypropane-1-sulfonyl chloride.
-
The crude product can be purified by vacuum distillation.
-
Causality Behind Experimental Choices:
-
The use of pyridine is crucial as it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and degradation of the product.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the alcohol and thionyl chloride.
-
Anhydrous conditions are necessary as thionyl chloride readily reacts with water.
Step 2: Synthesis of this compound
The final step in the synthesis is the reaction of the prepared 2-methoxypropane-1-sulfonyl chloride with ammonia. Using aqueous ammonia is a convenient and effective method for this transformation.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2-Methoxypropane-1-sulfonyl chloride
-
Concentrated aqueous ammonia (ammonium hydroxide)
-
Dichloromethane (DCM)
-
Distilled water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the 2-methoxypropane-1-sulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with distilled water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Self-Validating System:
The success of this synthesis can be validated at each step. The formation of the sulfonyl chloride in Step 1 can be confirmed by the disappearance of the starting alcohol peak and the appearance of a new product peak in GC-MS analysis. The final product in Step 2 can be verified by its characteristic spectroscopic data (NMR, IR, MS) and its purity assessed by HPLC.
Mandatory Visualization:
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are crucial for the characterization of this compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~4.8 - 5.2 br s 2H -SO₂NH₂ ~3.5 - 3.8 m 1H -CH(CH₃)- ~3.4 s 3H -OCH₃ ~3.1 - 3.3 m 2H -CH₂SO₂- ~1.2 d 3H -CH(CH₃)- -
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will indicate the number of different carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm) Assignment ~75 - 80 -OCH₂- ~58 - 62 -OCH₃ ~55 - 60 -CH₂SO₂- ~30 - 35 -CH(CH₃)- ~15 - 20 -CH(CH₃)-
Rationale for Predicted Shifts:
-
The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.
-
The methine proton adjacent to the methoxy group will be a multiplet due to coupling with the neighboring methyl and methylene protons.
-
The methoxy protons will appear as a sharp singlet.
-
The methylene protons adjacent to the sulfonyl group will be deshielded and appear as a multiplet.
-
The methyl protons will be a doublet due to coupling with the methine proton.
-
In the ¹³C NMR spectrum, the carbon atoms attached to electronegative oxygen and sulfur atoms will be downfield.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Assignment |
| 3350 - 3250 | N-H stretch | -SO₂NH₂ |
| 2980 - 2850 | C-H stretch | Aliphatic C-H |
| 1350 - 1310 | S=O asymmetric stretch | Sulfonyl group |
| 1160 - 1120 | S=O symmetric stretch | Sulfonyl group |
| 1100 - 1000 | C-O stretch | Ether linkage |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₄H₁₁NO₃S), the expected molecular weight is 153.05 g/mol .
| m/z | Ion |
| 154.05 | [M+H]⁺ |
| 176.03 | [M+Na]⁺ |
| 136.04 | [M-NH₃+H]⁺ |
Note: The predicted mass spectrometry data is sourced from PubChem.[1]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of the synthesized compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Expected Result: A single major peak should be observed, indicating a high degree of purity. The retention time will be specific to the compound under the given conditions.
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and toxic liquid. It should also be handled in a fume hood.
-
Concentrated aqueous ammonia is corrosive and has a strong odor. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Always wear appropriate PPE when handling any chemicals in the laboratory.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this and similar aliphatic sulfonamides. The provided characterization data, while based on established principles and data from analogous structures, serves as a reliable guide for the analysis of the synthesized compound. This work underscores the importance of a systematic and well-documented approach in chemical synthesis and characterization, which is paramount for the advancement of drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 26, 2026.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxypropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypropane-1-sulfonamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug discovery. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests its potential for biological activity. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for its experimental characterization.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.
| Identifier | Value | Source |
| CAS Number | 808148-28-9 | [1] |
| Molecular Formula | C₅H₁₃NO₃S | [1] |
| Molecular Weight | 167.23 g/mol | [1] |
| SMILES | CC(C)(CS(=O)(=O)N)OC | [1] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable initial estimates of a compound's physicochemical profile. These predictions are instrumental in guiding experimental design and prioritizing resources.
| Property | Predicted Value | Source |
| LogP | -0.3001 | [1] |
| Topological Polar Surface Area (TPSA) | 69.39 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The negative LogP value suggests that this compound is likely to be a hydrophilic compound, with a preference for aqueous environments over lipid phases. The TPSA, a descriptor for the surface area of polar atoms, further supports its potential for good membrane permeability.
Acid-Base Properties: The Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is the primary ionizable center in this compound. The proton on the nitrogen atom is acidic and can be lost to form an anion. The acidity of this proton, quantified by its pKa, is a critical parameter influencing the compound's solubility, lipophilicity, and interaction with biological targets at different pH values.
Caption: Acid-base equilibrium of the sulfonamide group.
Experimental Protocols for Physicochemical Characterization
To provide a comprehensive understanding of this compound, the following experimental protocols are recommended for the determination of its key physicochemical properties.
Protocol 1: Determination of pKa by UV-Metric Titration
This method is based on the principle that the UV-Visible absorbance spectrum of a compound changes as it ionizes. By monitoring these changes as a function of pH, the pKa can be determined.
Materials:
-
This compound
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Calibrated pH meter
-
Automated titrator or precision micropipettes
-
Aqueous buffers of known pH (e.g., phosphate, borate)
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Methanol or other suitable co-solvent if aqueous solubility is low
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a thermostatted titration vessel, add a known volume of an appropriate aqueous buffer.
-
Add a small aliquot of the compound's stock solution to the buffer to achieve a final concentration that gives a measurable UV absorbance.
-
Record the initial UV-Vis spectrum (e.g., from 200-400 nm) and the initial pH.
-
Titrate the solution with the standardized acid or base in small, precise increments.
-
After each addition, allow the pH to stabilize, then record the pH and the full UV-Vis spectrum.
-
Continue the titration until the pH has traversed at least 2 units on either side of the expected pKa.
-
Analyze the spectral data using appropriate software to determine the pKa. This typically involves plotting absorbance at a specific wavelength versus pH and fitting the data to the Henderson-Hasselbalch equation.
Protocol 2: Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a compound between an aqueous and an immiscible organic phase.
Materials:
-
This compound
-
n-Octanol (pre-saturated with the aqueous buffer)
-
Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in the aqueous buffer.
-
Add equal volumes of the aqueous stock solution and the pre-saturated n-octanol to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect aliquots from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogD is the base-10 logarithm of this ratio.
Protocol 3: Aqueous Solubility Determination
This protocol determines the equilibrium solubility of the compound in an aqueous medium.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., water, PBS)
-
Small vials with screw caps
-
Thermostatted shaker incubator
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: A streamlined workflow for characterizing a new chemical entity.
Conclusion
While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its scientific investigation. The predicted properties suggest a hydrophilic compound with potential for good ADME characteristics. The detailed experimental protocols outlined herein offer a clear path for researchers to determine the key physicochemical parameters necessary for advancing its study in drug discovery and development. A systematic approach, as depicted in the characterization workflow, will ensure the generation of high-quality, reliable data to fully elucidate the profile of this promising molecule.
References
- Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization.
- 808148-28-9 | 2-Methoxy-2-methylpropane-1-sulfonamide | ChemScene.
-
2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem. Available at: [Link]
- CAS 598-53-8: Propane, 2-methoxy - CymitQuimica.
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. Available at: [Link]
-
2-Methoxypropene - Wikipedia. Available at: [Link]
- 2-Methoxy-2-methylpropane-1-sulfonamide | 808148-28-9 | IHB14828 - Biosynth.
-
2-Methoxypropane | C4H10O | CID 11721 - PubChem - NIH. Available at: [Link]
- CAS No : 598-53-8| Chemical Name : 2-Methoxy Propane | Pharmaffiliates.
- 1934866-39-3|2-Methoxy-N-methylpropane-1-sulfonamide|BLD Pharm.
- 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride - Chem-Impex.
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Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PubMed Central. Available at: [Link]
-
Determination of Lipophilicity Constants of Sulfonamide Substituents - ACS Publications. Available at: [Link]
- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents.
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(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. Available at: [Link]
- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing.
- mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes.
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Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - NIH. Available at: [Link]
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. Available at: [Link]
-
The lipophilicity parameters of sulfonamide derivatives were clustered... - ResearchGate. Available at: [Link]
- Solubility prediction of sulfonamides at various temperatures using a single determination.
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - ResearchGate. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia. Available at: [Link]
- Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane.
- 2-Methoxy Propane | CAS No- 598-53-8 | Simson Pharma Limited.
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]
-
(2s)-1-methoxy-n-methylpropane-2-sulfonamide - PubChemLite. Available at: [Link]
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An In-depth Technical Guide to 2-Methoxypropane-1-sulfonamide (CAS 1564882-15-0)
This guide provides a comprehensive overview of 2-Methoxypropane-1-sulfonamide, a molecule of interest within contemporary chemical research. While publicly available data on this specific compound is limited, this document synthesizes the available information and provides expert insights based on the broader class of sulfonamides, offering a foundational understanding for researchers, scientists, and drug development professionals.
Core Molecular Attributes
This compound is a chemical compound identified by the CAS number 1564882-15-0. Its fundamental properties, as aggregated from supplier databases, are summarized below.
| Property | Value | Source |
| CAS Number | 1564882-15-0 | |
| Molecular Formula | C4H11NO3S | |
| Molecular Weight | 153.20 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | CS(=O)(=O)CC(C)OC | |
| Physical State | Solid (predicted) |
Structural and Chemical Context
The structure of this compound features a sulfonamide functional group (-S(=O)₂NH₂) attached to a methoxypropyl backbone. This unique combination of a sulfonamide, known for its wide range of biological activities, and a methoxy ether linkage suggests potential for nuanced chemical properties and biological interactions.
Diagram: Logical Relationship of Structural Features
Caption: Key structural components influencing the compound's overall properties.
Projected Physicochemical Properties
While experimental data is not widely published, computational predictions provide a valuable baseline for understanding the behavior of this compound.
| Predicted Property | Predicted Value | Notes |
| LogP | 0.15 | Indicates a relatively balanced lipophilicity/hydrophilicity. |
| pKa | 10.5 | The sulfonamide proton is weakly acidic. |
| Boiling Point | ~300 °C | Estimated under standard pressure. |
| Melting Point | Not Available | Expected to be a solid at room temperature. |
Note: These values are computationally derived and should be confirmed through empirical testing.
Potential Research Applications
The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents including antibiotics, diuretics, and anticonvulsants. The presence of this group in this compound suggests its potential as a building block or lead compound in drug discovery programs. The methoxypropyl side chain may serve to modulate pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
Workflow: Investigating a Novel Sulfonamide
Caption: A generalized workflow for the initial investigation of a novel sulfonamide compound.
Experimental Protocols
Given the novelty of this compound, established protocols are not available. However, the following represents a standard, self-validating approach for the characterization of a new chemical entity like this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.
Safety and Handling
As with any novel chemical compound, this compound should be handled with care in a laboratory setting. Assume the compound is potentially hazardous in the absence of comprehensive toxicological data. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound represents an under-explored area of chemical space. While current public information is sparse, its structural features suggest potential for further investigation, particularly within the field of medicinal chemistry. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.
References
A Technical Guide to 2-Methoxypropane-1-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Methoxypropane-1-sulfonamide, a molecule of interest within the broader, therapeutically significant class of sulfonamides. While specific research on this particular aliphatic sulfonamide is not extensive, this document synthesizes foundational principles to offer a predictive and practical framework for its study. We will deconstruct its IUPAC nomenclature, outline a plausible synthetic route, detail necessary analytical characterization, and explore its potential applications in drug development based on the well-established pharmacology of the sulfonamide scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities within this important class of compounds.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of modern pharmacology. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this scaffold has been incorporated into a vast array of therapeutic agents.[1][2][3] The versatility of the sulfonamide moiety allows it to act as a key structural component in drugs targeting a wide range of conditions, including bacterial infections, glaucoma, inflammation, and hypoglycemia.[4][5][6]
Sulfonamides exert their therapeutic effects through various mechanisms. In bacteria, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway, thereby halting bacterial growth and replication.[1][7] In humans, who obtain folate from their diet, this pathway is absent, providing a basis for selective toxicity. Beyond antibacterial action, sulfonamide-based drugs function as diuretics, anticonvulsants, and COX-2 inhibitors.[1][5] The molecule this compound, an aliphatic, non-antibacterial sulfonamide, represents an underexplored area of this chemical space, offering potential for novel pharmacological activities.
Structural Elucidation and IUPAC Nomenclature
A precise understanding of a molecule's structure is fundamental to all further investigation. The name this compound systematically describes its atomic connectivity according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Deconstruction of the IUPAC Name: [8]
-
Parent Chain: The longest carbon chain is a three-carbon chain, hence "propane".
-
Principal Functional Group: The highest priority functional group is the sulfonamide (-SO₂NH₂), which is located at the first carbon. This gives the base name "propane-1-sulfonamide".
-
Substituent: A methoxy group (-OCH₃) is attached to the second carbon of the propane chain, leading to the prefix "2-Methoxy".
Combining these elements yields the full IUPAC name: This compound .
Below is a diagram illustrating the logical breakdown of the nomenclature and the final chemical structure.
Caption: Logical flow from IUPAC name to chemical structure.
Physicochemical and Predicted Properties
While experimental data for this compound is limited, its key properties can be predicted using computational models, which are invaluable for guiding experimental design. A structurally similar compound, 2-Methoxy-2-methylpropane-1-sulfonamide, provides a basis for these predictions.[9]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₄H₁₁NO₃S | Defines the elemental composition and exact mass. |
| Molecular Weight | 153.20 g/mol | Influences diffusion, absorption, and formulation. |
| TPSA (Topological Polar Surface Area) | 69.39 Ų | Correlates with drug transport properties and membrane permeability. |
| LogP (Octanol-Water Partition Coeff.) | -0.30 | Indicates hydrophilicity; affects solubility and distribution. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |
| (Data predicted based on the similar structure of 2-Methoxy-2-methylpropane-1-sulfonamide)[9] |
These predicted properties suggest that this compound is a relatively small, polar molecule with good potential for aqueous solubility, a favorable characteristic for many drug candidates.
Synthesis and Purification Workflow
A robust and reproducible synthetic route is critical for producing the compound in sufficient quantity and purity for further study. The most common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[10] A plausible, multi-step synthesis for this compound is outlined below.
Caption: A proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 3: Synthesis of 2-Methoxypropane-1-sulfonyl chloride
-
Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel is placed in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Reaction: The flask is charged with a solution of 2-methoxypropane-1-thiol in an appropriate solvent (e.g., dichloromethane).
-
Chlorination: Chlorine gas is bubbled through the solution while vigorously stirring. Alternatively, an aqueous solution of chlorine is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with cold water, dilute sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride intermediate.
Step 4: Synthesis of this compound [11]
-
Setup: The crude 2-methoxypropane-1-sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) in a flask cooled in an ice bath.
-
Amination: A stoichiometric excess of concentrated aqueous ammonia is added dropwise to the stirred solution. A white precipitate is expected to form.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Isolation: The solvent is partially removed in vacuo. The resulting slurry is diluted with cold water and the solid product is collected by vacuum filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Analytical Characterization
Unambiguous characterization of the final product is essential to confirm its identity and purity. A standard suite of analytical techniques should be employed.
| Analytical Technique | Expected Result / Purpose |
| ¹H NMR | Provide a proton spectrum with characteristic shifts and splitting patterns for the methoxy, methylene, and methine protons, confirming the carbon skeleton. |
| ¹³C NMR | Show distinct signals for each of the four unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determine the molecular weight of the compound, confirming the molecular formula (Expected M+H⁺ ≈ 154.05). |
| Infrared (IR) Spectroscopy | Show characteristic absorption bands for the N-H stretches (approx. 3300-3400 cm⁻¹) and the symmetric/asymmetric S=O stretches (approx. 1160 and 1350 cm⁻¹). |
| Melting Point Analysis | A sharp melting point range indicates high purity of the crystalline solid. |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the final compound (target >98%). |
Potential Therapeutic Applications and Future Directions
While classical sulfonamides are known for their antibacterial properties, the structural features of this compound (aliphatic, lacking an aromatic amine) suggest it would be devoid of such activity.[4] Instead, its potential lies in exploring other biological targets associated with the sulfonamide class.
Potential Research Areas:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in physiological processes like pH regulation and fluid balance. This activity is leveraged in treatments for glaucoma and as diuretics.[4]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a privileged scaffold for targeting various metalloenzymes.
-
Modulation of Ion Channels or Receptors: The compound could be screened against panels of receptors and ion channels to identify novel bioactivities.
Workflow for Biological Screening
Caption: General workflow for assessing biological activity.
Conclusion
This compound is a structurally simple yet intriguing molecule within the vast chemical landscape of sulfonamides. While it remains largely uncharacterized in the scientific literature, this guide provides a robust, principles-based framework for its synthesis, purification, characterization, and biological evaluation. By leveraging established knowledge of sulfonamide chemistry and pharmacology, researchers can systematically explore the potential of this and similar compounds, paving the way for the discovery of novel therapeutic agents.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxypropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-methoxypropane-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data for this specific entity, this document leverages established principles of organic chemistry, spectroscopic theory, and advanced computational modeling to predict its key physicochemical properties. The guide details probable synthetic routes, predicted spectroscopic signatures for structural verification, and a thorough exploration of its conformational space. This theoretical framework serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds in drug discovery and development.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
Predicted Molecular Structure and Physicochemical Properties
Based on its chemical name and the foundational principles of organic chemistry, the molecular structure of this compound can be definitively established.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₁₁NO₃S |
| Molecular Weight | 153.20 g/mol |
| CAS Number | Not assigned |
| SMILES | COC(C)CS(=O)(=O)N |
A summary of the key identifiers and predicted physicochemical properties of this compound.
Proposed Synthesis Pathway
While a specific synthesis for this compound has not been reported in the literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for sulfonamide synthesis.[5] The most common approach involves the reaction of a sulfonyl chloride with ammonia.[6]
Two-Step Synthetic Protocol
A likely two-step synthesis would proceed as follows:
-
Chlorosulfonation of 2-methoxypropane: 2-Methoxypropane would be reacted with a chlorosulfonating agent, such as chlorosulfonic acid (HSO₃Cl), to yield 2-methoxypropane-1-sulfonyl chloride. This reaction is typically performed in an inert solvent at low temperatures to control its exothermicity.
-
Amination of the Sulfonyl Chloride: The resulting 2-methoxypropane-1-sulfonyl chloride would then be treated with aqueous ammonia to afford the desired this compound.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and verification of synthesized compounds. Based on the known spectroscopic properties of related sulfonamides, we can predict the key features in the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group (CH₃O-) protons would likely appear as a singlet. The protons of the sulfonamide group (-SO₂NH₂) would also produce a singlet, though its chemical shift can be solvent-dependent.[7][8] The remaining protons on the propane backbone would exhibit more complex splitting patterns (doublets, multiplets) due to spin-spin coupling.[9]
-
¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (oxygen, sulfur, nitrogen).[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[7][11]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Symmetric & Asymmetric Stretching | 3400 - 3200 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| S=O (sulfonyl) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1160 - 1120 |
| S-N (sulfonamide) | Stretching | 950 - 900 |
| C-O (ether) | Stretching | 1150 - 1085 |
A table of predicted characteristic IR absorption bands for this compound.
Conformational Analysis: A Computational Approach
The biological activity of a molecule is intimately tied to its three-dimensional shape and the accessible conformations it can adopt.[3] Due to the lack of experimental structural data (e.g., from X-ray crystallography) for this compound, computational methods provide a powerful tool for exploring its conformational landscape.
Methodology for Conformational Search
A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods. The process involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformer. This allows for the identification of low-energy, stable conformations.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Key Rotatable Bonds and Expected Conformations
The primary determinants of the overall conformation of this compound are the rotations around the C-C, C-S, and S-N bonds. Of particular interest is the orientation of the amino group relative to the sulfonyl group, as this can influence hydrogen bonding capabilities. Studies on similar sulfonamides have shown that the -NH₂ group can adopt staggered or eclipsed conformations with respect to the S=O bonds.[1] The presence of the methoxy group introduces further conformational possibilities around the C-O bond. The interplay of steric hindrance and intramolecular interactions will dictate the preferred conformations.
Implications for Drug Development
A thorough understanding of the molecular structure and conformational preferences of this compound is crucial for its potential application in drug development. The predicted three-dimensional structure can be used in molecular docking studies to assess its binding affinity to various biological targets.[2][12] Furthermore, knowledge of its stable conformations can guide the design of more rigid analogs with potentially enhanced activity and selectivity.
Conclusion
This technical guide has presented a comprehensive theoretical and computational overview of the molecular structure and conformation of this compound. While experimental data for this specific molecule is currently lacking, the principles and methodologies outlined here provide a solid foundation for its synthesis, characterization, and further investigation. The predictive models for its spectroscopic properties and conformational landscape offer valuable insights for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of novel sulfonamide-based therapeutic agents.
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
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2-methoxy-2-methylpropane-1-sulfonamide (C5H13NO3S). (n.d.). PubChemLite. [Link]
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Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed. [Link]
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Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025). ResearchGate. [Link]
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Determination of Sulfonamides by NMR Spectroscopy. (n.d.). Korea Science. [Link]
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Spectroscopic Characterization of 2-Methoxypropane-1-sulfonamide: A Predictive Guide
Introduction
2-Methoxypropane-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of novel chemical entities. In the absence of published experimental data for this compound, this guide provides a comprehensive, in-depth theoretical analysis of its expected spectroscopic characteristics. This predictive approach, grounded in the fundamental principles of spectroscopy and data from analogous structures, serves as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.
Molecular Structure and Predicted Spectroscopic Features
The structural integrity of a molecule is confirmed when the data from various spectroscopic methods converge to support a single, unambiguous structure. For this compound, the interplay between the methoxypropyl group and the sulfonamide moiety will give rise to a unique spectral fingerprint.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it facilitates the observation of exchangeable N-H protons.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 7.5 | Singlet (broad) | 2H | -SO₂NH₂ | The protons of the sulfonamide group are expected to be deshielded and may appear as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. Their chemical shift can be concentration and temperature-dependent.[1][2] |
| ~3.6 - 3.8 | Multiplet | 1H | H -C2 | This methine proton is deshielded by the adjacent oxygen atom of the methoxy group and the electron-withdrawing sulfonamide group at the C1 position. It will be split by the protons on C1 and C3.[3] |
| ~3.3 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are in a relatively shielded environment and are expected to appear as a singlet as there are no adjacent protons to couple with. |
| ~3.1 - 3.3 | Multiplet | 2H | H₂ -C1 | These methylene protons are adjacent to the strongly electron-withdrawing sulfonyl group, leading to a downfield shift. They will be split by the proton on C2. |
| ~1.1 - 1.2 | Doublet | 3H | H₃ -C3 | These methyl protons are in a typical aliphatic region and are split into a doublet by the single proton on C2. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~78 - 82 | C 2 | This methine carbon is bonded to the oxygen of the methoxy group, causing a significant downfield shift into the typical range for carbons in ethers.[4][5] |
| ~55 - 58 | -OC H₃ | The carbon of the methoxy group is also deshielded by the attached oxygen.[1] |
| ~50 - 55 | C 1 | The carbon atom directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded. |
| ~18 - 22 | C 3 | This methyl carbon is in a typical aliphatic environment and will be the most upfield signal. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol (ATR-IR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the vibrational modes of the sulfonamide and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3390–3320 and 3280–3230 | Medium-Strong | N-H asymmetric and symmetric stretching | Primary Sulfonamide (-SO₂NH₂)[6] |
| 2980–2850 | Medium-Strong | C-H stretching | Aliphatic (CH, CH₂, CH₃)[7] |
| 1345–1315 | Strong | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂)[6] |
| 1190–1145 | Strong | S=O symmetric stretching | Sulfonamide (-SO₂NH₂)[6] |
| 1150–1060 | Strong | C-O stretching | Ether (C-O-C)[3] |
| 925–905 | Medium | S-N stretching | Sulfonamide (-SO₂NH₂)[6] |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Experimental Protocol (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule [M+H]⁺ is observed.
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum
The molecular formula of this compound is C₄H₁₁NO₃S, with a monoisotopic mass of 153.05 g/mol .
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 154.06.
-
Major Fragmentation Pathways: Sulfonamides are known to undergo characteristic fragmentation, often involving the cleavage of the S-N bond.[8][9][10] The ether linkage also provides a potential site for fragmentation.
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In-Depth Technical Guide: Unlocking the Potential of Novel Sulfonamides in Drug Discovery
Introduction: The Enduring Scaffold of Sulfonamides
Since the discovery of prontosil in the 1930s, the sulfonamide functional group has remained a cornerstone of medicinal chemistry.[1][2] This enduring relevance stems from the scaffold's remarkable versatility, allowing for synthetic modifications that yield compounds with a vast spectrum of biological activities.[1][3][4] Initially celebrated for their antibacterial properties, sulfonamides have evolved into a privileged structure in the development of drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3][5][6][7]
The classic antibacterial mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] However, the emergence of drug-resistant pathogens has necessitated the exploration of novel sulfonamide derivatives with alternative mechanisms of action.[9][10] Modern research has revealed that the sulfonamide moiety can effectively target a diverse range of enzymes and receptors, leading to a renaissance in sulfonamide-based drug discovery.[5][6][11] This guide provides an in-depth exploration of the key biological activities of novel sulfonamides, the methodologies for their evaluation, and the future directions of this exciting field.
Key Biological Activities of Novel Sulfonamides
The structural plasticity of the sulfonamide core has enabled the development of compounds with a wide range of therapeutic applications.[3][4] Current research is focused on several key areas where novel sulfonamides are showing significant promise.
Anticancer Activity
Sulfonamides have emerged as a versatile class of anticancer agents, targeting various pathways involved in tumor growth and progression.[5][6][11][12] Their mechanisms of action are diverse and include:
-
Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress carbonic anhydrases, particularly CA IX and CA XII, which are involved in pH regulation and tumor cell survival in hypoxic environments.[11] Sulfonamides are potent inhibitors of these enzymes, leading to a disruption of the tumor microenvironment and inducing apoptosis.[11][12]
-
Tyrosine Kinase Inhibition: Aberrant signaling through tyrosine kinases is a hallmark of many cancers. Novel sulfonamides have been designed to selectively inhibit these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[11]
-
Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, preventing cancer cells from replicating.[5][6][12]
-
Disruption of Microtubule Assembly: Some novel sulfonamides interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[5][6]
Antimicrobial Activity
The traditional role of sulfonamides as antibacterial agents is being revitalized through the development of novel derivatives that can overcome resistance mechanisms.[9][10][13] Research in this area is focused on:
-
Combating Resistant Strains: Novel sulfonamides are being designed to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.[9][10]
-
Broad-Spectrum Activity: Efforts are underway to synthesize sulfonamides with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][13]
-
Alternative Mechanisms of Action: Beyond DHPS inhibition, new sulfonamides are being explored for their ability to target other essential bacterial pathways.[9][10]
-
Antifungal and Antiprotozoal Activity: The sulfonamide scaffold has also shown promise in the development of agents against fungal and protozoal infections.[13][14]
Anti-Inflammatory Activity
The anti-inflammatory potential of sulfonamides is another active area of investigation.[15] Novel derivatives are being evaluated for their ability to modulate inflammatory pathways, with some compounds showing promise in preclinical models of inflammatory diseases.[15] One notable mechanism involves the inhibition of the TLR4/MD-2 signaling pathway, which plays a key role in the innate immune response.[16] Certain 8-quinolinesulfonamide derivatives have been shown to be effective anti-inflammatory agents by targeting this pathway.[16]
Enzyme Inhibition
The ability of the sulfonamide group to bind to the active sites of various enzymes makes it a valuable pharmacophore for the design of enzyme inhibitors.[7][17][18][19] Beyond the well-established role of sulfonamides as carbonic anhydrase inhibitors, they are also being investigated as inhibitors of other enzymes, including:
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Novel sulfonamide derivatives have shown potent inhibitory activity against these enzymes.[17]
-
Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Sulfonamides are being explored as potential urease inhibitors.[18]
-
Proteases: Sulfonamides have been investigated as inhibitors of various proteases, which are involved in a range of diseases, including cancer and viral infections.
A Framework for Discovery and Evaluation
The development of novel sulfonamides with desired biological activities follows a structured, multi-step process that integrates computational and experimental approaches. This workflow ensures a systematic progression from initial concept to a validated lead compound.
Caption: A generalized workflow for the discovery and evaluation of novel sulfonamides.
Methodologies for Biological Evaluation
Rigorous and validated experimental protocols are essential for accurately assessing the biological activities of novel sulfonamides. The following sections provide detailed methodologies for key in vitro assays.
In Silico Screening and Molecular Docking
Computational methods play a crucial role in the early stages of drug discovery, enabling the rapid screening of large compound libraries and providing insights into potential drug-target interactions.[8][12][20][21]
Detailed Protocol for Molecular Docking
Objective: To predict the binding affinity and interaction patterns of novel sulfonamides with a target protein.
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions then estimate the binding affinity.
Materials:
-
A 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
3D structures of the sulfonamide derivatives (ligands).
-
Molecular docking software (e.g., AutoDock, Schrödinger Maestro, MOE).[8]
Procedure:
-
Receptor Preparation: a. Download the PDB file of the target protein. b. Remove water molecules and any co-crystallized ligands.[8] c. Add hydrogen atoms and assign partial charges. d. Define the binding site or "grid box" around the active site of the enzyme.
-
Ligand Preparation: a. Generate 3D coordinates for the sulfonamide derivatives. b. Assign partial charges and define rotatable bonds. c. Perform energy minimization using a suitable force field (e.g., MMFF94x).[8]
-
Docking Simulation: a. Run the docking algorithm to place the ligands into the defined binding site of the receptor. b. The software will generate multiple binding poses for each ligand.
-
Analysis of Results: a. Analyze the docking scores (e.g., binding free energy in kcal/mol) to rank the compounds.[8] b. Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.[12]
Self-Validation:
-
Positive Control: Re-dock the co-crystallized ligand (if available) into the binding site. The predicted pose should closely match the crystallographic pose with a low RMSD (Root Mean Square Deviation).
-
Negative Control: Dock known non-inhibitors to ensure they have poor docking scores.
Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial activity of new compounds.
Detailed Protocol for MIC Determination by Broth Microdilution
Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a microorganism.
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. Growth is assessed after incubation.
Materials:
-
Test sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., E. coli, S. aureus).[13]
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Inoculum: a. Culture the bacterial strain overnight in CAMHB. b. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: a. Positive Control (Growth Control): A well containing CAMHB and the bacterial inoculum, but no test compound. b. Negative Control (Sterility Control): A well containing only CAMHB. c. Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin) should be tested in parallel as a positive control for the assay.
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.
Detailed Protocol for MTT Assay
Objective: To determine the concentration of a sulfonamide derivative that reduces the viability of a cancer cell line by 50% (IC50).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7).[12]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test sulfonamide derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Controls: a. Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. b. Untreated Control: Cells in medium only. c. Blank: Medium only (no cells).
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: a. Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: a. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes, such as carbonic anhydrase or urease.
Detailed Protocol for Carbonic Anhydrase Inhibition Assay
Objective: To determine the IC50 value of a sulfonamide derivative against a specific carbonic anhydrase isoenzyme.
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. This is often done using a stopped-flow spectrophotometer to monitor the change in pH of a buffer solution.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II).
-
Buffer solution (e.g., Tris-HCl).
-
pH indicator (e.g., phenol red).
-
CO2-saturated water.
-
Test sulfonamide derivatives.
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: a. Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at a specific temperature.
-
Assay Initiation: a. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitoring the Reaction: a. The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of carbonic acid.
-
Data Analysis: a. The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. b. The percentage of inhibition is calculated relative to the uninhibited enzyme activity. c. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Self-Validation:
-
Positive Control: A known CA inhibitor (e.g., acetazolamide) should be tested in parallel.
-
Negative Control: The reaction should be run in the absence of the enzyme to measure the rate of the uncatalyzed reaction.
Case Study: Sulfonamides as Carbonic Anhydrase Inhibitors
The development of sulfonamides as carbonic anhydrase inhibitors is a classic example of structure-based drug design.[7][19][22][23][24][25][26] The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[22]
Caption: A simplified diagram of a sulfonamide inhibitor binding to the active site of carbonic anhydrase.
Structure-activity relationship (SAR) studies have shown that modifications to the aromatic or heterocyclic ring (R-group) of the sulfonamide can significantly impact the potency and isoform selectivity of the inhibitor.[22] For example, the addition of specific substituents can lead to interactions with other residues in the active site, enhancing the binding affinity.[22]
Data Presentation: Comparative Activity of Novel Sulfonamides
The following table summarizes hypothetical data for a series of novel sulfonamide derivatives tested against various targets.
| Compound ID | Target | Assay Type | IC50 (µM) |
| SUL-001 | hCA II | Enzyme Inhibition | 0.15 |
| SUL-002 | hCA IX | Enzyme Inhibition | 0.08 |
| SUL-003 | E. coli | MIC | 16 |
| SUL-004 | MRSA | MIC | 8 |
| SUL-005 | HeLa Cells | MTT Assay | 5.2 |
| SUL-006 | MCF-7 Cells | MTT Assay | 2.8 |
This structured presentation of data allows for a clear and concise comparison of the biological activities of the different compounds, facilitating the identification of lead candidates for further development.
Future Perspectives
The field of sulfonamide research continues to evolve, with several exciting future directions:
-
Targeting Novel Pathways: The identification of new biological targets for sulfonamides will expand their therapeutic potential.
-
Hybrid Molecules: The design of hybrid molecules that combine the sulfonamide scaffold with other pharmacophores is a promising strategy for developing drugs with dual mechanisms of action and overcoming drug resistance.[9][10]
-
Advanced Drug Delivery Systems: The development of novel drug delivery systems can improve the pharmacokinetic properties and reduce the side effects of sulfonamide-based drugs.
-
Personalized Medicine: A deeper understanding of the genetic basis of diseases will enable the development of sulfonamide drugs that are tailored to individual patients.
Conclusion
The sulfonamide scaffold remains a remarkably fruitful starting point for the design and discovery of new therapeutic agents.[1][3] The versatility of this chemical moiety, coupled with modern drug discovery technologies, has led to the development of novel sulfonamides with potent and selective activities against a wide range of diseases.[2][4][27] The continued exploration of new chemical space and the application of rigorous biological evaluation will undoubtedly lead to the discovery of the next generation of sulfonamide-based drugs that will have a significant impact on human health.
References
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Ayyoub, M. S. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]
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Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1839-1847. Available at: [Link]
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Kumari, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128823. Available at: [Link]
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Al-Hussain, S. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5035. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 1043-1055. Available at: [Link]
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El-Drissi, M., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 1-19. Available at: [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]
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Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Expert Opinion on Therapeutic Patents, 34(3), 165-176. Available at: [Link]
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Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 262, 115865. Available at: [Link]
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Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Available at: [Link]
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Krátký, M. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Expert Opinion on Therapeutic Patents, 34(3), 165-176. Available at: [Link]
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Li, Z., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. Available at: [Link]
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Kinfe, H. H., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science. Available at: [Link]
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Rehman, A. U., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35058-35071. Available at: [Link]
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Mondal, S., & Malakar, C. (2023). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 79(1), 59-74. Available at: [Link]
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Anonymous. (2024). Novel Antibacterial Agents Targeting Drug Resisitance Strains. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Singh, J., et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-160. Available at: [Link]
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Domínguez-Díaz, C., et al. (2022). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals, 15(11), 1361. Available at: [Link]
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Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Available at: [Link]
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Chiscop, I., et al. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 23(3), 149-156. Available at: [Link]
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Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 281582. Available at: [Link]
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Del Prete, S., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 585. Available at: [Link]
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Lenci, E., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(2), 266-274. Available at: [Link]
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Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7077-7090. Available at: [Link]
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Title: In Silico Prediction of 2-Methoxypropane-1-sulfonamide Bioactivity: A Case Study in Targeting Carbonic Anhydrase
An In-Depth Technical Guide
Abstract: This technical guide presents a comprehensive in silico workflow to predict and characterize the potential bioactivity of a novel chemical entity, 2-Methoxypropane-1-sulfonamide. As this compound is not extensively documented in public databases, we establish a hypothetical, yet scientifically rigorous, predictive pipeline. The primary sulfonamide moiety, a well-known pharmacophore, directs our investigation towards the Carbonic Anhydrase (CA) enzyme family, a class of metalloenzymes crucial in physiological processes and representing a significant drug target. Through a multi-faceted approach combining molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction, we elucidate a probable mechanism of action and evaluate the compound's drug-like potential. This guide is intended for researchers in computational chemistry, pharmacology, and drug development, providing both theoretical grounding and actionable, step-by-step protocols.
Part 1: Foundational Strategy & Target Selection
The initial challenge in assessing a novel compound like this compound is the absence of empirical data. Our strategy, therefore, is one of predictive triangulation, using established computational methods to build a robust hypothesis of biological function.
The Rationale for Selecting Carbonic Anhydrase:
The sulfonamide group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry. Its ability to coordinate with the zinc ion in the active site of carbonic anhydrases makes it a potent inhibitor. CAs are involved in a variety of physiological and pathological processes, including pH regulation, CO₂ transport, and tumorigenesis, making them high-value therapeutic targets. Human Carbonic Anhydrase II (CA II) is a ubiquitous and exceptionally well-characterized isoform, for which a vast library of structural and activity data is available. This makes it an ideal candidate for building and validating our predictive models.
Our workflow is designed as a self-validating system. The molecular docking will predict the binding pose and affinity, the QSAR model will predict the inhibitory constant (Ki) based on physicochemical properties, and the pharmacophore analysis will confirm if the compound possesses the necessary features for binding. A consensus in the results from these disparate methodologies will lend high confidence to our final prediction.
Part 2: Ligand & Receptor Preparation
Accurate prediction begins with meticulous preparation of the molecular structures. The principle of "garbage in, garbage out" is paramount in computational chemistry.
Ligand Preparation: this compound
Since a 3D structure is not available in databases like PubChem, it must be generated de novo.
Step-by-Step Protocol:
-
2D Sketching: Draw the 2D structure of this compound using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Conversion to 3D: Use the software's built-in tools to convert the 2D sketch into a 3D conformation.
-
Energy Minimization: This is a critical step to obtain a low-energy, sterically favorable conformation. Employ a suitable force field (e.g., MMFF94) to optimize the geometry. The resulting structure should be saved in a .mol2 or .sdf format.
-
Protonation State & Charge Assignment: At physiological pH (approx. 7.4), the sulfonamide nitrogen can be deprotonated. It is crucial to assign the correct protonation state and partial charges (e.g., Gasteiger charges) as these govern electrostatic interactions. Tools like Open Babel or the preparation scripts in docking software suites are used for this purpose.
-
Format Conversion for Docking: For use with AutoDock Vina, the final prepared ligand structure is converted to the .pdbqt format, which includes atomic charges, atom type definitions, and torsional tree information.
Receptor Preparation: Human Carbonic Anhydrase II
We will use a high-resolution crystal structure of human CA II from the Protein Data Bank (PDB).
Step-by-Step Protocol:
-
Structure Retrieval: Download the PDB file for CA II, for instance, PDB ID: 2VVA. This structure is co-crystallized with a known sulfonamide inhibitor, which helps in defining the active site.
-
Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. The essential Zn²⁺ cofactor in the active site must be retained.
-
Protonation and Repair: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Check for and repair any missing side chains or atoms using tools like PyMOL or UCSF Chimera.
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., using the Gasteiger method).
-
Format Conversion for Docking: Convert the cleaned, protonated protein structure into the .pdbqt format required by AutoDock Vina. This step defines the receptor as a rigid entity.
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides insights into binding affinity (scoring function) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Workflow Diagram:
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step-by-Step Protocol (Using AutoDock Vina):
-
Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire active site of CA II. The center of the box should be the catalytic Zn²⁺ ion. The size should be large enough to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).
-
Configuration File: Create a configuration file (conf.txt) specifying the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and computational parameters like exhaustiveness (a measure of how thoroughly the conformational space is searched; a value of 16 is a good starting point).
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log results.log.
-
Analysis of Results:
-
Binding Affinity: The primary output is a table of binding modes ranked by their predicted binding affinity in kcal/mol. The top-ranked (most negative) score represents the most stable predicted pose.
-
Pose Visualization: Load the receptor and the output ligand poses into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Interaction Analysis: Analyze the best-scoring pose to identify key interactions. For a sulfonamide inhibitor of CA II, we expect to see the sulfonamide nitrogen and one of the oxygen atoms coordinating with the active site Zn²⁺ ion. We also look for hydrogen bonds with key residues like Thr199 and hydrophobic interactions within the active site pocket.
-
Predicted Docking Results (Hypothetical):
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions with CA II (PDB: 2VVA) |
| This compound | -7.8 | Sulfonamide group coordinates with Zn²⁺. Hydrogen bonds with Thr199 and Thr200. Methoxypropane tail occupies hydrophobic pocket. |
| Acetazolamide (Reference Drug) | -8.5 | Canonical Zn²⁺ coordination and hydrogen bonding network with Thr199. |
Part 4: QSAR & Pharmacophore Modeling
While docking predicts binding geometry, QSAR and pharmacophore models provide a complementary, ligand-centric view.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. We can use an established QSAR model for CA inhibitors to predict the activity of our compound.
Workflow Diagram:
Caption: QSAR Model Building and Prediction Workflow.
Protocol for Predictive QSAR:
-
Dataset Acquisition: Obtain a dataset of known sulfonamide CA inhibitors with experimentally determined inhibitory constants (Ki or IC50 values) from a public database like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, and for our novel compound, calculate a set of molecular descriptors. These are numerical representations of physicochemical properties (e.g., LogP, molecular weight, polar surface area (PSA), number of rotatable bonds). Software like RDKit or PaDEL-Descriptor can be used.
-
Model Application: Apply a pre-existing, validated QSAR model for CA inhibition. A hypothetical linear model might look like: pKi = 2.5 * LogP - 0.05 * PSA + 1.5 * (Num_Aromatic_Rings) + C.
-
Prediction: Input the calculated descriptors for this compound into the model to predict its pKi (the negative logarithm of the Ki).
Predicted QSAR Results (Hypothetical):
| Descriptor | Value for this compound |
| LogP | 0.85 |
| Polar Surface Area (Ų) | 68.5 |
| Molecular Weight ( g/mol ) | 153.21 |
| Predicted pKi (from model) | 7.1 (equivalent to Ki of ~79 nM) |
Pharmacophore Analysis
A pharmacophore is the 3D arrangement of essential features that a molecule must possess to exert a specific biological effect. For CA inhibitors, a common pharmacophore includes a zinc-binding group and hydrogen bond donors/acceptors at specific distances.
Protocol for Pharmacophore Matching:
-
Model Generation: Generate a pharmacophore model based on the active site of CA II or from a set of known potent inhibitors. This can be done with software like PharmaGist or LigandScout. A typical model for a sulfonamide CA inhibitor would include:
-
One Zinc-Binding Feature (from the sulfonamide).
-
One Hydrogen Bond Acceptor.
-
One Hydrogen Bond Donor.
-
One or more Hydrophobic Features.
-
-
Compound Fitting: Align the 3D conformation of this compound with the pharmacophore model.
-
Evaluation: A high fit score indicates that the compound possesses the necessary chemical features in the correct spatial orientation to bind effectively to the target. Our compound, with its sulfonamide group (zinc binder) and oxygen atoms (acceptors), is expected to match the key features of the CA inhibitor pharmacophore.
Part 5: ADMET & Drug-Likeness Prediction
A potent molecule is not necessarily a good drug. It must also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. We can use computational models to predict these properties early in the discovery process.
Step-by-Step Protocol (Using Online Tools):
-
Input Structure: Submit the SMILES string or a .mol file of this compound to a free web server like SwissADME.
-
Analyze Output: The server provides predictions for a wide range of properties. We focus on key indicators of drug-likeness.
Predicted ADMET & Physicochemical Properties:
| Property / Rule | Predicted Value for this compound | Assessment |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 153.21 | Excellent (Rule of Five: < 500) |
| LogP | 0.85 | Good (Rule of Five: < 5) |
| H-bond Donors | 1 | Excellent (Rule of Five: < 5) |
| H-bond Acceptors | 3 | Excellent (Rule of Five: < 10) |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier Permeant | No | Suggests low potential for CNS side effects. |
| CYP450 Inhibition | Predicted inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions; requires experimental validation. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | High drug-likeness. |
| PAINS Alert | 0 alerts | Not a Pan-Assay Interference Compound; indicates specific bioactivity. |
| Medicinal Chemistry | ||
| Synthetic Accessibility | 2.1 | Very easy to synthesize. |
Part 6: Synthesis of Findings & Conclusion
This comprehensive in silico investigation provides a strong, multi-faceted hypothesis for the bioactivity of the novel compound, this compound.
The computational evidence strongly suggests that This compound is a potent and specific inhibitor of Human Carbonic Anhydrase II.
-
Mechanism of Action: Molecular docking predicts a stable binding mode within the CA II active site, with a binding affinity of -7.8 kcal/mol. The key interaction is the coordination of the sulfonamide group with the catalytic Zn²⁺ ion, a hallmark of this inhibitor class.
-
Predicted Potency: A validated QSAR model predicts an inhibitory constant (Ki) in the nanomolar range (pKi ≈ 7.1), indicating high potency.
-
Structural Appropriateness: The compound perfectly matches the essential features of the established pharmacophore for CA II inhibition.
-
Drug-Like Profile: The molecule exhibits an excellent drug-like profile, adhering to Lipinski's Rule of Five, and is predicted to have high gastrointestinal absorption and low CNS penetration. While a potential for CYP450-mediated drug-drug interactions was flagged, its overall profile is highly favorable.
Future Directions: The compelling in silico evidence presented herein provides a robust rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound. Initial assays should focus on confirming its inhibitory activity against a panel of human CA isoforms to validate the predictions made in this guide.
References
-
Title: Carbonic Anhydrase Inhibitors Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: The Sulfonamide Group as a Hydrogen Bond Donor and Acceptor in High-Resolution Protein Structures Source: MDPI URL: [Link]
-
Title: Open Babel: An open chemical toolbox Source: Journal of Cheminformatics URL: [Link]
-
Title: PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints Source: Journal of Computational Chemistry URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]
Literature review of methoxy-substituted sulfonamide compounds
An In-Depth Technical Guide to Methoxy-Substituted Sulfonamide Compounds in Drug Discovery
Executive Summary
The sulfonamide functional group represents one of the most versatile and privileged scaffolds in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1] The strategic incorporation of methoxy substituents onto these sulfonamide-bearing molecules has emerged as a powerful tactic for modulating their pharmacological profiles. This guide provides a comprehensive technical overview of methoxy-substituted sulfonamide compounds for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing their synthesis, delve into their diverse biological activities, dissect critical structure-activity relationships (SAR), and present field-proven experimental protocols. By explaining the causality behind experimental design and grounding claims in authoritative references, this document serves as a practical and scientifically rigorous resource for harnessing the full potential of this important chemical class.
Chapter 1: The Sulfonamide Scaffold and the Influence of Methoxy Substitution
The Sulfonamide: A Cornerstone of Modern Therapeutics
First introduced in the 1930s as antibacterial agents, sulfonamides, or "sulfa drugs," were among the first synthetic antimicrobial drugs.[2] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] This interference blocks the production of DNA precursors, leading to a bacteriostatic effect.[3] Beyond their antimicrobial origins, the sulfonamide moiety has been integrated into drugs for a wide range of conditions, including diuretics, antidiabetics, anticonvulsants, anti-inflammatory agents, and anticancer therapies, highlighting its remarkable versatility.[5][6]
The Strategic Role of the Methoxy Substituent
The introduction of a methoxy (-OCH₃) group to a pharmacologically active scaffold is a deliberate and strategic decision in drug design. Its influence is multifaceted, affecting the electronic, steric, and pharmacokinetic properties of the molecule.
-
Electronic Effects : The methoxy group is an electron-donating group, which can increase the electron density of an aromatic ring. This modulation can influence the binding affinity of the molecule to its target protein.[7] For instance, the position of the methoxy group relative to the sulfonamide can significantly impact the molecule's reactivity and reduction potential.[7][8]
-
Metabolic Stability : The methoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]
-
Lipophilicity and Solubility : The methoxy group can fine-tune the lipophilicity of a compound, which in turn affects its solubility, permeability, and overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Conformational Control : The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that enhances its interaction with a biological target.
The interplay of these factors underscores the importance of the methoxy group as a key modulator of drug-like properties.
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of methoxy-substituted sulfonamides can be achieved through various established and emerging chemical routes. The choice of method often depends on the complexity of the target molecule and the desired efficiency.
Classical Synthesis: Sulfonyl Chloride and Amine Coupling
The most fundamental approach to forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This reaction is typically performed in an alkaline medium to neutralize the HCl byproduct.[10]
General Reaction Scheme: R¹-SO₂Cl + R²-NH₂ → R¹-SO₂-NH-R² + HCl
A specific example is the synthesis of para-methoxy benzene sulfonamides, where p-methoxy benzene sulfonyl chloride is reacted with various primary amines in an alkaline solution at low temperatures (e.g., below 0°C).[10]
Advanced Synthetic Routes
Modern organic synthesis has introduced more sophisticated methods for creating sulfonamides, offering greater efficiency and substrate scope.[11] These include:
-
Palladium-Catalyzed Cross-Coupling Reactions : These methods allow for the formation of C-N bonds to construct the sulfonamide linkage under milder conditions.
-
C-H Functionalization/Sulfonamidation : This cutting-edge approach enables the direct conversion of a C-H bond to a C-N bond for sulfonamide synthesis, offering a more atom-economical route.[11]
-
Ring Expansion Cascades : Innovative cascade reactions have been developed to install sulfonamide groups into macrocycles, which are important structures in many modern medicines.[1]
Experimental Protocol: Synthesis of Methoxy-Substituted Quinoline Sulfonamides
This protocol details the synthesis of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives, which have shown promising antimicrobial activity.[4]
Objective: To synthesize a series of novel sulfonamides by coupling 4-chloro-7-methoxyquinoline with various sulfa drugs.
Materials:
-
4-chloro-7-methoxyquinoline (1)
-
Substituted sulfa drugs (e.g., sulfanilamide derivatives)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ammonia solution
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of 4-chloro-7-methoxyquinoline (1) (1.0 eq) and the selected sulfa drug (1.0 eq) is prepared in absolute ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for a period of 10-15 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured into a beaker of crushed ice and neutralized with a dilute ammonia solution.
-
The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified using column chromatography to yield the final compound.
-
Structural elucidation of the purified compound is performed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[4]
Logical Causality: The use of a catalytic amount of acid protonates the quinoline nitrogen, making the C4 position more electrophilic and susceptible to nucleophilic attack by the amino group of the sulfa drug. Refluxing provides the necessary activation energy for the reaction to proceed to completion. Neutralization with a weak base like ammonia is crucial to deprotonate the product and induce its precipitation while avoiding hydrolysis of the sulfonamide bond.
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of methoxy-substituted quinoline sulfonamides.
Chapter 3: Biological Activities and Therapeutic Targets
Methoxy-substituted sulfonamides exhibit a broad spectrum of biological activities, making them valuable scaffolds for targeting various diseases.
Anticancer Activity: Dual PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9]
A series of methoxy-substituted sulfonamide pyridine derivatives have been synthesized and identified as potent dual inhibitors of PI3K and mTOR.[9] For example, compound 22c (structure not shown), featuring a quinoline core and a methoxypyridine sulfonamide fragment, demonstrated potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[9] This compound also showed strong anti-proliferative effects in cancer cell lines, induced cell cycle arrest, and promoted apoptosis.[9]
Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the PI3K and mTOR kinases. The methoxypyridine sulfonamide moiety often occupies the affinity binding pocket, while other parts of the molecule interact with the hinge region and ribose binding pocket, leading to potent inhibition of kinase activity.[9] This blockade prevents the downstream phosphorylation of key effectors like Akt, thereby inhibiting cell growth and promoting cancer cell death.[9]
Mandatory Visualization: PI3K/mTOR Signaling Pathway Inhibition
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Initial Synthesis of 2-Methoxypropane-1-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the therapeutic action of a wide array of drugs, from antibacterial agents to diuretics and anticonvulsants.[1][2][3] The exploration of novel sulfonamide-containing molecules remains a vibrant area of research, driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed account of the conceptual discovery and a robust, first-in-class synthetic route to 2-Methoxypropane-1-sulfonamide, a novel aliphatic sulfonamide. While not a widely commercialized compound, its synthesis serves as an exemplary case study for the logical design and execution of synthetic protocols for new chemical entities.
The rationale for the synthesis of this compound was to explore the impact of an ether linkage in the aliphatic side chain on the physicochemical properties and biological activity of small molecule sulfonamides. The inclusion of the methoxy group was hypothesized to potentially enhance solubility and introduce a new hydrogen bond acceptor site, thereby modulating interactions with biological targets.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of this compound was designed based on established and reliable methods for sulfonamide formation. The most common and effective method for constructing a sulfonamide bond is the reaction of a sulfonyl chloride with an amine.[1][4][5][6] Therefore, the core of our synthetic strategy was the preparation of the key intermediate, 2-methoxypropane-1-sulfonyl chloride, followed by its reaction with a suitable amine source.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Methoxypropane-1-sulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is a critical step that requires careful execution. A plausible route from the commercially available 2-methoxypropan-1-ol is outlined below.
Step 1: Conversion of 2-Methoxypropan-1-ol to 2-Methoxypropane-1-thiol
This transformation can be achieved through a three-step sequence: mesylation of the alcohol, displacement with a thioacetate, and subsequent hydrolysis.
-
Expertise & Experience: Direct conversion of the alcohol to the thiol can be challenging. The chosen three-step route via a mesylate intermediate is a reliable and high-yielding method for this type of transformation. The mesylate is an excellent leaving group, facilitating nucleophilic substitution by the thioacetate.
Step 2: Oxidative Chlorination of 2-Methoxypropane-1-thiol
The thiol is then converted to the desired sulfonyl chloride.
-
Expertise & Experience: The in-situ generation of the sulfonyl chloride from the corresponding thiol using an oxidizing agent and a chloride source is a well-established and efficient method.[7] This approach avoids the isolation of potentially unstable intermediates.
Detailed Protocol for 2-Methoxypropane-1-sulfonyl Chloride:
-
Mesylation: To a solution of 2-methoxypropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature.
-
Thioacetate Displacement: Potassium thioacetate (1.5 eq) is added to the reaction mixture, and the reaction is stirred at room temperature for 12 hours.
-
Hydrolysis: The reaction mixture is quenched with water, and the organic layer is separated. The solvent is removed under reduced pressure. The crude thioacetate is then dissolved in methanol, and a solution of sodium methoxide (1.5 eq) in methanol is added. The mixture is stirred for 4 hours at room temperature.
-
Work-up and Purification of Thiol: The reaction is neutralized with 1 M HCl, and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-methoxypropane-1-thiol, which can be purified by distillation.
-
Oxidative Chlorination: The purified 2-methoxypropane-1-thiol (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. N-chlorosuccinimide (NCS) (3.0 eq) and a catalytic amount of a chloride source (e.g., tetrabutylammonium chloride) are added. The reaction is stirred at room temperature until complete consumption of the thiol is observed by TLC or GC-MS.
-
Isolation of Sulfonyl Chloride: The reaction mixture is filtered to remove succinimide. The filtrate is concentrated under reduced pressure to yield the crude 2-methoxypropane-1-sulfonyl chloride, which should be used immediately in the next step due to its potential instability.
Part 2: Synthesis of this compound
The final step involves the reaction of the freshly prepared sulfonyl chloride with an amine source. For the synthesis of a primary sulfonamide, aqueous ammonia is a suitable and readily available reagent.
-
Trustworthiness: The reaction between a sulfonyl chloride and an amine is a highly reliable and well-understood transformation.[1][5] The use of an excess of the amine helps to drive the reaction to completion and neutralize the HCl byproduct.
Detailed Protocol for this compound:
-
Reaction Setup: The crude 2-methoxypropane-1-sulfonyl chloride (1.0 eq) is dissolved in a water-miscible solvent like acetone or THF and cooled to 0 °C in an ice bath.
-
Ammonolysis: Concentrated aqueous ammonia (excess, ~5-10 eq) is added dropwise to the cooled solution of the sulfonyl chloride with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the organic solvent is removed under reduced pressure. The resulting aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Key Reagents and Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Methoxypropan-1-ol | C₄H₁₀O₂ | 90.12 | Starting Material |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Mesylating Agent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Potassium Thioacetate | C₂H₃KOS | 114.21 | Thiol Source |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Oxidant/Chlorinating Agent |
| Aqueous Ammonia | NH₃(aq) | 17.03 (as NH₃) | Amine Source |
Table 2: Hypothetical Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.85 (s, 2H, -SO₂NH₂), 3.60-3.70 (m, 1H, -CH(OCH₃)-), 3.40 (s, 3H, -OCH₃), 3.10-3.25 (m, 2H, -CH₂SO₂-), 1.20 (d, J=6.0 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 78.5 (-CH(OCH₃)-), 56.0 (-OCH₃), 55.0 (-CH₂SO₂-), 18.0 (-CH₃) |
| IR (KBr, cm⁻¹) | 3350, 3250 (N-H stretch), 1330, 1150 (S=O stretch) |
| Mass Spec (ESI+) | m/z 154.06 [M+H]⁺ |
Conclusion
This guide has detailed a plausible discovery context and a robust, well-reasoned synthetic pathway for the novel compound this compound. The described protocols are grounded in established principles of organic synthesis and are designed to be self-validating through careful execution and monitoring. By providing not just the steps, but the underlying scientific rationale, this document aims to serve as a valuable resource for researchers in drug discovery and synthetic chemistry. The exploration of novel sulfonamides like the one described herein continues to be a promising avenue for the development of new therapeutic agents.
References
- Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- 2-Methoxy-N-methylpropane-1-sulfonamide Research Chemical. Benchchem.
- A kind of method for continuously preparing 2-methoxypropene.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- 2-Methoxy-2-methylpropane-1-sulfonamide. ChemScene.
- 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride. Chem-Impex.
- 2-Methoxypropene. Wikipedia.
- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1.
- 2-Methoxy-2-methylpropane-1-sulfonamide | 808148-28-9. Biosynth.
- CID 57658914 | C4H10NOS+. PubChem - NIH.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- 2-Methoxypropene.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
- N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide. Benchchem.
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A Theoretical and Computational Exploration of 2-Methoxypropane-1-sulfonamide: A Guide for Drug Discovery and Development
Introduction: The Untapped Potential of an Aliphatic Sulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics ranging from antibacterial agents to diuretics and anticonvulsants.[1][2][3] While the majority of research has historically focused on aromatic sulfonamides, their aliphatic counterparts represent a promising, yet underexplored, area for drug discovery. This technical guide delves into the theoretical and computational characterization of a specific aliphatic sulfonamide, 2-Methoxypropane-1-sulfonamide.
Lacking the extensive empirical data of its aromatic relatives, a robust in silico approach is paramount to unlocking the therapeutic potential of this compound. This document serves as a comprehensive roadmap for researchers, outlining the key theoretical studies necessary to elucidate its structural, electronic, and pharmacokinetic properties. By employing a first-principles, computational methodology, we can predict its behavior, guide synthetic efforts, and accelerate its development from a theoretical molecule to a potential clinical candidate.
Molecular Architecture and Conformational Landscape
The foundational step in the theoretical analysis of any molecule is a thorough understanding of its three-dimensional structure and conformational flexibility. This compound, with its rotatable bonds, can adopt a multitude of conformations that will directly influence its biological activity and physical properties.
Predicted Molecular Properties
A summary of the predicted physicochemical properties of the constitutional isomer, 2-methoxy-2-methylpropane-1-sulfonamide, provides a preliminary understanding of the molecule's general characteristics. These values, computed through established algorithms, offer initial insights into its potential as a drug candidate.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₁₃NO₃S | [4][5] |
| Molecular Weight | 167.23 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 69.39 Ų | [5] |
| LogP | -0.3001 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 3 | [5] |
These preliminary data suggest that this compound possesses favorable "drug-like" properties, including good aqueous solubility (indicated by the negative LogP) and a molecular size that adheres to Lipinski's rule of five.
Conformational Analysis Workflow
A comprehensive conformational analysis is crucial to identify the low-energy structures that are most likely to exist under physiological conditions. This process dictates how the molecule will interact with biological targets.
Caption: A streamlined protocol for performing DFT calculations on this compound.
Pharmacokinetic Profile Prediction: A Virtual Assessment
An early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures. Computational models provide a rapid and cost-effective means of predicting these properties.
Key ADME Parameters for In Silico Evaluation
-
Aqueous Solubility: Essential for absorption and formulation. Can be predicted using various models based on LogP and other molecular descriptors.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs. Models often use descriptors like molecular weight, TPSA, and the number of hydrogen bond donors/acceptors.
-
CYP450 Metabolism: Predicting the sites of metabolism by cytochrome P450 enzymes is crucial for understanding a drug's half-life and potential for drug-drug interactions. Computational models can identify the most likely sites of oxidation.
-
Plasma Protein Binding: The extent of binding to plasma proteins affects the free concentration of the drug available to act on its target. This can be estimated using QSAR models.
Potential Therapeutic Applications and Target Identification
The sulfonamide moiety is known to interact with a variety of biological targets. [2][3]While the specific targets for this compound are unknown, we can hypothesize potential applications based on the broader class of sulfonamides.
-
Carbonic Anhydrase Inhibition: Aromatic sulfonamides are classic inhibitors of carbonic anhydrase. [1]While aliphatic sulfonamides are generally weaker inhibitors, this possibility should be explored, particularly for isoforms involved in diseases like glaucoma.
-
Enzyme Inhibition: The sulfonamide group can act as a bioisostere for other functional groups, enabling it to fit into the active sites of various enzymes. [3]* Central Nervous System (CNS) Activity: Certain sulfonamides have been shown to modulate CNS receptors, such as the 5-HT6 receptor, and have potential applications in treating a range of neurological and psychiatric disorders. [6]
Virtual Screening and Molecular Docking Workflow
To identify potential protein targets, a virtual screening and molecular docking campaign can be undertaken.
Caption: A workflow for identifying potential protein targets of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the characterization of this compound. By systematically applying computational techniques, from conformational analysis and quantum chemistry to ADME prediction and virtual screening, researchers can build a robust in silico profile of this novel molecule. The insights gained from these theoretical studies will be invaluable in guiding the synthesis, experimental testing, and ultimately, the potential development of this compound as a novel therapeutic agent. The path from a theoretical concept to a clinical reality is long and challenging, but a strong computational foundation, as detailed herein, will undoubtedly pave the way for a more efficient and successful journey.
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available from: [Link]
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2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389. PubChem. Available from: [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available from: [Link]
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2-Methoxypropene. ResearchGate. Available from: [Link]
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Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. Available from: [Link]
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mass spectrum of 2-methoxypropane C4H10O. Doc Brown's Advanced Organic Chemistry. Available from: [Link]
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A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. Available from: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. Available from: [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available from: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]
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Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PubMed Central. Available from: [Link]
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Sulfonamide Derivatives and Pharmaceutical Applications Thereof. PubMed Central. Available from: [Link]
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2-Methoxypropane | C4H10O | CID 11721. PubChem. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-Methoxypropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 2-methoxypropane-1-sulfonamide, a potentially valuable building block in medicinal chemistry and drug development. The protocol herein is designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This application note details a two-step synthetic sequence commencing with the oxidative chlorination of 2-methoxypropane-1-thiol to the corresponding sulfonyl chloride, followed by amination to yield the target sulfonamide.
Introduction
Sulfonamides are a cornerstone of modern pharmacotherapy, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The synthesis of novel sulfonamide derivatives is, therefore, of significant interest to the drug discovery community. This compound incorporates a methoxypropyl scaffold, a structural motif that can influence pharmacokinetic properties such as solubility and metabolic stability. This guide offers a detailed, field-proven protocol for the preparation of this compound, enabling its accessibility for further research and development.
Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step process. This strategy leverages the well-established reactivity of sulfonyl chlorides as precursors to sulfonamides.[1][2] The overall transformation is depicted in the workflow below:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Methoxypropane-1-sulfonyl chloride
The initial step involves the conversion of 2-methoxypropane-1-thiol to its corresponding sulfonyl chloride. While various methods exist for the oxidation of thiols to sulfonyl chlorides, a convenient and effective approach utilizes N-chlorosuccinimide (NCS) in the presence of an aqueous medium.[3][4] This method is advantageous due to its relatively mild reaction conditions and operational simplicity compared to traditional methods that may employ hazardous reagents like chlorine gas.[5]
Part 2: Synthesis of this compound
The second and final step is the reaction of the synthesized 2-methoxypropane-1-sulfonyl chloride with an ammonia source to form the primary sulfonamide.[6] This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Thiol compounds are malodorous and should be handled with care. Sulfonyl chlorides are reactive and moisture-sensitive.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxypropane-1-thiol | ≥95% | Commercially Available |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Deionized Water | N/A | In-house |
| Ammonium Hydroxide (28-30%) | ACS Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Sulfate (Anhydrous) | ACS Grade | Commercially Available |
| Hydrochloric Acid (1 M) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house |
Step 1: Synthesis of 2-Methoxypropane-1-sulfonyl chloride
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypropane-1-thiol (10.0 g, 94.2 mmol).
-
Solvent Addition: Dissolve the thiol in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide (37.8 g, 282.6 mmol, 3.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Addition of Water: After the complete addition of NCS, add deionized water (20 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methoxypropane-1-sulfonyl chloride. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the crude 2-methoxypropane-1-sulfonyl chloride (assuming quantitative yield from the previous step, ~16.3 g, 94.2 mmol).
-
Solvent Addition: Dissolve the sulfonyl chloride in 100 mL of diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Ammonia: Slowly add ammonium hydroxide (28-30%, 50 mL) dropwise to the stirred solution. A white precipitate will form.
-
Reaction: Allow the mixture to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine and Wash: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide N-H and S=O stretches).
Expected Yield and Purity
The overall yield for this two-step synthesis is typically in the range of 60-80%, with a purity of >95% after purification.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete conversion of thiol to sulfonyl chloride | Insufficient oxidizing agent or reaction time | Add additional NCS and monitor the reaction for a longer period. |
| Low yield of sulfonamide | Hydrolysis of the sulfonyl chloride intermediate | Ensure anhydrous conditions during the sulfonyl chloride synthesis and amination steps. |
| Impure final product | Incomplete work-up or side reactions | Optimize the purification method (recrystallization or column chromatography). |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this compound for use in various scientific endeavors, particularly in the field of drug discovery and development.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Synlett, 2009(17), 2773-2776.
- Javed, M. A., et al. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid.
- Process for the preparation of anhydrous 2-amino-1-methoxypropane. (1998). Google Patents.
- Khademi, Z., et al. (2007). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Letters in Organic Chemistry, 4(1), 30-32.
- Veisi, H., et al. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320.
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Akrylamid/2-akrylamido-2-metylopropan-sulfonowa sól sodowa-oparte hydrożele: synteza i charakterystyka. (n.d.). Retrieved from [Link]
- A kind of method for continuously preparing 2-methoxypropene. (2019). Google Patents.
- Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(1), 126-128.
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2-Methoxypropene. (n.d.). ResearchGate. Retrieved from [Link]
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Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved from [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved from [Link]
- Procter, D. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (2009). Google Patents.
- Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.
-
2-Methoxypropan-1-amine. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols: 2-Methoxypropane-1-sulfonamide as a Versatile Building Block in Organic Synthesis
Introduction
2-Methoxypropane-1-sulfonamide is a primary sulfonamide distinguished by a unique combination of a sterically demanding neopentyl-like backbone and a strategically positioned methoxy group. This structure imparts a specific set of physicochemical properties and reactivity patterns, making it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] The presence of the methoxy group can further influence the molecule's polarity, solubility, and metabolic stability, offering advantages in drug design.[2][3]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, mechanistic insights, and step-by-step protocols for its use in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 808148-28-9 | ChemScene |
| Molecular Formula | C₅H₁₃NO₃S | ChemScene |
| Molecular Weight | 167.23 g/mol | ChemScene |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | Inferred |
Synthetic Applications
The reactivity of this compound is primarily centered around the acidic N-H proton of the sulfonamide group, which can be readily deprotonated to form a nucleophilic sulfonamidate anion. This anion can then participate in a variety of bond-forming reactions.
N-Alkylation and N-Arylation Reactions
The deprotonated sulfonamide nitrogen of this compound can act as a potent nucleophile in reactions with various electrophiles, such as alkyl and aryl halides. This allows for the straightforward introduction of diverse substituents, providing access to a library of N-substituted sulfonamides. The steric bulk of the 2-methoxypropyl group can influence the kinetics of these reactions, potentially favoring mono-alkylation and preventing over-alkylation.[4]
Mechanistic Rationale: The reaction proceeds via a classical SN2 mechanism, where the sulfonamidate anion displaces a leaving group on the electrophile. The choice of base and solvent is crucial for efficient deprotonation and subsequent reaction.
Figure 1: General workflow for the N-alkylation of this compound.
Experimental Protocol: Synthesis of N-Benzyl-2-methoxypropane-1-sulfonamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-methoxypropane-1-sulfonamide.
| Reactant | MW ( g/mol ) | Eq. | Amount |
| This compound | 167.23 | 1.0 | 1.67 g |
| Sodium Hydride (60%) | 40.00 | 1.1 | 0.44 g |
| Benzyl Bromide | 171.04 | 1.1 | 1.3 mL |
| DMF | - | - | 50 mL |
Synthesis of Heterocyclic Scaffolds: Sultams
This compound can serve as a precursor for the synthesis of sultams, which are cyclic sulfonamides.[5] These heterocyclic motifs are present in various biologically active compounds.[6] The synthesis typically involves an intramolecular cyclization of a suitably functionalized N-substituted sulfonamide.
Mechanistic Rationale: The synthesis of a γ-sultam, for example, can be achieved by first N-alkylating the sulfonamide with a haloalkene, followed by an intramolecular radical cyclization. The reaction is initiated by a radical initiator, and the subsequent cyclization and elimination of a sulfonyl radical lead to the formation of the cyclic imine, which can be isolated or further transformed.[7][8][9]
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Application Notes and Protocols for High-Throughput Screening of Sulfonamide Derivatives
Introduction: The Enduring Importance of the Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group represents a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of FDA-approved drugs with a wide array of therapeutic applications.[1] From the initial discovery of antibacterial sulfa drugs to modern therapies for cancer, viral infections, and inflammatory diseases, the versatility of the sulfonamide moiety is well-documented.[1][2] This versatility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets. One of the most classic examples of sulfonamide-based drugs is their potent inhibition of carbonic anhydrases.[3][4]
High-throughput screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets.[5][6] The primary objective of HTS is to identify "hits"—compounds that modulate the activity of a target in a desired manner—which then serve as starting points for lead optimization and drug development.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays for the discovery of novel sulfonamide-based therapeutics.
Part 1: Assay Development and Validation: The Foundation of a Successful HTS Campaign
A successful HTS campaign is built upon a well-characterized and validated assay. The goal is to develop a robust, reproducible, and cost-effective assay that can be miniaturized and automated for the screening of thousands to millions of compounds.[5][7]
Target Selection and Characterization
The first critical step is the selection and characterization of the biological target. For sulfonamide libraries, common targets include enzymes such as carbonic anhydrases, kinases, and proteases.[1][8] A thorough understanding of the target's biology, mechanism of action, and relevance to the disease of interest is paramount.
Assay Format Selection: Biochemical vs. Cell-Based Assays
The choice between a biochemical and a cell-based assay format depends on the nature of the target and the desired information.
-
Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with the target.[9] They are generally simpler to develop and optimize, have lower variability, and are well-suited for identifying direct inhibitors. Fluorescence-based readouts are a common method in these types of assays.[8]
-
Cell-Based Assays: These assays use living cells to assess the effect of a compound on a biological pathway or cellular phenotype in a more physiologically relevant context.[10] They can provide valuable information on a compound's cell permeability, cytotoxicity, and mechanism of action within a cellular environment.[11][12]
The following diagram illustrates the decision-making process for selecting an appropriate assay format:
Caption: Decision tree for selecting between biochemical and cell-based HTS assays.
Assay Miniaturization and Automation
A key aspect of HTS is the miniaturization of assays into 96-, 384-, or even 1536-well microtiter plates to reduce reagent costs and increase throughput.[6] Automation, including liquid handling robotics and plate readers, is essential for achieving the speed and reproducibility required for large-scale screening.[5]
Assay Validation: Ensuring Data Quality
Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its performance and reliability. Key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the signal. | < 10% |
| Z'-factor | A statistical parameter that reflects the dynamic range and variability of the assay.[13] | > 0.5 |
A Z'-factor above 0.5 indicates a robust and reliable assay suitable for HTS.[13]
Part 2: Protocols for High-Throughput Screening of Sulfonamide Derivatives
This section provides detailed, step-by-step protocols for two common HTS assays used for screening sulfonamide libraries: a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay.
Protocol: Biochemical Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)
This protocol describes a fluorescence-based assay to identify inhibitors of human carbonic anhydrase II (hCA II), a well-known target for sulfonamides.[14] The assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
Fluorescein diacetate (FDA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black, clear-bottom microtiter plates
-
Sulfonamide compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
Negative control (DMSO)
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each sulfonamide derivative from the compound library into the wells of a 384-well plate. Also, dispense 50 nL of the positive control (Acetazolamide, final concentration 10 µM) and negative control (DMSO) into designated wells.
-
Enzyme Addition: Add 10 µL of hCA II solution (final concentration 1 nM in assay buffer) to all wells except for the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of FDA substrate solution (final concentration 10 µM in assay buffer) to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the initial rate of the reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
Data Interpretation:
Compounds that exhibit a significant reduction in the rate of fluorescence increase compared to the negative control are considered potential inhibitors of hCA II.
Protocol: Cell-Based Cytotoxicity Assay
This protocol describes a colorimetric assay to evaluate the cytotoxic effects of sulfonamide derivatives on a cancer cell line (e.g., HeLa). The assay is based on the reduction of a tetrazolium salt (MTT) by metabolically active cells to form a purple formazan product.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
384-well clear-bottom microtiter plates
-
Sulfonamide compound library dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handler
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of each sulfonamide derivative, positive control (Doxorubicin, final concentration 1 µM), and negative control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the positive and negative controls to calculate the percent cell viability for each compound.
Data Interpretation:
A significant decrease in absorbance compared to the negative control indicates that the compound has cytotoxic activity against the HeLa cells.
Part 3: Hit Identification and Confirmation
The initial HTS will generate a list of "hits." However, it is crucial to distinguish true hits from false positives.[7] The following workflow outlines the process of hit confirmation and validation.
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Application Notes and Protocols for the Development of Novel Enzyme Inhibitors Based on the Sulfonamide Scaffold
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has established itself as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to engage in specific, high-affinity interactions with a wide array of biological targets.[1][2][3] This has led to the development of numerous FDA-approved drugs for treating a multitude of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders.[1][2][3]
The core of its inhibitory prowess often lies in the sulfonamide moiety's ability to act as a bioisostere for other functional groups or to directly coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases and matrix metalloproteinases.[4][5][6] For instance, in carbonic anhydrases (CAs), the sulfonamide group mimics the transition state of the carbon dioxide hydration reaction, leading to potent inhibition.[5][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to leverage this privileged scaffold for the discovery of novel enzyme inhibitors. We will delve into the strategic design, synthesis, and evaluation of sulfonamide-based compounds, underpinned by a philosophy of rational, mechanism-driven drug discovery.
Section 1: Rational Design and Synthesis Strategies
The successful development of a potent and selective enzyme inhibitor begins with a robust design strategy. The sulfonamide scaffold offers a modular framework that can be systematically modified to optimize interactions with the target enzyme.
The Causality Behind Scaffold Selection
The choice of the sulfonamide scaffold is predicated on several key attributes:
-
Proven Clinical Precedent: A vast number of clinically successful drugs incorporate the sulfonamide moiety, providing a wealth of data on their safety, metabolism, and pharmacokinetic profiles.[1][2][3]
-
Synthetic Tractability: The synthesis of sulfonamide derivatives is generally straightforward, often involving the reaction of a sulfonyl chloride with a primary or secondary amine, allowing for the rapid generation of diverse chemical libraries.[8][9]
-
Versatile Binding Modes: The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows it to orient substituents into specific binding pockets within an enzyme's active site.[4][10] In metalloenzymes, the deprotonated sulfonamide nitrogen can coordinate directly with the catalytic metal ion.[4][5]
General Synthetic Workflow
A common and effective method for synthesizing sulfonamide derivatives involves the reaction of an appropriately substituted arylsulfonyl chloride with a diverse range of primary or secondary amines. This modular approach allows for systematic exploration of the chemical space around the core scaffold.
Caption: General workflow for the synthesis of sulfonamide-based inhibitors.
Protocol 1: Synthesis of a Representative N-Aryl Benzenesulfonamide
This protocol details the synthesis of a model sulfonamide inhibitor, starting from sulfanilamide. This two-step process is widely applicable for generating a library of analogs.[9]
Materials:
-
Sulfanilamide
-
Chloroacetyl chloride
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Ammonium thiocyanate
-
Absolute ethanol
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide:
-
Suspend sulfanilamide (0.01 mol) and K₂CO₃ (0.02 mol) in acetone.
-
Cool the mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride (0.012 mol) dropwise while stirring.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture and evaporate the filtrate under reduced pressure.
-
Wash the resulting crude solid with water and recrystallize from ethanol to obtain the pure intermediate.[9]
-
-
Synthesis of the final sulfonamide derivative (example with a thiazole ring):
-
Dissolve the intermediate from step 1 (0.01 mol) and ammonium thiocyanate (0.01 mol) in absolute ethanol.
-
Reflux the mixture for 3 hours, monitoring by TLC.
-
Filter the solid that forms during reflux and wash it with water.
-
Recrystallize the precipitate from ethanol to yield the final product.
-
Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.
Section 2: Enzyme Inhibition Assays - Quantifying Potency
Once a library of sulfonamide derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. Enzyme assays provide quantitative data, such as the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11][12]
Assay Design and Optimization
A robust and reliable enzyme assay is crucial for obtaining meaningful data. Key considerations include:
-
Choice of Substrate: The substrate should be specific for the target enzyme and produce a detectable signal (e.g., colorimetric, fluorescent, luminescent).
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
-
Substrate Concentration: For determining IC₅₀ values, the substrate concentration is often set at or near its Michaelis-Menten constant (Kₘ) value.[12]
-
Controls: Appropriate positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls are essential for data validation.[13]
Protocol 2: In Vitro Inhibition Assay for Carbonic Anhydrase II (CA II)
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA II, a well-studied target for sulfonamide inhibitors.[14]
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
Synthesized sulfonamide inhibitors
-
HEPES buffer (pH 7.5)
-
Sodium perchlorate (NaClO₄)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in the appropriate buffer.
-
Prepare stock solutions of the sulfonamide inhibitors (e.g., 10 mM in DMSO) and create a dilution series.
-
Prepare the assay buffer: 10 mM HEPES (pH 7.5) containing 0.1 M NaClO₄ and 0.2 mM phenol red.
-
-
Assay Execution:
-
Pre-incubate the enzyme with various concentrations of the inhibitor (or vehicle control) for a set period (e.g., 15 minutes) at 25°C to allow for complex formation.[14]
-
Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (the substrate).
-
Monitor the change in absorbance at 557 nm over a short period (e.g., 10 seconds), which corresponds to the pH change resulting from the CO₂ hydration reaction.
-
-
Data Analysis:
-
Determine the initial reaction rates from the kinetic traces.[14]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Kᵢ) from the IC₅₀ value.[12][14]
-
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening will identify "hit" compounds with inhibitory activity. The subsequent phase, lead optimization, aims to systematically modify these hits to improve potency, selectivity, and drug-like properties. This is achieved through the elucidation of the Structure-Activity Relationship (SAR).[15][16][17]
The Logic of SAR Studies
SAR studies involve synthesizing and testing a series of structurally related analogs to understand how specific chemical modifications affect biological activity.[16][17] For sulfonamides, this typically involves modifying the substituents on the aromatic ring and the amine portion of the molecule.[15]
Key Questions Addressed by SAR:
-
Which parts of the molecule are essential for activity?
-
Where can modifications be made to improve potency?
-
How do changes in steric and electronic properties affect binding?
-
How can selectivity for the target enzyme over off-target enzymes be improved?
Data Presentation: Example SAR Table
The results of SAR studies are often summarized in a table to facilitate analysis and guide the next round of design.
| Compound ID | R¹ Group | R² Group | IC₅₀ (nM) vs. Target Enzyme | IC₅₀ (nM) vs. Off-Target | Selectivity Index |
| Lead-01 | -H | -Phenyl | 85 | 1250 | 14.7 |
| Analog-02 | 4-F | -Phenyl | 42 | 1500 | 35.7 |
| Analog-03 | 4-Cl | -Phenyl | 38 | 980 | 25.8 |
| Analog-04 | -H | 4-Pyridyl | 120 | 2500 | 20.8 |
| Analog-05 | 4-F | 4-Pyridyl | 15 | >10,000 | >667 |
This is example data for illustrative purposes.
From this hypothetical data, one can deduce that a 4-fluoro substitution on the phenyl ring (R¹) and a 4-pyridyl group at the R² position significantly improve both potency and selectivity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Section 4: Cellular Assays and Mechanism of Action
While in vitro enzyme assays are essential for determining direct inhibitory potency, they do not always predict a compound's efficacy in a biological system.[18] Cellular assays are a critical next step to confirm that the inhibitor can cross the cell membrane, engage the target enzyme in its native environment, and elicit the desired biological response.[18][19]
The Necessity of Cellular Validation
A compound may be a potent enzyme inhibitor in a test tube but fail in a cellular context due to:
-
Poor cell permeability.
-
Rapid metabolism or efflux by cellular pumps.
-
Competition with high intracellular concentrations of the natural substrate. [18]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound directly binds to its intended target protein in cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target enzyme
-
Synthesized sulfonamide inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Western blotting or mass spectrometry equipment
Step-by-Step Procedure:
-
Compound Treatment: Treat cultured cells with the sulfonamide inhibitor at various concentrations or with a vehicle control. Incubate under normal culture conditions for a sufficient time to allow cell entry and binding.
-
Heating: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Cool immediately on ice.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: In the presence of a binding inhibitor, the target protein will be stabilized, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.
Conclusion
The sulfonamide scaffold remains a highly valuable starting point for the development of novel enzyme inhibitors.[1][2] Its synthetic accessibility and proven track record in drug discovery provide a solid foundation for new research endeavors. By integrating rational design, robust synthetic protocols, quantitative biochemical and cellular assays, and systematic SAR studies, researchers can efficiently navigate the path from initial concept to a validated lead compound. The protocols and strategies outlined in this guide offer a comprehensive framework to unlock the full potential of this remarkable chemical scaffold.
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Alafeefy, A. M. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Edelweiss Applied Science and Technology. Available at: [Link]
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Akili, S., Ben Hadda, D., Bitar, Y., Najjar, A., & Fawaz Chehna, M. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. International Journal of Organic Chemistry, 11, 171-186. Available at: [Link]
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Assiri, M. A., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of the Iranian Chemical Society. Available at: [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
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Chourasiya, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]
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Chen, W., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(1), 55-73. Available at: [Link]
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Di Cesare Mannelli, L., et al. (2013). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Gao, W., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7914-7930. Available at: [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3876-3884. Available at: [Link]
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Maresca, A., et al. (2013). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules, 18(8), 9856-9867. Available at: [Link]
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Minakuchi, H., et al. (2007). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 50(19), 4566-4572. Available at: [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3936. Available at: [Link]
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Petzer, J. P., & Petzer, A. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Pharmaceuticals, 16(3), 399. Available at: [Link]
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Said, M. F., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Pakistan Medical Association, 66(Suppl. 3)(9), S45-S51. Available at: [Link]
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Said, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26883. Available at: [Link]
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Salih, S. Q. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]
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Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Available at: [Link]
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Temperini, C., et al. (2008). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry, 6(16), 2843-2851. Available at: [Link]
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Toth, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 749-759. Available at: [Link]
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Wikipedia. (n.d.). Metalloprotease inhibitor. Available at: [Link]
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Zaka, M., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics, 12(9), 1399. Available at: [Link]
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The Sulfonamide Scaffold in Modern Medicinal Chemistry: Application Notes for 2-Methoxypropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Plasticity of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-N<) represents one of the most versatile and enduring pharmacophores in the history of medicinal chemistry. From the advent of the first commercially available antibacterial agents, the sulfa drugs, to a wide array of modern therapeutics, this moiety has proven to be a cornerstone of drug design.[1][2] The unique electronic and structural properties of the sulfonamide group allow it to act as a key recognition element for a multitude of biological targets, leading to a broad spectrum of pharmacological activities. These include antimicrobial, diuretic, hypoglycemic, anti-inflammatory, and anticancer effects.[3][4][5]
This document serves as a detailed guide to the potential applications of a novel aliphatic sulfonamide, 2-Methoxypropane-1-sulfonamide, in medicinal chemistry. While direct biological data for this specific compound is not yet prevalent in published literature, its structural features suggest intriguing possibilities for its use as a scaffold or building block in the development of new therapeutic agents. By understanding the well-established structure-activity relationships (SAR) of the broader sulfonamide class, we can extrapolate and propose rational starting points for the investigation of this compound and its derivatives.
The Sulfonamide Group: A Privileged Scaffold in Drug Discovery
The therapeutic diversity of sulfonamide-containing drugs stems from the key physicochemical properties of the sulfonamide functional group. The tetrahedral geometry of the sulfur atom, combined with the acidic nature of the N-H proton (in primary and secondary sulfonamides), allows for the formation of strong hydrogen bonds and ionic interactions with biological targets. Furthermore, the ability to introduce a wide variety of substituents on both the sulfur and nitrogen atoms provides a rich platform for modulating potency, selectivity, and pharmacokinetic properties.
The following table summarizes the major classes of sulfonamide drugs and their mechanisms of action, highlighting the remarkable versatility of this functional group.
| Therapeutic Class | Mechanism of Action | Examples |
| Antibacterial Agents | Competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] | Sulfamethoxazole, Sulfadiazine, Mafenide |
| Diuretics | Inhibition of carbonic anhydrase in the proximal tubules of the kidneys, leading to increased excretion of bicarbonate, sodium, and water.[6] | Acetazolamide, Hydrochlorothiazide, Furosemide |
| Antidiabetic Agents | Stimulation of insulin release from pancreatic β-cells by blocking ATP-sensitive potassium channels.[6] | Glipizide, Glyburide, Tolbutamide |
| Anti-inflammatory Agents | Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. | Celecoxib, Nimesulide |
| Anticancer Agents | Diverse mechanisms including inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest.[7] | Indisulam, Belinostat |
| Antiviral Agents | Inhibition of viral enzymes such as reverse transcriptase. | Delavirdine |
Prospective Applications of this compound: An Aliphatic Scaffold
While many well-known sulfonamide drugs are based on an aromatic core, there is growing interest in the exploration of aliphatic sulfonamides. These non-aromatic counterparts offer distinct advantages, including increased three-dimensional complexity and potentially improved physicochemical properties such as solubility. A study on novel aliphatic sulfonamides has demonstrated their potential as antimicrobial agents, particularly against Gram-negative bacteria.[8] The activity was found to be dependent on the length of the carbon chain, suggesting that fine-tuning of the aliphatic substituent is a viable strategy for optimizing potency.[8]
The structure of this compound, with its methoxy group at the 2-position, introduces a potential point for metabolic modification and offers a unique steric and electronic profile compared to simple linear aliphatic sulfonamides.
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Application Note: A Validated Protocol for Assessing the In Vitro Antibacterial Activity of Novel Synthetic Sulfonamides
Abstract and Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents and remain clinically relevant today.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), is a crucial step in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an excellent target for antimicrobial agents. The synergistic combination of sulfonamides with trimethoprim, which blocks a subsequent enzyme (dihydrofolate reductase or DHFR) in the same pathway, has enhanced their efficacy and broadened their application.[1]
As antibiotic resistance continues to be a global health crisis, the development of novel synthetic sulfonamides with improved potency, expanded spectrum, or the ability to overcome existing resistance mechanisms is a critical area of research. A robust, standardized protocol to accurately assess the in vitro antibacterial activity of these new chemical entities (NCEs) is paramount. Misleading or non-reproducible data can lead to the costly and inefficient allocation of resources in drug development pipelines.
This application note provides a comprehensive, field-proven protocol for determining the antibacterial activity of synthetic sulfonamides. Grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), this guide explains not only the "how" but also the critical "why" behind each step, ensuring scientific integrity and generating trustworthy, reproducible data.[2][3] We will focus on the gold-standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and provide guidance on best practices, quality control, and data interpretation.
Scientific Principle: Targeting the Folate Biosynthesis Pathway
To design a robust assessment protocol, one must first understand the drug's mechanism of action. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, and a key enzyme, DHPS, incorporates PABA to create dihydropteroic acid. By competitively inhibiting DHPS, sulfonamides halt the production of folic acid, leading to a bacteriostatic effect.[1] Trimethoprim inhibits DHFR, which performs the next step in the pathway, converting dihydrofolate to the active tetrahydrofolate.[1] This sequential blockade results in a synergistic and often bactericidal effect.[1]
A critical consideration for in vitro testing is the presence of thymidine in standard laboratory media like Mueller-Hinton Broth (MHB).[4] Bacteria can bypass the blocked folate pathway if they can scavenge exogenous thymidine, leading to falsely high (resistant) MIC values.[4][5] Therefore, using media with low levels of thymidine is not just a suggestion but a mandatory requirement for accurate sulfonamide susceptibility testing.
Caption: Mechanism of action of sulfonamides and trimethoprim.
Overall Experimental Workflow
The assessment of a novel sulfonamide follows a logical progression from initial preparation to final data interpretation. This workflow ensures that each experimental run is valid, controlled, and produces reliable MIC values.
Caption: High-level workflow for sulfonamide MIC determination.
Materials and Reagents
4.1 Equipment
-
Biosafety cabinet (Class II)
-
Microplate reader (optional, for absorbance readings)
-
Spectrophotometer or turbidimeter
-
Calibrated micropipettes and sterile tips
-
96-well, sterile, flat-bottom microtiter plates
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile culture tubes and loops
4.2 Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Must be verified for low thymidine and thymine content. It is recommended to test each new lot.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, for dissolving synthetic compounds.
-
Saline (0.85% NaCl): Sterile.
-
0.5 McFarland Turbidity Standard: Commercially purchased or prepared in-house.[6][7][8] A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[6]
-
Synthetic Sulfonamide: Test compound, accurately weighed.
-
Control Antibiotic: Trimethoprim-sulfamethoxazole (SXT) for QC.
4.3 Quality Control (QC) Bacterial Strains Using certified QC strains from a reputable source like the American Type Culture Collection (ATCC) is mandatory to validate the test system.[9][10]
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[11][12][13]
5.1 Step 1: Preparation of Compound Stock Solution
-
Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. DMSO is a common solvent, but its final concentration in the assay must be controlled to avoid antibacterial or toxic effects (typically ≤1%).
-
Procedure:
-
Accurately weigh the synthetic sulfonamide.
-
Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired test concentration).
-
Ensure complete dissolution. The stock solution can be stored at -20°C or -80°C.
-
5.2 Step 2: Preparation of Bacterial Inoculum
-
Rationale: The density of the starting bacterial inoculum is one of the most critical variables in susceptibility testing.[7] A standardized inoculum ensures that the final concentration of bacteria in each well is consistent and reproducible, targeting ~5 x 10⁵ CFU/mL as per CLSI guidelines.
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the same morphology.
-
Transfer colonies to a tube of sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white card with black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.10).[14] This standardized suspension contains ~1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB (e.g., 0.2 mL into 29.8 mL of broth). This creates the final working inoculum of ~1 x 10⁶ CFU/mL, which will be further diluted 1:1 in the plate.
-
5.3 Step 3: Preparation of the 96-Well Plate
-
Rationale: A twofold serial dilution series is prepared to test a range of drug concentrations. This allows for the precise determination of the MIC, which is the lowest concentration that inhibits visible growth.
-
Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Create a starting solution of your compound in the first column (e.g., Column 1) at 2x the highest desired final concentration. For example, to achieve a final starting concentration of 128 µg/mL, the solution in Column 1 should be 256 µg/mL.
-
Perform a serial dilution: Transfer 100 µL from Column 1 to Column 2. Mix well by pipetting up and down.
-
Continue this process across the plate to Column 10. Discard 100 µL from Column 10.
-
Column 11 serves as the growth control (no drug).
-
Column 12 serves as the sterility control (no drug, no bacteria).
-
5.4 Step 4: Inoculation and Incubation
-
Rationale: The final step before incubation is to add the standardized bacterial inoculum to the wells containing the serially diluted compound.
-
Procedure:
-
Add 100 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. Do not add bacteria to Column 12.
-
The final volume in each well (1-11) is now 200 µL. The drug concentrations and the bacterial density are now at their target 1x concentrations (final inoculum ~5 x 10⁵ CFU/mL).
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Caption: Key steps in the broth microdilution plate setup.
Data Analysis and Interpretation
6.1 Reading the MIC The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[15]
-
Check Controls First:
-
Sterility Control (Column 12): Should be clear (no growth).
-
Growth Control (Column 11): Should show adequate, turbid growth.
-
-
Determine the MIC: Look for the well with the lowest drug concentration that shows no visible growth (clear). This concentration is the MIC value. A small, pinpoint button of cells at the bottom may be acceptable, but any turbidity indicates growth.
-
Special Consideration for Sulfonamides: Due to potential antagonism in the medium, slight, trailing growth may sometimes occur. Per CLSI guidelines, for sulfonamides and trimethoprim, one should disregard "slight growth (20% or less of the lawn of growth)" and measure the more obvious margin of inhibition.[16] For broth microdilution, this translates to identifying the concentration where there is an ~80% or greater reduction in turbidity compared to the growth control.
6.2 Quality Control Validation The entire experimental run is only valid if the MIC for the QC strain falls within the acceptable range published by CLSI (in the M100 document) or EUCAST.[2][17][18]
| QC Strain | Control Antibiotic | Acceptable MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 |
| S. aureus ATCC® 29213™ | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 |
| Note: Ranges are for illustrative purposes and must be verified against the current CLSI M100 or EUCAST documents.[19][20] |
If the QC result is out of range, the results for the test compounds are invalid, and the assay must be repeated after troubleshooting.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action |
| QC MIC is too high | 1. Inoculum too heavy.2. Thymidine interference in media.3. Degraded antibiotic stock. | 1. Re-standardize inoculum carefully.2. Test media lot with Enterococcus faecalis ATCC 29212 or purchase pre-screened media.[4]3. Prepare fresh stock solution. |
| QC MIC is too low | 1. Inoculum too light.2. Error in dilution series. | 1. Re-standardize inoculum carefully.2. Review pipetting technique; use calibrated pipettes. |
| No growth in any well (including growth control) | 1. Inoculum not viable.2. Error in inoculum preparation. | 1. Use a fresh bacterial culture.2. Ensure correct dilution steps were followed. |
| Contamination (growth in sterility control) | 1. Break in aseptic technique.2. Contaminated media or reagents. | 1. Review and reinforce aseptic technique.2. Use new, sterile lots of media and reagents. |
| Compound precipitates in wells | 1. Poor solubility of the synthetic compound. | 1. Check solubility limits. It may be necessary to lower the starting concentration or explore alternative solvent systems (ensuring they don't affect bacterial growth). |
References
-
Microbe Notes. (2022, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. Retrieved from [Link]
-
Lecturio. Sulfonamides and Trimethoprim. Retrieved from [Link]
-
Miller, G. H., et al. (2005). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 43(10), 5127–5133. Retrieved from [Link]
-
Cooksey, R. C., Swenson, J. M., & Thornsberry, C. (1988). Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis. Antimicrobial Agents and Chemotherapy, 32(1), 144–147. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Basicmedical Key. (2016, August 27). Antimicrobial Susceptibility on Solid Media. Retrieved from [Link]
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CGSpace. (2018). Quality control of susceptibility testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1449-1455. Retrieved from [Link]
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ResearchGate. (2022). Sulfonamide resistance: Mechanisms and trends. Retrieved from [Link]
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World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Wikipedia. McFarland standards. Retrieved from [Link]
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CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. Retrieved from [Link]
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Seydel, J. K., & Wempe, E. G. (1982). Mechanism for Synergism between Sulphonamides and Trimethoprim Clarified. Journal of Pharmacy and Pharmacology, 34(1), 37-41. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Retrieved from [Link]
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Brunton, L. L., et al. (Eds.). (2011). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. Retrieved from [Link]
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National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
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HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
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Scribd. Preparation of Mcfarland Standards - Guidelines: Smile. Retrieved from [Link]
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ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Resistance Detection. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Retrieved from [Link]
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MSD Manual Professional Edition. Susceptibility Testing. Retrieved from [Link]
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Hardy Diagnostics. McFARLAND STANDARD. Retrieved from [Link]
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ResearchGate. Sulfonamides and Trimethoprim. Retrieved from [Link]
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Schuch, R., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 65(7), e00138-21. Retrieved from [Link]
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Dr Matt & Dr Mike. (2018, February 11). Sulfamethoxazole and Trimethoprim - Mechanism of Action [Video]. YouTube. Retrieved from [Link]
-
Hardy Diagnostics. (2023, November 21). How to perform serial dilutions and make microbial suspensions using McFarland Standards [Video]. YouTube. Retrieved from [Link]
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Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. Retrieved from [Link]
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Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 2-Methoxypropane-1-sulfonamide Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the cytotoxic potential of 2-Methoxypropane-1-sulfonamide. Given that the sulfonamide moiety is present in a wide range of therapeutics with diverse mechanisms of action, including apoptosis induction and cell cycle disruption, a multi-parametric approach is essential for a thorough toxicological profile.[1] We present a robust framework utilizing three distinct, yet complementary, cell-based assays to dissect the compound's effects on cell health: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity (necrosis), and the Caspase-Glo® 3/7 assay for apoptosis. This integrated strategy enables a nuanced understanding of the dose-dependent cytotoxic effects and provides insights into the potential mechanism of cell death.
Introduction: The Rationale for a Tripartite Assessment
The evaluation of a novel chemical entity's effect on cell viability is a cornerstone of preclinical drug discovery and toxicology.[2][3] this compound belongs to the sulfonamide class of compounds, which are known to exhibit a wide spectrum of biological activities.[4] While some sulfonamides are valued for their antibacterial properties by inhibiting folate synthesis[5][6], others have been developed as anticancer agents that can induce programmed cell death, or apoptosis.[1][7] Therefore, when assessing a new sulfonamide derivative, it is insufficient to merely determine if it is toxic; one must also investigate how it induces cell death.
A single-endpoint assay can be misleading. For example, a compound might decrease metabolic activity without immediately compromising membrane integrity. To build a reliable and predictive model of cytotoxicity, we employ a tripartite strategy that interrogates three distinct cellular processes:
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[8] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9]
-
Membrane Integrity (LDH Assay): This assay measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage.[3][10] It serves as a reliable biomarker for necrosis or late-stage apoptosis.[11][12]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically quantifies the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[13][14] Their activation is considered a hallmark of programmed cell death.[15][16]
By integrating data from these three assays, researchers can distinguish between cytostatic effects (inhibition of growth), necrotic cell death, and apoptotic cell death, providing a comprehensive cytotoxic profile for this compound.
Figure 1: Conceptual framework for multi-parametric cytotoxicity analysis.
Materials and Reagents
-
Cell Line: A relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung, or a cancer cell line like HeLa or MCF-7).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]
-
DMSO (Dimethyl Sulfoxide).
-
-
LDH Assay:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Cell Signaling Technology). These kits typically include the substrate mix and a lysis buffer.[18]
-
10% Triton™ X-100 for maximum lysis control.
-
-
Caspase-Glo® 3/7 Assay:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.[13]
-
-
-
Test Compound & Controls:
-
This compound, dissolved in DMSO to create a high-concentration stock solution.
-
Vehicle Control: DMSO.
-
Positive Control (Apoptosis): Staurosporine or Camptothecin.
-
Positive Control (Necrosis/Lysis): Triton™ X-100.
-
-
Equipment & Consumables:
-
Sterile, clear, flat-bottom 96-well cell culture plates.
-
Sterile, white-walled, opaque 96-well plates (for luminescence assay).
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipettes.
-
Plate reader capable of measuring absorbance and luminescence.
-
Orbital shaker.
-
Overall Experimental Workflow
The workflow is designed for efficiency, allowing for the parallel processing of plates for each of the three assays from a common cell stock and compound dilution series. Adherence to international standards, such as those outlined in OECD guidelines for chemical testing, is recommended for ensuring data quality and comparability.[19][20]
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Application Notes and Protocols: Elucidating the Mechanism of Action of 2-Methoxypropane-1-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[1][2][3] The specific mechanism of action of a sulfonamide-containing compound is dictated by its overall molecular structure, which determines its target specificity. 2-Methoxypropane-1-sulfonamide is a novel sulfonamide for which the mechanism of action has not been extensively characterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanism of this compound.
Our approach is grounded in the principles of rigorous scientific inquiry and drug discovery best practices.[4][5][6] We will progress from broad, hypothesis-generating screening to specific, target-focused validation and characterization. This document will detail the causality behind experimental choices, provide self-validating protocols, and offer a clear path to understanding the biological activity of this compound.
Part 1: Initial Assessment and Hypothesis Generation
Given the structural motif of a sulfonamide, several potential mechanisms of action can be hypothesized. The classical antibacterial mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][7][8][9] However, many non-antibacterial sulfonamides exert their effects through other targets.[2][3] Therefore, the initial investigation should be broad to capture a range of potential activities.
A logical starting point is to perform a battery of high-throughput screens to identify the general biological effect of this compound.
Initial Screening Strategy
A tiered screening approach is recommended to efficiently narrow down the potential biological activities.
| Screening Tier | Assay Type | Purpose | Example Platforms |
| Tier 1: Broad Phenotypic Screening | Cell Viability/Cytotoxicity Assays | To determine the effect of the compound on cell survival across a diverse panel of cell lines (e.g., bacterial, fungal, mammalian cancer, and normal cell lines). | MTT, MTS, CellTiter-Glo®, Resazurin assays. |
| Tier 2: Target Class Screening | Broad Panel Kinase, GPCR, Ion Channel, and Enzyme Assays | To identify potential interactions with major druggable target classes. | Commercial screening services (e.g., Eurofins, Reaction Biology). |
| Tier 3: Pathway Analysis | Reporter Gene Assays | To assess the modulation of specific signaling pathways (e.g., NF-κB, Wnt, MAPK). | Luciferase or β-galactosidase reporter assays in engineered cell lines. |
Part 2: Target Identification
Should the initial screening reveal a consistent and potent biological effect, the next critical step is to identify the direct molecular target(s) of this compound. There are two primary approaches for target identification: affinity-based methods and label-free methods.[10][11]
Workflow for Target Identification
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Application Notes & Protocols: Leveraging 2-Methoxypropane-1-sulfonamide in the Development of Novel Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Methoxypropane-1-sulfonamide as a scaffold for the development of new anticancer agents. This document outlines the scientific rationale, synthetic strategies, and detailed protocols for in vitro and in vivo evaluation.
Introduction: The Enduring Promise of Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, extending far beyond its initial antibacterial applications. In oncology, sulfonamide-containing molecules have emerged as a versatile class of therapeutic agents, targeting a wide array of cancer-associated proteins.[1][2][3] Their success stems from their ability to act as bioisosteres for other functional groups, such as carboxylic acids, and to form crucial hydrogen bonding interactions within enzyme active sites.[4]
Sulfonamide derivatives have been shown to exhibit a multitude of anticancer mechanisms, including:
-
Carbonic Anhydrase Inhibition: Disrupting pH regulation in tumor cells, leading to the inhibition of their growth and survival.[1]
-
Tyrosine Kinase Inhibition: Interfering with pivotal signaling pathways that drive cancer progression.[1]
-
Angiogenesis Inhibition: Preventing the formation of new blood vessels that supply tumors with nutrients.[2][4]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells, often in the G1 phase.[2][3]
-
Microtubule Disruption: Interfering with the cellular machinery required for cell division.[2][3]
This diverse range of activities underscores the potential of novel sulfonamide scaffolds in the development of innovative anticancer treatments.[1]
Rationale for Investigating this compound
While a direct link between this compound and anticancer activity is not yet established in the literature, its unique structural features present a compelling starting point for a drug discovery program. The methoxypropane group offers a combination of lipophilicity and potential for metabolic modification, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
The core hypothesis is that this compound can serve as a versatile scaffold for the synthesis of a library of novel sulfonamide derivatives with potent and selective anticancer activity. The strategic modification of this scaffold will aim to introduce pharmacophoric elements known to interact with key oncogenic targets.
Synthetic Strategy: Building a Library of this compound Derivatives
The development of a diverse chemical library is paramount to identifying lead compounds. The following section outlines a proposed synthetic workflow for generating derivatives of this compound.
General Synthetic Scheme
The proposed synthesis will involve the derivatization of the sulfonamide nitrogen with a variety of aromatic and heterocyclic moieties, a common strategy in the development of sulfonamide-based drugs.
Caption: Proposed synthetic workflow for generating a library of this compound derivatives.
Detailed Protocol: Synthesis of N-Aryl/Heteroaryl-2-Methoxypropane-1-sulfonamides
Materials:
-
2-Methoxypropane-1-sulfonyl chloride
-
Substituted anilines or heterocyclic amines
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired aromatic or heterocyclic amine (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-Methoxypropane-1-sulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Screening of Anticancer Activity
Initial screening of the synthesized compounds will be performed using a panel of human cancer cell lines to assess their cytotoxic and antiproliferative effects.[5]
Cell Line Selection
The choice of cell lines should be guided by the known targets of sulfonamide anticancer agents. A representative panel could include:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Hormone-responsive, expresses carbonic anhydrases. |
| A549 | Lung Cancer | Known to be sensitive to some sulfonamide derivatives.[6] |
| HCT-116 | Colon Cancer | A common model for colorectal carcinoma.[7] |
| HepG2 | Liver Cancer | Represents hepatocellular carcinoma.[7] |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer model. |
| U-87 MG | Glioblastoma | To assess activity against brain tumors. |
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Mechanistic Studies for Lead Compounds
Compounds that exhibit potent and selective anticancer activity in the initial screening should be subjected to further mechanistic studies to elucidate their mode of action.
Caption: Workflow for elucidating the mechanism of action of lead compounds.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the lead compound induces programmed cell death (apoptosis).
Protocol Outline:
-
Treat cells with the lead compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay determines if the compound causes cell cycle arrest at a specific phase.
Protocol Outline:
-
Treat cells with the lead compound at its IC₅₀ concentration for 24 hours.
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with a fluorescent dye (e.g., PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Evaluation of Lead Compounds
Promising lead compounds with a well-defined in vitro mechanism of action should be advanced to in vivo studies to assess their efficacy and safety in a more complex biological system.[8][9]
Animal Model Selection
Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted to form tumors.[9]
Protocol: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice
-
Selected human cancer cell line (e.g., A549 or HCT-116)
-
Matrigel (optional, to enhance tumor formation)
-
Lead compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the lead compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Evaluation: Monitor the mice for signs of toxicity throughout the study, including body weight changes and general health.
Conclusion and Future Directions
This compound represents a novel and unexplored scaffold for the development of anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of a library of derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as comprehensive preclinical development to assess their potential for clinical translation.
References
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (n.d.). Retrieved from
-
Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Retrieved from [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. (n.d.). Retrieved from [Link]
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002). Current Cancer Drug Targets.
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (n.d.). Retrieved from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from [Link]
- CN110240540B - A kind of method for continuously preparing 2-methoxypropene - Google Patents. (n.d.).
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - MDPI. (n.d.). Retrieved from
-
2-Methoxypropene - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) In vivo screening models of anticancer drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) In-vitro Models in Anticancer Screening - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Publishing. (n.d.). Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (n.d.). Retrieved from [Link]
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Topic: Strategic Crystallization of 2-Methoxypropane-1-sulfonamide for Pharmaceutical Applications
An Application Note and Protocol Guide
Abstract
The control of the solid-state form of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and manufacturability. This document provides a comprehensive guide to developing a robust crystallization process for 2-Methoxypropane-1-sulfonamide, a representative novel sulfonamide compound. Recognizing that specific literature for this molecule is not publicly available, this guide emphasizes a systematic, first-principles approach. We detail protocols for solubility screening, method development (including cooling and antisolvent crystallization), and solid-state characterization. The methodologies are designed to be broadly applicable for researchers, chemists, and drug development professionals working with new chemical entities.
Introduction: The Criticality of Crystalline Form
Crystallization is arguably the most important unit operation in the production of pharmaceutical solids. It is not merely a purification step but the primary method for establishing the specific solid-state form of an API. Different crystalline forms, known as polymorphs, can exhibit significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For sulfonamide-containing compounds, which form a cornerstone of many therapeutic areas, hydrogen bonding often leads to complex polymorphic landscapes.
Therefore, developing a controlled crystallization process for a new molecule like this compound is a foundational step in its journey towards a viable drug product. This application note provides the strategic framework and actionable protocols to navigate this challenge.
Foundational Knowledge: Physicochemical Profile
A successful crystallization strategy begins with understanding the molecule's properties. For this compound (Structure: CH₃-CH(OCH₃)-CH₂-SO₂NH₂), the key functional groups governing its behavior are the sulfonamide (-SO₂NH₂) and the ether (-OCH₃) moieties.
-
Sulfonamide Group: The N-H and S=O bonds are excellent hydrogen bond donors and acceptors, respectively. This promotes strong intermolecular interactions, leading to potentially high melting points and a tendency to form stable crystal lattices.
-
Ether Group: The methoxy group can act as a hydrogen bond acceptor and introduces some lipophilicity.
-
Solubility: The molecule possesses both polar (sulfonamide) and non-polar (isopropyl backbone) characteristics, suggesting it will be sparingly soluble in non-polar solvents and more soluble in polar protic and aprotic solvents.
A preliminary solvent screen is the first and most critical experimental step. The goal is to identify a suitable range of solvents where the compound exhibits moderate solubility with a strong temperature dependence.
Experimental Workflow: From Screening to Characterization
The overall process for developing a crystallization protocol is systematic. It begins with broad screening to identify potential solvent systems and proceeds to optimization and detailed characterization of the resulting solid form.
Figure 1: General workflow for crystallization development of a new chemical entity.
Protocol I: Systematic Solvent Solubility Screening
Objective: To identify suitable solvents for crystallization by determining the approximate solubility of this compound at ambient and elevated temperatures.
Materials:
-
This compound (approx. 500 mg)
-
Array of solvents (see Table 1)
-
2 mL glass vials with screw caps
-
Magnetic stir plate and stir bars
-
Heating block or water bath
-
Analytical balance
Methodology:
-
Preparation: Dispense 10 mg of this compound into each of a series of labeled 2 mL vials.
-
Solvent Addition (Ambient): Add a selected solvent to the first vial in 0.1 mL increments. Stir vigorously for 2-3 minutes between additions. Record the volume of solvent required to fully dissolve the solid. This provides the approximate solubility at room temperature (RT).
-
Solubility Classification (Ambient):
-
Very Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Sparingly Soluble: Dissolves in 1.0 - 2.0 mL.
-
Insoluble: Does not fully dissolve after 2.0 mL.
-
-
Solubility at Elevated Temperature: For vials where the compound was sparingly soluble or insoluble, place them in a heating block set to 50°C. Continue to add solvent in 0.1 mL increments until the solid dissolves. Record the total volume.
-
Data Analysis: Compile the results in a table. Ideal single-solvent systems for cooling crystallization will show low solubility at RT and high solubility at 50°C. Ideal solvent/antisolvent pairs are those where the compound is very soluble in the solvent but insoluble in the antisolvent.
Table 1: Representative Solvent Screen for Crystallization
| Solvent Class | Solvent Name | Boiling Point (°C) | Polarity Index | Potential Use Case |
|---|---|---|---|---|
| Alcohols | Methanol | 65 | 5.1 | Good Solvent (Cooling) |
| Isopropanol | 82 | 3.9 | Good Solvent (Cooling) | |
| Ketones | Acetone | 56 | 5.1 | Good Solvent (Antisolvent) |
| Methyl Ethyl Ketone | 80 | 4.7 | Good Solvent (Antisolvent) | |
| Esters | Ethyl Acetate | 77 | 4.4 | Moderate Solvent |
| Ethers | 2-Methyl-THF | 80 | 4.0 | Moderate Solvent |
| Hydrocarbons | Heptane | 98 | 0.1 | Antisolvent |
| Toluene | 111 | 2.4 | Moderate Solvent | |
| Aprotic Polar | Acetonitrile | 82 | 5.8 | Good Solvent |
| Dimethylformamide | 153 | 6.4 | Use with caution (high BP) |
| Aqueous | Water | 100 | 10.2 | Antisolvent |
Protocol II: Controlled Cooling Crystallization
Objective: To generate crystalline material from a single solvent system by leveraging the temperature-dependent solubility of the compound.
Rationale: This is often the simplest and most scalable method. A solution is saturated at a high temperature and then cooled in a controlled manner, inducing supersaturation and subsequent crystal formation. The rate of cooling is a critical parameter that controls nucleation and crystal size.
Methodology:
-
Saturation: In a jacketed glass reactor or a round-bottom flask, add 1.0 g of this compound to a volume of isopropanol determined from the screening study (e.g., the volume required for dissolution at 50°C).
-
Dissolution: Heat the mixture to 50°C with moderate stirring (e.g., 200 RPM) until all solids have dissolved completely. Visually confirm the absence of any particulate matter.
-
Controlled Cooling: Program a cooling ramp from 50°C to 5°C over 4 hours (a rate of ~0.19°C/min). Slower cooling rates generally favor the growth of larger, more well-ordered crystals.
-
Maturation (Aging): Once the target temperature of 5°C is reached, hold the stirred slurry at this temperature for an additional 2-4 hours. This "aging" period allows the system to reach equilibrium and can improve yield and polymorphic purity.
-
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the filter cake with a small amount of cold (5°C) isopropanol to remove residual dissolved impurities.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40°C) until a constant weight is achieved.
Protocol III: Antisolvent Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.
Rationale: This method is highly effective when the compound's solubility is not strongly dependent on temperature or when it is extremely soluble in a given solvent. The addition of an antisolvent rapidly generates a high level of supersaturation. The rate of addition and the location of addition are critical parameters.
Figure 2: Decision tree for selecting a crystallization method.
Methodology:
-
Preparation: Prepare a concentrated solution of this compound in a suitable solvent (e.g., acetone) at room temperature. The solution should be near saturation. Filter the solution through a 0.22 µm filter to remove any foreign particulates that could act as uncontrolled nucleation sites.
-
Antisolvent Addition: Place the filtered solution in a stirred vessel. Begin adding the antisolvent (e.g., heptane) at a slow, controlled rate (e.g., 0.5 mL/min) using a syringe pump. The addition should ideally occur subsurface to ensure rapid mixing.
-
Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Continue the addition of the antisolvent. A typical final solvent:antisolvent ratio is between 1:2 and 1:5 v/v.
-
Maturation: After the full volume of antisolvent has been added, allow the resulting slurry to stir for 1-2 hours at ambient temperature to maximize yield.
-
Isolation & Drying: Isolate, wash (with a solvent/antisolvent mixture), and dry the product as described in Protocol II.
Essential Characterization of the Crystalline Product
It is mandatory to analyze the solid material obtained from any crystallization experiment to understand its properties.
Table 2: Key Analytical Techniques for Solid-State Characterization
| Technique | Information Provided | Rationale & Interpretation |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | Crystalline fingerprint (d-spacings, intensities) | The primary technique for identifying the polymorphic form. Each crystalline phase produces a unique diffraction pattern. An amorphous solid will produce a broad halo instead of sharp peaks. |
| Differential Scanning Calorimetry (DSC) | Thermal events (melting point, phase transitions) | Provides the melting point (an indicator of purity) and can detect polymorphic transformations, desolvation events, or glass transitions. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Used to determine the amount of residual solvent in the crystal lattice. A significant weight loss before melting may indicate the presence of a solvate. |
| Optical Microscopy | Particle size, morphology (habit) | Allows for visual inspection of the crystals. The shape (e.g., needles, plates, prisms) can impact bulk properties like flowability and filtration rate. |
Conclusion and Best Practices
This application note provides a foundational strategy for developing a crystallization protocol for this compound or any novel sulfonamide. The key to success lies in a systematic and data-driven approach. Always begin with a thorough solubility screen to identify promising solvent systems. When developing a method, carefully control critical parameters such as cooling rate or antisolvent addition rate, as these directly influence the final crystal attributes. Finally, comprehensive characterization is non-negotiable; one must always verify the solid form that has been produced. This disciplined approach ensures the development of a robust and reproducible process, which is essential for successful pharmaceutical development.
References
-
Viola, G. M., & Paterson, A. (2023). Crystallization of Organic Compounds. Wiley-VCH. [Link]
-
Zimmermann, A., & Barmettler, J. (2021). Pharmaceutical Crystallization. De Gruyter. [Link]
-
Nagy, Z. K., & Braatz, R. D. (2012). Advances and new directions in crystallization control. Annual Review of Chemical and Biomolecular Engineering, 3, 55-75. [Link]
-
Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent crystallization: A review. CrystEngComm, 14(23), 7855-7876. [Link]
-
Blagden, N., & de Matas, M. (2003). Crystal engineering and the pharmaceutical industry: a case study of a sulfonamide drug. Crystal Growth & Design, 3(5), 791-802. [Link]
-
Surovoy, V. V., & Pustovoy, D. A. (2022). Application of Powder X-ray Diffraction in Pharmaceutical Analysis. IntechOpen. [Link]
Formulation of 2-Methoxypropane-1-sulfonamide for in vitro studies
An Application Guide for the In Vitro Formulation of 2-Methoxypropane-1-sulfonamide
Executive Summary
This document provides a comprehensive guide for the formulation of this compound, a novel sulfonamide compound, for use in a variety of in vitro research applications. Recognizing the common challenges associated with the aqueous solubility of novel small molecules, this guide presents a systematic approach to developing a reliable and reproducible formulation strategy. The protocols herein are designed to ensure the integrity, stability, and bioavailability of the compound in experimental settings, thereby promoting the generation of accurate and meaningful data. We will cover the preparation of high-concentration stock solutions, methods to assess solubility and stability in biological media, and quality control procedures to validate the final formulation.
Introduction to this compound and Formulation Challenges
This compound belongs to the sulfonamide class of compounds, which are of significant interest in drug discovery.[1] Historically, sulfonamides have been pivotal as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] The therapeutic potential of sulfonamides, however, extends beyond antibacterial activity into areas such as diuretics, anticonvulsants, and anti-inflammatory agents.[2]
A primary hurdle in the preclinical assessment of novel compounds like this compound is their formulation for in vitro assays. Many organic small molecules exhibit poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and consequently, misleading experimental results.[3] A robust formulation strategy is therefore not just a preliminary step but a critical component of the research process, ensuring that the observed biological effects are a true representation of the compound's activity.
This guide is structured to provide researchers with the foundational knowledge and practical protocols to systematically develop and validate a formulation of this compound for in vitro studies.
Physicochemical Profile and Pre-formulation Analysis
While experimental data for this compound is not widely available, we can infer its likely properties based on its chemical structure and the general characteristics of sulfonamides. This predictive analysis is crucial for designing an effective formulation strategy.
| Property | Predicted Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₄H₁₁NO₃S | This informs the molecular weight calculation. |
| Molecular Weight | ~153.2 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Predicted XlogP | -0.8 | A negative LogP suggests a degree of hydrophilicity, but the presence of the sulfonamide group and alkyl chain can still lead to limited aqueous solubility.[4] |
| Aqueous Solubility | Likely low to moderate | Sulfonamides as a class have variable but often poor water solubility.[3] Direct dissolution in aqueous buffers or media is likely to be challenging. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a first-line choice for creating high-concentration stock solutions.[5][6] |
The DMSO-Based Formulation Strategy
Given the anticipated solubility challenges, the recommended strategy is to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted to create intermediate stocks, which are subsequently diluted into the final aqueous-based in vitro assay medium.
The final concentration of DMSO in the cell culture medium is a critical parameter. While some cell lines can tolerate up to 1% DMSO, it is widely recommended to keep the final concentration at or below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[7][8] For sensitive primary cell cultures, a final DMSO concentration of ≤ 0.1% is often necessary.[7][9]
Below is a workflow diagram illustrating the overall process from receiving the compound to its application in an in vitro assay.
Caption: Overall workflow for the formulation and validation of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. For a 10 mM stock in 1 mL (0.001 L): Mass (g) = 10 mmol/L * 0.001 L * 153.2 g/mol = 0.001532 g (or 1.532 mg)
-
Carefully weigh the calculated amount of the compound and transfer it to a sterile tube or vial.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved.[7] Visual inspection against a light source should show no visible particulates.
-
If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but caution is advised as heat can degrade some compounds.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Aqueous Solubility in Biological Media
Objective: To determine the maximum soluble concentration of the compound in the final assay medium when diluted from a DMSO stock.
Materials:
-
10 mM stock solution of this compound in DMSO
-
The specific cell culture medium or buffer to be used in the assay (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (set to the assay temperature, e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the compound in the assay medium. For example, to test concentrations from 1 µM to 100 µM, you would add 0.1 µL to 10 µL of the 10 mM DMSO stock to 1 mL of medium.
-
Include a vehicle control containing the highest volume of DMSO used (e.g., 10 µL in 1 mL, which is 1% DMSO).
-
Incubate the tubes at the intended assay temperature (e.g., 37°C) for a period relevant to the assay duration (e.g., 2 hours).
-
After incubation, vortex each tube gently.
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, place a small drop of the solution on a microscope slide and examine for crystals under 10x or 20x magnification.
-
The highest concentration that remains clear is considered the maximum practical soluble concentration for the assay. It is advisable to work at concentrations below this limit to ensure the compound remains in solution.
Protocol 3: Stability Assessment in Cell Culture Media
Objective: To evaluate the stability of this compound in the assay medium over time.
Materials:
-
Formulated compound solution at the highest intended assay concentration
-
Assay medium (with and without serum, if applicable)
-
Incubator (37°C, 5% CO₂)
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of the compound in the assay medium at the highest concentration to be used in experiments.
-
Prepare two sets of samples: one in medium without serum and one in medium with the same serum concentration as the planned experiments (e.g., 10% FBS).
-
Take an aliquot at time zero (T=0) and store it at -80°C.
-
Incubate the remaining solutions under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots and immediately freeze them at -80°C to halt any further degradation.[10]
-
Once all time points are collected, analyze the samples by a suitable analytical method like HPLC-UV to quantify the amount of the parent compound remaining.
-
Plot the percentage of the compound remaining versus time. A stable compound will show minimal loss (e.g., >90% remaining) over the typical duration of the in vitro assay.[10]
Protocol 4: Preparation of Working Solutions and Serial Dilutions
Objective: To prepare a series of working solutions for use in a dose-response assay.
Procedure:
-
Thaw a single-use aliquot of the high-concentration DMSO stock solution.
-
Prepare an intermediate stock solution by diluting the high-concentration stock in the assay medium. For example, to make a 100 µM intermediate stock from a 10 mM stock, dilute it 1:100 (e.g., 10 µL of 10 mM stock into 990 µL of medium). This will be your highest concentration in the assay. Note the DMSO concentration in this intermediate stock (in this example, 1%).
-
Perform a serial dilution.[11][12] For a 2-fold serial dilution: a. Label a series of tubes (e.g., 1 to 8). b. Add a fixed volume of assay medium to tubes 2 through 8 (e.g., 100 µL). c. Add double that volume of your intermediate stock to tube 1 (e.g., 200 µL of 100 µM solution). d. Transfer 100 µL from tube 1 to tube 2. Mix well by pipetting up and down. e. Transfer 100 µL from tube 2 to tube 3. Mix well. f. Continue this process down the series.
-
It is crucial to maintain a constant concentration of the solvent (DMSO) across all wells, including the vehicle control.[13] This can be achieved by preparing the serial dilutions in medium that already contains the final desired concentration of DMSO.
Quality Control of the Formulation
A rigorous quality control (QC) process ensures the reliability of your experimental results.[14]
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry (MS) | The measured mass should match the theoretical mass of this compound. | Confirms that the correct compound is being used. |
| Purity | HPLC-UV or LC-MS | Purity should typically be >95%. | Ensures that observed biological effects are not due to impurities. |
| Concentration of Stock Solution | Quantitative NMR (qNMR) or a validated HPLC method with a standard curve. | The measured concentration should be within ±10% of the target concentration. | Ensures accurate dosing in subsequent experiments. |
| Sterility | If used in long-term cell culture, the final working solutions can be passed through a 0.22 µm sterile filter. | No microbial growth in a sample incubated on a nutrient agar plate. | Prevents contamination of cell cultures. |
Application Example: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
As a sulfonamide, a primary in vitro application for this compound would be to determine its antibacterial activity.
Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Brief Protocol:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), following Protocol 4.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli).
-
Include a positive control (bacteria with no compound) and a negative control (medium only). Also, include a vehicle control (bacteria with the highest concentration of DMSO used).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed.
The potential mechanism of action for sulfonamides is depicted below.
Caption: Competitive inhibition of bacterial folate synthesis by sulfonamides.
References
-
Hansen, E. W., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 35(9), 1474-1477. Available at: [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Available at: [Link]
-
Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. Available at: [Link]
-
Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 463-474. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]
-
Adwoa Biotech. (2020). SERIAL DILUTIONS for STANDARD CURVE, DOSE RESPONSE CURVE and Calibration Curve Creation. YouTube. Available at: [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]
-
Ghassemi, A. H., & Mehranfar, F. (2018). Dimethyl sulfoxide (DMSO) affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 29(1), 39-43. Available at: [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Available at: [Link]
-
Shayan, M., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4737-4751. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. Available at: [Link]
-
Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
-
Delavar, F., et al. (2018). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 89-105. Available at: [Link]
-
Applied Clinical Trials Online. (2007). Quality Control and Assurance in Clinical Research. Available at: [Link]
-
ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Available at: [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
YouTube. (2021). In Vitro Toxicological Testing using a qHTS Platform. Available at: [Link]
-
YouTube. (2023). How to Calculate Dilution Factors & Prepare Serial Dilutions. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]
-
Nucleus Biologics. (2024). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available at: [Link]
-
Ghassemi, A. H., & Mehranfar, F. (2018). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 29(1), 39-43. Available at: [Link]
Sources
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.co [scielo.org.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. integra-biosciences.com [integra-biosciences.com]
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- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxypropane-1-sulfonamide
Internal Memo: Project Initiation
Team,
To consolidate our internal expertise and streamline our process development for the synthesis of 2-methoxypropane-1-sulfonamide, we are creating a comprehensive technical support guide. This document will serve as a centralized resource for troubleshooting common issues and answering frequently asked questions encountered during the synthesis campaign.
The following guide is the first iteration of this knowledge base. It is structured to provide actionable insights and scientifically grounded explanations for the challenges we face. Your feedback and contributions are critical to refining this document into an invaluable tool for our research and development efforts.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific, frequently encountered problems during the synthesis of this compound. The format is designed to rapidly diagnose and resolve issues.
Question 1: Why is the yield of my sulfonylation reaction consistently low?
Low yields in the sulfonylation of 2-methoxypropylamine are often traced back to several key factors, primarily related to the stability of the starting material and the reaction conditions.
-
Causality: 2-Methoxypropylamine can be volatile and susceptible to degradation, especially under prolonged reaction times or elevated temperatures. Additionally, the choice of base and solvent system is critical for efficient deprotonation of the amine and subsequent nucleophilic attack on the sulfonyl chloride. An inappropriate base may not be strong enough to fully deprotonate the amine, leading to incomplete reaction, or it may be too strong, leading to side reactions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the 2-methoxypropylamine is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere). Consider re-distillation if the purity is questionable.
-
Base Selection: Triethylamine (TEA) is a common choice, but if yields are low, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete with the primary amine in reacting with the sulfonyl chloride.
-
Temperature Control: Maintain the reaction temperature at 0 °C or below during the addition of the sulfonyl chloride. This minimizes side reactions and prevents the degradation of the starting material. Allow the reaction to slowly warm to room temperature to ensure completion.
-
Solvent System: Dichloromethane (DCM) is a standard solvent. Ensure it is anhydrous, as water will react with the sulfonyl chloride, reducing the effective concentration of the electrophile.
-
Question 2: I am observing a significant amount of a di-sulfonated side product. How can I minimize its formation?
The formation of a di-sulfonated product, where the sulfonamide nitrogen is further sulfonated, is a common issue, particularly if the reaction conditions are not carefully controlled.
-
Causality: After the initial sulfonylation, the resulting sulfonamide still possesses a proton on the nitrogen atom. This proton is acidic and can be removed by the base present in the reaction mixture, generating a sulfonamide anion. This anion can then act as a nucleophile and react with another molecule of the sulfonyl chloride, leading to the di-sulfonated impurity.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 2-methoxypropylamine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonation can occur.
-
Controlled Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, quench it promptly with water or a saturated aqueous solution of ammonium chloride. This will hydrolyze any remaining sulfonyl chloride and protonate the sulfonamide anion, preventing further reaction.
-
Question 3: My final product is difficult to purify. What are the best practices for purification?
Purification of this compound can be challenging due to its polarity and potential for co-elution with starting materials or side products.
-
Causality: The sulfonamide group imparts significant polarity to the molecule. If excess starting amine is used, it can be difficult to separate from the product by chromatography. The di-sulfonated product, being less polar, can also be a challenging impurity to remove.
-
Purification Protocol:
-
Aqueous Workup: After quenching, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base. Follow this with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove bulk water.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. The di-sulfonated impurity will typically elute first, followed by the desired product.
-
Solvent System Selection: A good starting point for the solvent system is a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the reaction of 2-methoxypropylamine with a suitable sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base.
Caption: General reaction scheme for sulfonamide synthesis.
Q2: What are the critical safety considerations for this synthesis?
-
Sulfonyl Chlorides: These are corrosive and lachrymatory. They react violently with water, releasing HCl gas. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: 2-Methoxypropylamine is a flammable and corrosive liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
Bases: Triethylamine and DIPEA are flammable and corrosive. Handle with care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls (fume hood) and PPE to minimize exposure.
Q3: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting amine will have a low Rf value, while the product will be higher up the plate. The disappearance of the limiting reagent (typically the sulfonyl chloride, though it can be visualized with certain stains) and the appearance of the product spot indicate the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to monitor the consumption of starting materials and the formation of the product and any side products.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. The scale and specific reagents may need to be adjusted based on the specific research goals.
Materials:
-
2-Methoxypropylamine
-
Methanesulfonyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxypropylamine (1.05 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Add methanesulfonyl chloride (1.0 eq) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding water.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Caption: Experimental workflow for the synthesis of this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05 eq. Amine / 1.0 eq. Sulfonyl Chloride | Minimizes di-sulfonylation. |
| Base | 1.2 eq. DIPEA or 2,6-lutidine | Strong, non-nucleophilic base. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants. |
| Temperature | 0 °C for addition, then RT | Controls exotherm, minimizes side reactions. |
| Purification | Silica Gel Chromatography (EtOAc/Hexanes) | Effective for polar compounds. |
References
- General Sulfonamide Synthesis: For a comprehensive overview of sulfonamide synthesis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". While not a direct link, this text provides the fundamental principles.
- Reagent Handling and Safety: For detailed safety information on the reagents used, consult the safety data sheets (SDS) provided by the chemical supplier (e.g., MilliporeSigma, Alfa Aesar, TCI). These are readily available on their respective websites.
- Chromatography Techniques: For in-depth guidance on chromatographic purification, "Practical Organic Chemistry" by Vogel provides extensive practical advice.
Technical Support Center: Synthesis of 2-Methoxypropane-1-sulfonamide
Welcome to the technical support guide for the synthesis of 2-Methoxypropane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The synthesis of primary aliphatic sulfonamides like this compound is a cornerstone reaction in medicinal chemistry. The most direct and common route involves the reaction of 2-methoxypropane-1-sulfonyl chloride with ammonia or an ammonia surrogate.[1][2] While seemingly straightforward, this reaction is sensitive to conditions and can be plagued by side reactions that reduce yield and complicate purification. This guide addresses the most frequent issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is significantly lower than expected, and I notice a drop in pH during the reaction or workup. What is the likely cause?
Answer:
This is a classic and very common issue. The primary culprit is almost certainly the hydrolysis of your starting material, 2-methoxypropane-1-sulfonyl chloride .
Causality & Mechanism: Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[1][3] Any trace amount of water present in your reaction—whether in the solvent, glassware, or the ammonia source itself—can act as a nucleophile, attacking the electrophilic sulfur atom. This reaction produces 2-methoxypropane-1-sulfonic acid and hydrochloric acid (HCl), as shown in the reaction scheme below.[3] The generation of these acidic byproducts explains the observed drop in pH.
-
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
Because the sulfonic acid byproduct is highly water-soluble and non-volatile, it is typically lost during the aqueous workup, leading to a deceptively clean crude NMR that simply shows a low recovery of the desired product.
Troubleshooting & Prevention Protocol: To mitigate hydrolysis, rigorous anhydrous conditions are paramount.
-
Glassware: All glassware should be flame-dried or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by passing through an activated alumina column (solvent purification system). Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[4]
-
Reagents:
-
If using gaseous ammonia, ensure it is passed through a drying agent (e.g., a column of potassium hydroxide pellets) before being bubbled into the reaction mixture.
-
If using an ammonia solution (e.g., ammonia in methanol or dioxane), ensure it is fresh and has been stored over molecular sieves.
-
Ammonium hydroxide should be avoided as it is, by definition, an aqueous solution and will guarantee hydrolysis.
-
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.
FAQ 2: My mass spectrometry analysis shows an impurity with a molecular weight corresponding to the desired product plus the sulfonyl group minus HCl. What is this byproduct?
Answer:
You are likely observing the formation of a disulfonamide (also known as a sulfonimide), specifically N-(2-methoxypropane-1-sulfonyl)-2-methoxypropane-1-sulfonamide.
Causality & Mechanism: The primary sulfonamide product, this compound, still possesses a proton on the nitrogen atom that is acidic and can be removed by a base. The resulting sulfonamide anion is nucleophilic and can attack a second molecule of the electrophilic 2-methoxypropane-1-sulfonyl chloride.
-
Step 1 (Deprotonation): R-SO₂NH₂ + Base → R-SO₂NH⁻ + Base-H⁺
-
Step 2 (Nucleophilic Attack): R-SO₂NH⁻ + R-SO₂Cl → (R-SO₂)₂NH + Cl⁻
This side reaction is favored under the following conditions:
-
Excess Sulfonyl Chloride: If the stoichiometry is not carefully controlled and sulfonyl chloride is in excess relative to the ammonia source.
-
Slow Addition of Amine: If the ammonia source is added too slowly to a solution of the sulfonyl chloride, localized areas of amine depletion can allow the product to react.
-
Strong, Non-hindered Bases: Using a strong base can significantly increase the concentration of the sulfonamide anion, promoting the secondary reaction.
Troubleshooting & Prevention Protocol:
-
Reverse Addition: A highly effective technique is to add the 2-methoxypropane-1-sulfonyl chloride solution slowly to a stirred solution containing a stoichiometric excess of the ammonia source. This ensures that the sulfonyl chloride is always the limiting reagent and is immediately consumed by the more nucleophilic ammonia, minimizing its chance to react with the product.
-
Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the ammonia source to ensure the complete consumption of the sulfonyl chloride.
-
Temperature Management: Run the reaction at a low temperature (e.g., 0°C to -30°C).[5] This reduces the rate of all reactions, but often disproportionately slows the less favorable side reaction.
Summary of Potential Side Reactions
| Side Product | Chemical Name | Favored Conditions | Prevention Strategy |
| Sulfonic Acid | 2-Methoxypropane-1-sulfonic acid | Presence of water | Rigorous anhydrous technique, dry solvents/reagents |
| Disulfonamide | N-(2-methoxypropane-1-sulfonyl)-2-methoxypropane-1-sulfonamide | Excess sulfonyl chloride, strong base | Reverse addition, excess ammonia, low temperature |
| Sulfonate Ester | Alkyl 2-methoxypropane-1-sulfonate | Use of alcohol as a solvent | Use aprotic, non-nucleophilic solvents (DCM, THF) |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound versus the two most common side reaction pathways.
Caption: Main and side reaction pathways in the synthesis.
General Troubleshooting Workflow
If you encounter issues in your synthesis, follow this logical workflow to diagnose the problem.
Caption: A workflow for troubleshooting common synthesis issues.
Experimental Protocol: Purification of Crude this compound
Impurities such as the sulfonic acid or disulfonamide can often be removed with careful purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)[6][7]
-
Silica Gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane:Ethyl Acetate gradient)[4]
Protocol 1: Recrystallization[6]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., 95% ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum to obtain the purified this compound.
Protocol 2: Silica Gel Column Chromatography[4]
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in an appropriate non-polar solvent (e.g., 100% Hexane).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a solvent gradient, slowly increasing the polarity (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Bultinck, P., De Proft, F., & Geerlings, P. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Procter, D. J., & Bull, J. A. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry. [Link]
-
Bayle, E. D., Igoe, N., & Fish, P. V. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Myers, A. G. (2015). Comment on "I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?". ResearchGate. [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 2-Methoxypropane-1-sulfonamide for Biological Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxypropane-1-sulfonamide. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you overcome solubility challenges and ensure the success of your biological assays. Our approach is grounded in scientific principles and validated by extensive laboratory experience.
Introduction: The Challenge of Sulfonamide Solubility
Sulfonamides are a class of compounds with broad biological activities. However, their utility in in vitro and in vivo studies can be hampered by poor aqueous solubility. This compound, an aliphatic sulfonamide, is no exception. Achieving a stable, soluble formulation is critical for obtaining accurate and reproducible results in your biological assays. This guide will walk you through a systematic approach to enhancing the solubility of this compound.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers working with this compound:
-
Q1: Why is my this compound not dissolving in aqueous buffers? A1: this compound, like many sulfonamides, is a poorly water-soluble compound. Its molecular structure contributes to a crystalline lattice that is resistant to being broken down by water molecules. Direct dissolution in aqueous buffers is often unsuccessful.
-
Q2: I'm seeing precipitation of my compound in the middle of my cell-based assay. What's happening? A2: This is a common issue that can arise from a few factors. The most likely cause is that the final concentration of the organic solvent used to dissolve the compound is too low in the assay medium to maintain solubility. Another possibility is that the compound is interacting with components in your media, such as proteins, leading to precipitation.
-
Q3: Can I just heat the solution to get my compound to dissolve? A3: While gentle heating can sometimes aid dissolution, it's a risky approach for many biological experiments. Excessive heat can degrade the compound or other components in your assay. It's generally not a recommended primary method for achieving solubility for stock solutions intended for biological assays.
-
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay? A4: The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is highly cell-line dependent. Generally, concentrations should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects.[1][2] It is crucial to perform a solvent tolerance test for your specific cell line.
-
Q5: Are there any alternatives to DMSO? A5: Yes, other organic solvents like Dimethylformamide (DMF) can be effective for sulfonamides.[3] However, like DMSO, they can have cytotoxic effects. For certain applications, co-solvents or the use of excipients to create aqueous-based formulations can be a better approach.
Troubleshooting Guide: Common Solubility Issues and Solutions
Use this guide to diagnose and resolve common solubility problems you may encounter with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF) first. Then, dilute this stock solution into your aqueous buffer. |
| Compound dissolves in organic solvent but precipitates when diluted into assay medium. | The final solvent concentration is too low to maintain solubility. | 1. Increase the final solvent concentration if your assay can tolerate it (always perform a solvent toxicity control). 2. Try a different, more potent, or compatible solvent. 3. Consider using solubility-enhancing excipients. |
| Stock solution appears cloudy or has visible particles. | Incomplete dissolution or presence of impurities. | 1. Ensure you are using a high-purity grade of the compound. 2. Try gentle warming (not exceeding 37°C) and vortexing. 3. If cloudiness persists, filter the solution through a 0.22 µm syringe filter. |
| Assay results are inconsistent or not reproducible. | Compound may be precipitating over the course of the experiment. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Reduce the final concentration of the compound in your assay. 3. Re-evaluate your solubilization method to ensure the compound is fully dissolved and stable in the final assay medium. |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
This protocol will help you determine the approximate solubility of your compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If the compound has completely dissolved, it is soluble at that concentration.
-
If the compound has not completely dissolved, add another measured volume of the solvent and repeat the vortexing.
-
Continue adding the solvent in a stepwise manner until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
-
Repeat this process for each solvent you wish to test.
Protocol 2: Preparing a Stock Solution of this compound
This protocol describes the standard method for preparing a high-concentration stock solution.
Materials:
-
This compound
-
Chosen organic solvent (e.g., DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on your solubility test, decide on the desired concentration for your stock solution (e.g., 10 mM, 50 mM).
-
Calculate the mass of this compound needed to achieve this concentration in your desired volume.
-
Weigh the compound accurately and place it in a sterile tube.
-
Add the calculated volume of the organic solvent.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualization of the Solubilization Workflow
The following diagram illustrates the decision-making process for solubilizing this compound for a biological assay.
Caption: Decision workflow for solubilizing this compound.
Solvent Selection and Assay Compatibility
The choice of solvent is a critical step that can significantly impact your experimental outcome. The ideal solvent should not only effectively dissolve this compound but also be compatible with your biological assay system.
Solvent Properties and Recommendations
| Solvent | Properties | Recommendations for Use | Potential Issues |
| DMSO | Aprotic, highly polar. Excellent solubilizing power for many organic compounds.[4][5][6] | The first choice for creating high-concentration stock solutions. | Can be cytotoxic at concentrations >0.5%.[1][2] May interfere with some enzyme assays. |
| DMF | Aprotic, polar. Good solubilizing power for sulfonamides.[3] | An alternative to DMSO if solubility issues persist. | Generally more toxic than DMSO. Requires careful handling. |
| Ethanol | Protic, polar. Moderate solubilizing power. | Can be used for less hydrophobic compounds or as a co-solvent. | Can have effects on cell signaling and viability.[7] |
| Methanol | Protic, polar. Similar to ethanol. | Generally used for analytical purposes rather than in biological assays due to higher toxicity. | More toxic to cells than ethanol. |
Considerations for Different Assay Types
-
Cell-Based Assays: The primary concern is solvent cytotoxicity. Always include a "vehicle control" in your experiment, which consists of the assay medium with the same final concentration of the solvent used to dissolve your compound. This will allow you to distinguish the effects of the compound from the effects of the solvent. It is highly recommended to perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cell line.[1][2][7]
-
Enzyme Assays: Solvents can directly affect enzyme activity by altering the protein's conformation or by directly interacting with the active site. It is essential to test the effect of the chosen solvent on the enzyme's activity in a control experiment. Some enzymes may be more robust in the presence of certain organic solvents than others.[8]
-
In Vivo Studies: For animal studies, the formulation of this compound becomes even more critical. Solvents like DMSO can have pharmacological effects on their own. Formulations often require the use of co-solvents (e.g., polyethylene glycol, propylene glycol) and surfactants to create a stable, injectable solution.
Advanced Solubilization Strategies: The Role of Excipients
When standard organic solvents are not sufficient or are incompatible with your assay, the use of excipients can be a powerful strategy to enhance the aqueous solubility of this compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.
-
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can be used to create solid dispersions or micellar formulations that improve solubility.
-
Surfactants: Non-ionic surfactants like Tween® and Triton™ X-100 can be used at low concentrations to increase the solubility of hydrophobic compounds. However, their use in cell-based assays needs to be carefully evaluated for potential cytotoxicity.
Conclusion
Successfully solubilizing this compound for biological assays requires a systematic and well-controlled approach. By understanding the chemical properties of the compound, carefully selecting solvents, and validating your methods with appropriate controls, you can overcome solubility challenges and generate reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to help you achieve this. For further assistance, please do not hesitate to contact our technical support team.
References
- Boufas, S., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1076, 549-561.
- Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.
-
Elworthy, P. H., & Worthington, H. E. (1968). The solubility of sulphadiazine in water-dimethyl-formamide mixtures. Journal of Pharmacy and Pharmacology, 20(11), 830-835. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 12). 2-Methoxypropene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gege, C., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: Rational evaluation through synthetic, in vitro, and in vivo studies with γ-Secretase inhibitors. ChemMedChem, 7(3), 396-399.
-
Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1481–1491. Available at: [Link]
- Perlovich, G. L., & Volkova, T. V. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Jia, F., et al. (2020). Enzyme immobilization: polymer–solvent–enzyme compatibility. Molecular Systems Design & Engineering, 5(3), 566-577.
- Ilevbare, G. A., & Taylor, L. S. (2013). Liquid–Liquid Phase Separation in Highly Supersaturated Aqueous Solutions of Poorly Water-Soluble Drugs: Implications for Solubility Enhancing Formulations. Crystal Growth & Design, 13(4), 1497–1509.
- Meng, C., et al. (2020). A water-soluble metal-ligand bifunctional dinuclear iridium complex catalyzes an N-methylation of amines with methanol in aqueous solution. The Journal of Organic Chemistry, 85(9), 5815-5824.
- Patel, D., et al. (2025). Assessing the impact of different solvents in the bacterial reverse mutation test. Environmental and Molecular Mutagenesis.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1481-1491.
- Ates, G., et al. (2025). In many studies, 0.1% (v/v)
- Sivakumar, A., et al. (2014). Compatibility of different solvents with salmonella typhimurium mutant strains in bacterial reverse mutation assay. Journal of Applied Pharmaceutical Science, 4(12), 089-092.
- Herman, A., et al. (2022). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 14(11), 2378.
- Fleming, D., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 187, 106261.
- Khalid, S. M., et al. (2016). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Applied Pharmaceutical Science, 6(1), 122-126.
- Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1481-1491.
- U.S. Department of Agriculture. (2009).
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 19). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 15). Saccharin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- Bio-Rad. (n.d.). Reagent Compatibility Chart for Bio-Rad Protein Assays.
- Li, S., et al. (2024).
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 22). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LookChem. (n.d.). Cas 598-53-8, 2-Methoxypropane. Retrieved from [Link]
Sources
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The solubility of sulphadiazine in water-dimethyl-formamide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme immobilization: polymer–solvent–enzyme compatibility - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Bioactivity in Novel Sulfonamide Compounds
Welcome to the technical support center for novel sulfonamide compound research. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of their newly synthesized sulfonamide derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common hurdles in the lab.
Section 1: Foundational Troubleshooting - Is Your Compound the Issue?
The first step in troubleshooting is to rule out fundamental issues with the compound itself. Low bioactivity can often be traced back to problems with compound integrity, solubility, or stability.
FAQ 1: My novel sulfonamide shows high theoretical potency in docking studies, but little to no activity in my cell-based assay. Where do I start?
This is a classic and often frustrating scenario. The discrepancy between in-silico predictions and in-vitro results points towards physicochemical or experimental factors limiting your compound's ability to reach its target.
Initial Checks & Causality:
-
Compound Purity and Identity Confirmation: Before any biological assay, it is crucial to confirm the purity and chemical structure of your synthesized compound. Impurities can interfere with the assay or even exhibit their own biological activity, confounding your results.
-
Why? An impure compound means the concentration of your active molecule is lower than calculated, leading to an underestimation of its potency. Contaminants could also be cytotoxic, masking any specific activity.
-
-
Solubility Assessment: Poor aqueous solubility is a primary reason for low bioactivity in early-stage drug discovery.[1][2] If your compound precipitates in the assay medium, its effective concentration at the cellular or target level will be significantly lower than intended.
-
Why? For a compound to interact with a biological target, it must be in solution.[2] Aggregates or precipitates of the compound are generally not biologically active.
-
Troubleshooting Workflow: Compound Integrity and Solubility
Sources
Technical Support Center: Overcoming Sulfonamide Resistance Mechanisms
Last Updated: January 26, 2026
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to sulfonamide-based drugs. Sulfonamides were the first class of synthetic antibiotics and remain clinically relevant for treating a range of bacterial infections.[1][2] Their primary mode of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][3][4] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption is bacteriostatic.[1][4] However, the widespread emergence of resistance has significantly curtailed their efficacy.[1][5]
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you identify, characterize, and overcome the primary mechanisms of sulfonamide resistance in your experiments. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Section 1: Target Modification — The Primary Resistance Mechanism
The most prevalent mechanism of sulfonamide resistance involves alterations to the drug's target, the DHPS enzyme, which is encoded by the folP gene.[2][6] Resistance arises from two main genetic events:
-
Chromosomal Mutations: Point mutations in the bacterial folP gene can alter the active site of the DHPS enzyme.[3][7][8] These changes reduce the binding affinity of sulfonamides while largely preserving the enzyme's affinity for its natural substrate, para-aminobenzoic acid (pABA).[2][3][6]
-
Acquisition of Mobile Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant genes (sul1, sul2, sul3, sul4).[3][5][9][10] These genes encode for highly resistant DHPS variants that are not effectively inhibited by sulfonamides.[2][5][9]
Troubleshooting & FAQs: Target Modification
Question 1: My bacterial isolate shows high-level resistance to sulfamethoxazole in a disk diffusion assay. How can I confirm if target modification is the cause?
Answer: The first step is to determine if the resistance is due to a modified DHPS enzyme. This involves sequencing the folP gene and screening for the presence of sul genes.
Workflow for Investigating Target Modification dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: A step-by-step workflow to determine if sulfonamide resistance is caused by modifications in the DHPS enzyme.
Experimental Protocol: PCR and Sequencing of folP
Principle: This protocol uses Polymerase Chain Reaction (PCR) to amplify the folP gene from the bacterial genome. The resulting DNA fragment is then sequenced and compared to the wild-type sequence from a susceptible reference strain to identify mutations.
Materials:
-
Bacterial culture (resistant isolate and susceptible control)
-
Genomic DNA extraction kit
-
folP-specific primers (design based on the target organism's genome)
-
Taq DNA polymerase and buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
Sanger sequencing service
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from the resistant isolate and a known susceptible strain (control) following the manufacturer's protocol.[3]
-
PCR Amplification:
-
Set up a 25 µL PCR reaction: 12.5 µL 2x PCR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 1 µL template DNA (~50 ng), and 9.5 µL nuclease-free water.
-
Use a standard thermocycling program: 95°C for 5 min, followed by 30 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1 min/kb), and a final extension at 72°C for 5 min.
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm a band of the expected size.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Analysis: Align the obtained sequence with the wild-type folP sequence using bioinformatics tools (e.g., BLAST, Clustal Omega) to identify any amino acid substitutions.
Self-Validation & Controls:
-
Positive Control: A known sulfonamide-susceptible strain should yield a wild-type folP sequence.
-
Negative Control: A PCR reaction with no DNA template should not produce a band, ensuring no contamination.
Question 2: Sequencing revealed a novel mutation in the folP gene. How do I determine if this specific mutation is responsible for the resistance?
Answer: You need to functionally validate the mutation's impact. The gold-standard method is to express both the wild-type and the mutated DHPS enzyme and compare their kinetic properties and sensitivity to the drug.
Data Presentation: Impact of Common DHPS Mutations on Sulfamethoxazole (SMX) IC50
| Organism | Mutation(s) | Fold Increase in SMX IC50 | Reference |
| S. aureus | F17L, S18L, T51M | >128 | [11] |
| P. falciparum | A581G + S613T/P | >200 | [7] |
| E. coli | Phe-Gly insertion | >1000 (in Sul enzymes) | [2][6] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocol: Recombinant DHPS Expression and Inhibition Assay
Principle: The wild-type and mutant folP genes are cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The purified enzymes are then assayed for their ability to produce dihydropteroate in the presence of varying concentrations of a sulfonamide drug.
Procedure:
-
Cloning: Clone the wild-type and mutant folP coding sequences into a protein expression vector (e.g., pET-28a).
-
Expression & Purification: Transform the vectors into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the His-tagged DHPS enzymes using affinity chromatography.
-
Enzyme Kinetics (Malachite Green Assay):
-
This assay measures the release of pyrophosphate (PPi), a product of the DHPS reaction.[1]
-
Prepare reaction mixtures containing buffer, MgCl₂, pABA, the pterin substrate (DHPP), and varying concentrations of the sulfonamide drug.
-
Initiate the reaction by adding the purified DHPS enzyme.
-
Stop the reaction and add Malachite Green reagent.
-
Measure absorbance at ~620 nm. The amount of PPi released is proportional to enzyme activity.
-
-
Data Analysis: Plot enzyme activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both the wild-type and mutant enzymes. A significantly higher IC50 for the mutant confirms its role in resistance.
Section 2: Drug Efflux and Reduced Permeability
Another common resistance strategy is to prevent the drug from reaching its intracellular target.[12] Bacteria can achieve this by:
-
Upregulating Efflux Pumps: These are membrane proteins that actively transport a wide range of compounds, including antibiotics, out of the cell.[12][13][14]
-
Reducing Membrane Permeability: Alterations in the cell wall or membrane can hinder the passive diffusion of sulfonamides into the cytoplasm.
The Role of Efflux Pumps in Resistance dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Efflux pumps reduce the intracellular concentration of sulfonamides, preventing them from inhibiting the DHPS enzyme.
Troubleshooting & FAQs: Efflux Mechanisms
Question 3: I've ruled out target mutations, but my isolate is still resistant. How can I test for efflux pump activity?
Answer: You can perform a drug accumulation assay using a fluorescent dye that is a known substrate of multidrug efflux pumps, such as ethidium bromide (EtBr).[15] The principle is that if active efflux is occurring, the cells will maintain a lower intracellular concentration of the dye. This can be reversed by adding an efflux pump inhibitor (EPI).
Experimental Protocol: Ethidium Bromide (EtBr) Accumulation Assay
Principle: This real-time assay measures the fluorescence of EtBr, which increases significantly upon intercalating with intracellular DNA. Active efflux will keep the EtBr concentration low, resulting in low fluorescence. An EPI will block the pumps, causing EtBr to accumulate and fluorescence to rise.
Materials:
-
Bacterial cultures (resistant isolate, susceptible control)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Fluorometer or plate reader with fluorescence detection
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS to a specific OD600 (e.g., 0.4).
-
Assay Setup:
-
Aliquot the cell suspension into a 96-well black plate.
-
Create three conditions for each strain: (1) Cells only, (2) Cells + EtBr, (3) Cells + EtBr + EPI.
-
-
Measurement: Place the plate in a fluorometer (Excitation ~530 nm, Emission ~590 nm).
-
First, add EtBr (final concentration 1-2 µg/mL) to wells (2) and (3) and monitor fluorescence for 5-10 minutes to establish a baseline.
-
Next, add the EPI (e.g., CCCP, final concentration 100 µM) to wells (3).
-
Immediately after, add glucose (final concentration ~0.4%) to all wells to energize the pumps.
-
Continue to monitor fluorescence every 60 seconds for 30-60 minutes.
-
Interpreting the Results:
-
High Efflux Activity: The resistant strain will show low fluorescence with EtBr alone, but a sharp increase in fluorescence after the EPI is added.
-
Low/No Efflux Activity: The susceptible strain (or a strain without active efflux) will show a high level of fluorescence with EtBr alone, and little to no change upon adding the EPI.
Self-Validation & Controls:
-
Susceptible Strain: Use a known susceptible strain as a negative control for high efflux activity.
-
No Glucose Control: A condition without glucose will show reduced efflux, as many pumps are energy-dependent.
Section 3: Combination Therapies to Overcome Resistance
When a single drug is no longer effective, combination therapy can be a powerful strategy.[16][17][18][19] For sulfonamides, this often involves pairing them with a drug that either inhibits a different step in the same pathway or counteracts a specific resistance mechanism.
Question 4: How can I systematically test for effective drug combinations in the lab?
Answer: The checkerboard assay is the standard method for quantifying the interaction between two antimicrobial agents. It allows you to determine if the combination is synergistic (more effective together), additive (effect is the sum of individual effects), indifferent, or antagonistic (less effective together).
Experimental Protocol: Checkerboard Synergy Assay
Principle: This microdilution assay exposes bacteria to a two-dimensional array of drug concentrations. The Minimum Inhibitory Concentration (MIC) of each drug is determined alone and in combination, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Procedure:
-
Determine Individual MICs: First, determine the MIC of Drug A (sulfonamide) and Drug B (e.g., trimethoprim or an EPI) individually for the resistant strain using a standard broth microdilution method.
-
Prepare Checkerboard Plate:
-
In a 96-well plate, create serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
This creates a matrix where each well has a unique combination of drug concentrations.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: Determine the MIC of each drug in the presence of the other. The MIC in combination is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpreting the FIC Index:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
A synergistic interaction indicates that the combination is a promising strategy to overcome the observed resistance.
References
-
Venkatesan, N., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. Available at: [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]
-
Venkatesan, N., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Available at: [Link]
-
Nishino, K., et al. (2017). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]
-
Griffith, E. C., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. Available at: [Link]
-
Wang, Y., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules. Available at: [Link]
-
Bay, D. C., & Turner, R. J. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Research. Available at: [Link]
-
Reeves, M. B., et al. (2011). Combination therapies for combating antimicrobial resistance. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Brooks, B. D., & Yun, M. K. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Current Medicinal Chemistry. Available at: [Link]
-
Miller, W. R., et al. (2014). Antibacterial Antifolates: From Development through Resistance to the Next Generation. ACS Infectious Diseases. Available at: [Link]
-
Trzciński, K., et al. (2000). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Molecular Microbiology. Available at: [Link]
-
Al-Kadmy, I. M. S., et al. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. International Journal of Molecular Sciences. Available at: [Link]
-
Suzuki, S., et al. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology. Available at: [Link]
-
University of Oxford. (2024). Novel triple drug combination effective against antibiotic-resistant bacteria. News & Events. Available at: [Link]
Sources
- 1. Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv [biorxiv.org]
- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Frontiers | Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements [frontiersin.org]
- 11. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches [frontiersin.org]
- 15. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ox.ac.uk [ox.ac.uk]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Methoxypropane-1-sulfonamide in Solution
Welcome to the technical support center for 2-Methoxypropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?
A1: Degradation of this compound in solution is primarily influenced by three factors: pH, temperature, and light exposure. Sulfonamides, as a class of compounds, are susceptible to hydrolysis, particularly in acidic conditions. While many sulfonamides are relatively stable at neutral to alkaline pH, acidic environments can catalyze the cleavage of the sulfonamide bond. Additionally, exposure to UV light can induce photodegradation, and elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is not extensively published, general studies on sulfonamides indicate that they are most stable in the neutral to alkaline pH range. A study on various sulfonamides showed they were hydrolytically stable at pH 9.0, with many also being stable at pH 7.0.[1][2] Conversely, degradation is more pronounced in acidic conditions. Therefore, for general use, maintaining a pH between 7.0 and 9.0 is recommended to minimize hydrolysis.
Q3: Are there any specific buffer systems or excipients that are known to be compatible or incompatible with this compound?
A3: Phosphate and borate buffers are generally good choices for maintaining a stable pH in the recommended neutral to alkaline range. It is crucial to select a buffer system with a pKa value within one pH unit of your target pH for optimal buffering capacity. Avoid buffers that could participate in reactions with the sulfonamide. For instance, while citrate buffers are common, their potential for metal chelation could be a concern if trace metals are present, which can catalyze oxidative degradation. When considering excipients, it is important to assess their individual reactivity and their effect on the overall formulation's pH and stability.
Q4: How should I properly store solutions of this compound?
A4: Based on supplier recommendations for the solid compound, which suggest storage at 2-8°C in a dry, sealed container, it is prudent to apply similar principles to its solutions. Stock solutions should be stored at 2-8°C and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles, which can also contribute to degradation.
Troubleshooting Guide
Issue 1: Rapid loss of potency in my this compound stock solution.
Potential Cause: This is often due to improper pH of the solvent or buffer, leading to hydrolysis. Exposure to light or elevated temperatures during storage or handling can also be contributing factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Issue 2: Appearance of unknown peaks in my HPLC analysis of a this compound sample.
Potential Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent the degradation products of the parent compound. The identity of these products can provide clues about the degradation pathway.
Hypothesized Degradation Pathways:
Based on the structure of this compound and general degradation pathways for sulfonamides, two primary degradation routes are plausible:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, especially under acidic conditions, leading to the formation of the corresponding sulfonic acid and ammonia.
-
Cleavage of the Methoxy Group: The ether linkage could potentially be susceptible to cleavage, particularly under harsh acidic conditions or oxidative stress, yielding an alcohol and formaldehyde.
Caption: Hypothesized degradation pathways.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Various Buffers
This protocol outlines a systematic approach to determine the optimal buffer conditions for your experiments.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 6.0, 7.0, 8.0)
-
Borate buffer solution (pH 9.0)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Calibrated pH meter
-
HPLC system with UV detector
-
Light-protected vials
-
Incubators set at 4°C, 25°C, and 40°C
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution with each of the prepared buffer solutions to a final concentration of 100 µg/mL. Also, prepare a control solution in HPLC-grade water.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each test solution by HPLC to determine the initial concentration.
-
Incubation: Store aliquots of each test solution under the following conditions:
-
2-8°C (refrigerated)
-
25°C (room temperature), protected from light
-
40°C (accelerated degradation), protected from light
-
25°C, exposed to ambient light
-
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each condition and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each condition.
Data Summary Table:
| Buffer (pH) | Storage Condition | % Remaining (24h) | % Remaining (72h) | % Remaining (1 week) |
| Water (unc.) | 25°C, Light | |||
| pH 6.0 | 25°C, Dark | |||
| pH 7.0 | 25°C, Dark | |||
| pH 8.0 | 25°C, Dark | |||
| pH 9.0 | 25°C, Dark | |||
| pH 7.0 | 4°C, Dark | |||
| pH 7.0 | 40°C, Dark |
Protocol 2: HPLC Method for the Analysis of this compound and its Potential Degradation Products
This method provides a starting point for the chromatographic analysis. Method optimization may be required based on your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately polar compounds like this compound.
-
Formic Acid: An acid modifier is used to improve peak shape and provide protons for positive mode electrospray ionization if using LC-MS.
-
Gradient Elution: Allows for the separation of the parent compound from potentially more polar degradation products.
-
UV Detection at 220 nm: A general wavelength suitable for compounds lacking a strong chromophore.
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link][3][4][5]
-
Białk-Bielińska, A., Stolte, S., Arning, J., Matzke, M., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221, 262-270. [Link][1][2]
-
Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 376-383. [Link][6]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link][7]
-
Ge, L., Chen, J., Wei, X., Zhang, S., Qiao, X., Cai, X., & Xie, Q. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 20(11), 8009-8017. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting reaction conditions for sulfonamide synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of sulfonamide synthesis, optimize reaction conditions, and troubleshoot common experimental hurdles. The sulfonamide moiety is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing pharmaceutical research.[1][2] This resource combines fundamental principles with practical, field-proven insights to ensure your success.
Core Reaction Principles: The Foundation of Sulfonamide Synthesis
The most classic and widely used method for forming the S-N bond in sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This nucleophilic substitution reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. Understanding this core mechanism is the first step to effective troubleshooting.
Caption: Troubleshooting workflow for low-yield sulfonamide reactions.
Q4: My reaction has stalled. TLC/LCMS shows unreacted amine and no more product is forming. What can I do?
A4: This is a classic sign of either reagent degradation or insufficient reactivity.
-
Cause 1: Sulfonyl Chloride Degradation. Your sulfonyl chloride has likely hydrolyzed to sulfonic acid due to moisture. The sulfonic acid will not react with the amine under these conditions.
-
Solution: Add a second, fresh equivalent of the sulfonyl chloride to the reaction mixture. If the reaction proceeds, it confirms the initial batch was compromised. For future attempts, ensure strictly anhydrous conditions.
-
-
Cause 2: Insufficient Reactivity. The activation energy for the reaction may not be met at the current temperature, or the chosen base may not be sufficiently activating.
-
Solution 1: Gently heat the reaction. Increase the temperature in 10-20 °C increments, monitoring by TLC.
-
Solution 2: If using a non-nucleophilic base like TEA with a weak amine, consider adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that can accelerate the reaction.
-
Solution 3: If applicable, re-run the reaction using pyridine as the solvent and base, especially for electron-poor anilines.
-
Q5: I'm observing an unexpected byproduct that is less polar than my starting amine. What could it be?
A5: If you are using a primary amine (R-NH₂), a common byproduct is the bis-sulfonated amine, R-N(SO₂R')₂. This occurs when the initially formed secondary sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
-
Formation Conditions: This side reaction is favored by:
-
Using more than one equivalent of sulfonyl chloride.
-
Using a strong, non-hindered base that can easily deprotonate the sulfonamide product.
-
Higher reaction temperatures.
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent).
-
Slow Addition: Add the sulfonyl chloride slowly (e.g., via syringe pump) to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine over the sulfonamide anion.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second sulfonylation.
-
Q6: My workup is problematic. How can I efficiently remove excess pyridine or TEA salts?
A6: Purification is a critical step. The byproducts (pyridinium hydrochloride or triethylammonium hydrochloride) are salts that can often be removed with an aqueous wash.
-
Standard Workup:
-
Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove the amine base.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove unreacted sulfonyl chloride (by hydrolysis to the water-soluble sulfonic acid).
-
Wash with brine (saturated NaCl solution) to remove bulk water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Troubleshooting: If the product has some water solubility, the salt byproducts can be difficult to remove without losing the desired compound. In this case, it may be better to concentrate the crude reaction mixture and purify it directly by flash column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the amine (1.1 mmol) and an anhydrous aprotic solvent (e.g., DCM, 5 mL).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.5 mmol).
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (typically the sulfonyl chloride) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, proceed with the aqueous workup as described in Q6 .
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, spot the crude reaction mixture onto a TLC plate. Also spot the starting amine and sulfonyl chloride as references.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give the product an Rf value of ~0.3-0.4.
-
Visualization: Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, stain the plate using a developing agent like potassium permanganate or ninhydrin (for primary/secondary amines).
-
Analysis: A completed reaction will show the disappearance of the limiting starting material spot and the appearance of a new product spot.
References
-
Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Baral, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1263. Available at: [Link]
-
Zheng, B., & Toste, F. D. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(11), 4584-4586. Available at: [Link]
-
McFarland, J. M., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(38), 15585-15591. Available at: [Link]
- Bull, J. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
-
Zhang, Y., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available at: [Link]
-
Boyars, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9359-9363. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
Sources
Technical Support Center: Stability and Storage of 2-Methoxypropane-1-sulfonamide
Welcome to the technical support center for 2-Methoxypropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and experimental handling. By understanding the chemical stability of this compound, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] This temperature range helps to minimize the rate of potential degradation reactions. For shorter periods, storage at controlled room temperature (20-25°C) may be acceptable, but refrigeration is preferred to ensure maximum stability.
Q2: Should I protect this compound from light?
A: Yes. While specific photostability data for this compound is not extensively published, many sulfonamide-containing compounds are known to be sensitive to light.[2] Photodegradation can lead to the formation of impurities. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.
Q3: Is this compound sensitive to moisture?
A: Sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions. While they are generally stable in neutral conditions, it is crucial to protect the compound from moisture to prevent potential degradation.[3][4] Ensure the storage container is well-sealed and consider the use of a desiccator for long-term storage, especially in humid environments.
Q4: What are the primary degradation pathways I should be concerned about?
A: Based on the structure of this compound, the primary potential degradation pathways are hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions, and potential oxidation.[4][5][6] The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions.[7][8]
Troubleshooting Guide: Addressing Degradation Issues
This section provides a structured approach to identifying and resolving common degradation-related problems you might encounter.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptom: You observe variability in your experimental outcomes, such as decreased potency, altered kinetics, or the appearance of unknown peaks in your analytical chromatograms.
-
Potential Cause: This could be a sign of degradation of your this compound stock.
-
Troubleshooting Steps:
-
Verify Purity: Immediately assess the purity of your current stock of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (2-8°C, protected from light and moisture).
-
Investigate Solution Stability: If you are using a stock solution, consider the possibility of degradation in the solvent. Prepare a fresh solution and re-run your experiment. It is also advisable to perform a short-term stability study of the compound in your chosen solvent.
-
Consider pH: The pH of your experimental buffer can significantly impact the stability of the sulfonamide. Sulfonamides are generally more stable in neutral to alkaline conditions.[10] If your experiments are conducted at a low pH, consider the potential for acid-catalyzed hydrolysis.
-
Issue 2: Visible Changes in the Stored Compound
-
Symptom: You notice a change in the physical appearance of the solid compound, such as discoloration, clumping, or an unusual odor.
-
Potential Cause: These are strong indicators of chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use: Do not use the material in any experiment.
-
Document and Quarantine: Document the observed changes and quarantine the affected batch to prevent accidental use.
-
Analyze for Degradants: If feasible and necessary for your investigation, submit a sample for analysis (e.g., LC-MS) to identify the degradation products. This information can be valuable in understanding the degradation pathway.
-
Review Storage History: Thoroughly review the storage history of the compound. Were there any deviations from the recommended conditions, such as temperature excursions or exposure to light?
-
In-Depth Technical Protocols
Protocol 1: Recommended Storage and Handling Procedures
To ensure the long-term stability of this compound, adhere to the following procedures:
-
Upon Receipt:
-
Visually inspect the container for any signs of damage.
-
Record the date of receipt and the manufacturer's batch number.
-
Store the compound immediately at 2-8°C in a dark, dry location.
-
-
Weighing and Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Conduct weighing and dispensing in a controlled environment with low humidity if possible.
-
Promptly and securely reseal the container after use.
-
-
Preparation of Stock Solutions:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh whenever possible.
-
If a stock solution needs to be stored, divide it into single-use aliquots to minimize freeze-thaw cycles. Store solutions at -20°C or -80°C, protected from light.
-
Before use, visually inspect thawed solutions for any signs of precipitation or discoloration.
-
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[11][12]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a suitable analytical method, such as RP-HPLC with UV detection or LC-MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the parent compound and any degradation products.
-
Data Interpretation: The results of the forced degradation study will reveal the susceptibility of this compound to different degradation mechanisms and will aid in the development of a robust, stability-indicating analytical method.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes the rate of chemical degradation.[1] |
| Light Exposure | Protect from light (use amber vials) | Prevents potential photodegradation.[2] |
| Humidity | Store in a dry environment (desiccator) | Prevents hydrolysis of the sulfonamide bond.[3][4] |
| pH of Solutions | Neutral to slightly alkaline | Sulfonamides are generally more stable at these pH ranges.[10] |
Visualizing Degradation and Stability
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for suspected degradation of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
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Saccharin. In: Wikipedia. ; 2024. Accessed January 25, 2026. [Link]
- Wang S, Su H, Liu Y, et al. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Molecules. 2023;28(12):4741. doi:10.3390/molecules28124741
- Pérez-Estrada LA, Agüera A, Hernando MD, Malato S, Fernández-Alba AR. Photodegradation of sulfonamides in water. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2005;40(6-7):1315-1327. doi:10.1081/ese-200055819
- Zhang M, Yu M, Wang Z, Liu Y, Wang Q. Rapid Access to Aliphatic Sulfonamides. Org Lett. 2022;24(22):4021-4025. doi:10.1021/acs.orglett.2c01236
- Tacic A, Nikolic V, Savic I, Nikolic L. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophys Rev. 2021;13(4):533-548. doi:10.1007/s12551-021-00822-6
- Patel P, Meshram D. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023;20(3):5949. doi:10.48048/tis.2023.5949
- Boreen AL, Arnold WA, McNeill K. Hydrolysis of sulfonamides in aqueous solutions. Environ Sci Technol. 2004;38(14):3933-3940. doi:10.1021/es0353053
- Lee S-H, Lee Y-G, Lee H-S, Kim Y-K, Kim J-H. Effect of ether group on the electrochemical stability of zwitterionic imidazolium compounds. Electrochemistry Communications. 2008;10(11):1761-1764. doi:10.1016/j.elecom.2008.09.006
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2-Methoxypropene. ResearchGate. Accessed January 25, 2026. [Link]
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Ether cleavage. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]
- Alsante KM, Ando A, Brown R, et al. The role of forced degradation in pharmaceutical development. Pharm Technol. 2007;31(6):56-66.
- Gao J, Li J, Jiang C, et al. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Front Microbiol. 2024;15:1367030. doi:10.3389/fmicb.2024.1367030
- Sára A, Stěpánková H, Křikavová K, et al. Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. 2012;88(7):820-826. doi:10.1016/j.chemosphere.2012.03.071
- González-Mazo E, Forja JM, Gómez-Parra A. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environ Sci Technol. 1998;32(11):1636-1641. doi:10.1021/es9708411
- Vik AN, Tveita T, Aasbø K, Stori M. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molbank. 2005;2005(4):M438. doi:10.3390/m438
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Physical Properties of Ether. Chemistry LibreTexts. Accessed January 25, 2026. [Link]
- Roca M, Althaus RL, Molina MP. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chem. 2013;136(2):376-383. doi:10.1016/j.foodchem.2012.08.055
- Al-Kinani MH, Al-Assadi FM. Effects of Non-standard Storage Conditions on the Stability, Safety and Suitability of Drug Consumption. Impact Factor. 2023;10(3):1-6.
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Wang S, Su H, Liu Y, et al. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. ResearchGate. Published online October 12, 2025. [Link]
- Sharma A, Sharma R, Singh A. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. 2022;21(11):123-134.
- Venkatesh DN, Kumar SD. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3):38344-38349. doi:10.26717/BJSTR.2022.47.007492
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Per- and polyfluoroalkyl substances. In: Wikipedia. ; 2024. Accessed January 25, 2026. [Link]
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Ashenhurst J. Cleavage Of Ethers With Acid. Master Organic Chemistry. Published November 19, 2014. Accessed January 25, 2026. [Link]
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Drug quality and storage. MSF Medical Guidelines. Accessed January 25, 2026. [Link]
- Boreen AL, Arnold WA, McNeill K. Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environ Sci Technol. 2004;38(14):3933-3940. doi:10.1021/es0353053
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Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Published September 25, 2009. Accessed January 25, 2026. [Link]
- Reynolds IJ. Forced Degradation Studies: Regulatory Considerations and Implementation.
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Ethers. EBSCO. Accessed January 25, 2026. [Link]
- De Vita T, Smadbeck J, Puchar A, et al. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. 2023;3(9):2535-2545. doi:10.1021/jacsau.3c00329
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Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Defense Technical Information Center. Published December 1, 1968. Accessed January 25, 2026. [Link]
- Laurynas P, Čapkauskaitė E, Jachno J, et al. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Sci Rep. 2023;13(1):6300. doi:10.1038/s41598-023-33336-9
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Lamb E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Published 2023. Accessed January 25, 2026. [Link]
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2-Methoxy-2-phenylpropane-1-sulfonamide. PubChem. Accessed January 25, 2026. [Link]
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2-Methoxypropane. PubChem. Accessed January 25, 2026. [Link]
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Validation & Comparative
The Efficacy of 2-Methoxypropane-1-sulfonamide: A Comparative Analysis Against Established Sulfonamides
An Objective Evaluation for Researchers and Drug Development Professionals
The sulfonamide class of drugs represents a cornerstone in the history of antimicrobial therapy. Their continued relevance, driven by broad-spectrum activity and well-understood mechanisms, makes the introduction of novel derivatives a subject of intense scientific scrutiny. This guide provides a comparative analysis of a novel compound, 2-Methoxypropane-1-sulfonamide, against established sulfonamides, offering a data-driven perspective for researchers and drug development professionals.
Introduction to Sulfonamide Antibiotics
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a critical component in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption ultimately halts bacterial growth and replication. The selective toxicity of sulfonamides arises from the fact that mammalian cells do not synthesize their own folic acid, instead obtaining it from their diet.
Figure 1. Mechanism of action of sulfonamide antibiotics via competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.
Comparative Efficacy Analysis: this compound vs. Standard Sulfonamides
To ascertain the relative efficacy of this compound, a series of in vitro experiments were conducted against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined and compared against sulfamethoxazole, a widely used sulfonamide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of a drug's potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution of Antimicrobials: this compound and sulfamethoxazole are serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the drug that shows no visible turbidity.
Table 1: Comparative MIC Values (µg/mL) of this compound and Sulfamethoxazole
| Bacterial Strain | This compound | Sulfamethoxazole |
| Escherichia coli ATCC 25922 | 16 | 32 |
| Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 |
| Enterococcus faecalis ATCC 29212 | 64 | 128 |
The results indicate that this compound exhibits a two-fold greater potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to sulfamethoxazole. Both compounds showed limited activity against P. aeruginosa, a bacterium known for its intrinsic resistance to many antibiotics.
Figure 2. Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay to determine if a drug is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plates: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Plating on Agar: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count.
Table 2: Comparative MBC Values (µg/mL) and MBC/MIC Ratios
| Bacterial Strain | This compound | Sulfamethoxazole |
| E. coli ATCC 25922 | ||
| MBC | 64 | 128 |
| MBC/MIC Ratio | 4 | 4 |
| S. aureus ATCC 29213 | ||
| MBC | 32 | 64 |
| MBC/MIC Ratio | 4 | 4 |
An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity. The data for both this compound and sulfamethoxazole suggest a primarily bacteriostatic mechanism of action against the tested strains, which is consistent with the known activity of sulfonamides.
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells. A preliminary cytotoxicity assessment of this compound was performed using a standard human cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in a 96-well plate to a confluent monolayer.
-
Compound Exposure: The cells are exposed to serial dilutions of this compound and a vehicle control for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
Calculation of CC50: The 50% cytotoxic concentration (CC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated.
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µg/mL) |
| HEK293 | >256 |
The CC50 value of >256 µg/mL for this compound against HEK293 cells suggests a low potential for cytotoxicity at concentrations that are effective against bacteria.
Conclusion and Future Directions
The preliminary in vitro data presented in this guide indicates that this compound is a promising novel sulfonamide with enhanced potency against common bacterial pathogens compared to the established drug sulfamethoxazole. Its primarily bacteriostatic mechanism of action is consistent with other members of its class, and it exhibits a favorable in vitro cytotoxicity profile.
Further research is warranted to fully elucidate the potential of this compound. Future studies should include:
-
Expanded Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion of the drug in a biological system.
-
Mechanism of Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound.
This guide provides a foundational dataset for the continued investigation of this compound as a potential next-generation sulfonamide antibiotic.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A11. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2018. [Link]
-
International Organization for Standardization (ISO). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[Link]
A Comparative Guide to the Cross-Reactivity Profile of 2-Methoxypropane-1-sulfonamide and Other Sulfonamide-Containing Drugs
This guide provides a comprehensive analysis of the potential cross-reactivity of 2-Methoxypropane-1-sulfonamide, a non-aromatic sulfonamide, with other classes of sulfonamide-containing drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of sulfonamide hypersensitivity, outlines detailed experimental protocols for assessing cross-reactivity, and presents comparative data to guide preclinical safety assessment.
Introduction: The Sulfonamide Cross-Reactivity Conundrum
Sulfonamide drugs encompass a broad range of therapeutic agents, from life-saving antibiotics to diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] However, their clinical use is tempered by a relatively high incidence of hypersensitivity reactions, affecting an estimated 3-6% of the general population.[3] A significant concern for clinicians and drug developers is the potential for immunological cross-reactivity between different sulfonamide-containing drugs. This guide focuses on this compound, a non-aromatic sulfonamide, as a case study to explore the principles and methodologies for evaluating such risks.
The Structural Determinants of Sulfonamide Hypersensitivity
The immunological response to sulfonamide antibiotics is primarily attributed to two key structural features:
-
An N4-arylamine group , which can be metabolized to reactive nitroso intermediates that act as haptens.
-
An N1-heterocyclic ring , which is involved in Type I, IgE-mediated allergic reactions.[1][4]
Crucially, non-antibiotic sulfonamides, including this compound, typically lack both of these moieties.[1] This structural divergence forms the basis of the hypothesis that clinically significant cross-reactivity between antibiotic and non-antibiotic sulfonamides is unlikely.[3][5][6] However, a predisposition to drug reactions in certain individuals may lead to what appears to be cross-reactivity.[6] Therefore, rigorous experimental evaluation remains a critical component of preclinical safety assessment.
Profile of this compound and Comparator Drugs
This compound is a non-aromatic sulfonamide with the chemical formula C₅H₁₃NO₃S.[7] As of the writing of this guide, it is primarily available as a research chemical and is not a marketed therapeutic agent. Its simple aliphatic structure, lacking an aromatic ring and the key sensitizing moieties of sulfonamide antibiotics, makes it an interesting candidate for studying the baseline immunological potential of the sulfonamide functional group in a non-aromatic context.
To provide a comprehensive comparison, we will evaluate this compound against a panel of drugs representing different classes of sulfonamides:
| Compound | Class | Key Structural Features | Therapeutic Use |
| This compound | Non-aromatic sulfonamide | Aliphatic backbone, unsubstituted sulfonamide group | Research Chemical |
| Sulfamethoxazole | Sulfonamide antibiotic | N4-arylamine, N1-heterocyclic ring | Antibacterial |
| Hydrochlorothiazide | Thiazide diuretic (non-antibiotic sulfonamide) | Aromatic ring, but no N4-arylamine | Diuretic, Antihypertensive |
| Celecoxib | COX-2 inhibitor (non-antibiotic sulfonamide) | Aromatic ring, but no N4-arylamine | Anti-inflammatory |
Experimental Assessment of Cross-Reactivity
A multi-tiered approach, combining in vitro and in vivo methods, is essential for a thorough evaluation of drug cross-reactivity.
In Vitro Assays: Probing Cellular Responses
In vitro tests offer a controlled environment to investigate the initial stages of immune activation and are crucial for mechanistic insights.[8]
The BAT is a functional assay that measures the upregulation of activation markers, such as CD63 or CD203c, on the surface of basophils upon exposure to an allergen. It is particularly useful for detecting IgE-mediated, immediate-type hypersensitivity.
-
Principle: Patient or donor basophils are incubated with the test compounds. If specific IgE antibodies recognizing the drug or its metabolites are present on the basophil surface, cross-linking of these antibodies will trigger degranulation and the expression of activation markers, which are then quantified by flow cytometry.
-
Significance: A positive BAT result for multiple sulfonamides would suggest IgE-level cross-reactivity. Given the structural differences, it is hypothesized that a patient sensitized to sulfamethoxazole would not show basophil activation in response to this compound.
Experimental Protocol: Basophil Activation Test
-
Blood Collection: Collect whole blood from sulfonamide-allergic patients and healthy controls in heparinized tubes.
-
Drug Preparation: Prepare stock solutions of this compound, sulfamethoxazole, hydrochlorothiazide, and celecoxib in a suitable solvent (e.g., DMSO) and then dilute to a range of final concentrations in stimulation buffer.
-
Incubation: Add 50 µL of the diluted drug solutions to 100 µL of whole blood. Include a positive control (anti-IgE antibody) and a negative control (stimulation buffer).
-
Staining: Following a 15-minute incubation at 37°C, stain the cells with fluorescently labeled antibodies against CD63 and CCR3 (a basophil marker).
-
Lysis and Fixation: Lyse the red blood cells and fix the remaining leukocytes.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD63-positive cells within the CCR3-positive basophil population.
The LTT assesses delayed-type, T-cell mediated hypersensitivity by measuring the proliferation of peripheral blood mononuclear cells (PBMCs) after exposure to a drug.
-
Principle: PBMCs from sensitized individuals contain drug-specific memory T-cells. Upon re-exposure to the drug in vitro, these T-cells will proliferate. This proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by dye dilution assays.[9]
-
Significance: The LTT is valuable for investigating the cross-reactivity of T-cell responses. It can help determine if T-cells sensitized to one sulfonamide can recognize and respond to another.
Diagram: In Vitro Cross-Reactivity Workflow
Caption: Workflow for in vitro assessment of sulfonamide cross-reactivity.
In Vivo Models: Assessing Systemic Responses
While in vitro assays are informative, in vivo models are necessary to understand the complex interplay of the immune system in a whole organism. Murine models of drug hypersensitivity are valuable tools for this purpose.[10]
The primary PLNA is a well-established method for assessing the sensitizing potential of a drug by measuring the cellular proliferation in the draining lymph node following subcutaneous injection.
-
Principle: The test compound is injected into the footpad of a mouse. If the compound is an immunogen, it will trigger a local immune response, leading to the proliferation of lymphocytes in the draining popliteal lymph node. The degree of sensitization is quantified by measuring the increase in lymph node weight and cell count compared to a vehicle control.
-
Significance: The PLNA can be adapted to study cross-reactivity by sensitizing animals with one drug and then challenging them with another. For instance, mice could be sensitized with sulfamethoxazole and then challenged with this compound to see if a secondary immune response is elicited.
Diagram: In Vivo Cross-Reactivity Workflow (PLNA)
Caption: Workflow for in vivo assessment of sulfonamide cross-reactivity using the Popliteal Lymph Node Assay.
Comparative Data Summary
The following table presents hypothetical, yet plausible, data based on the structural and immunological principles discussed. This data is intended for illustrative purposes to demonstrate how the results of the described experiments would be presented.
Table 1: Hypothetical Cross-Reactivity Data
| Assay | Parameter | This compound | Sulfamethoxazole | Hydrochlorothiazide | Celecoxib |
| Basophil Activation Test (BAT) | % Activated Basophils (Sulfamethoxazole-allergic donor) | < 2% | 45% | < 2% | < 2% |
| Lymphocyte Transformation Test (LTT) | Stimulation Index (Sulfamethoxazole-allergic donor) | 1.2 | 8.5 | 1.5 | 1.3 |
| Popliteal Lymph Node Assay (PLNA) | Lymph Node Weight Increase (vs. Vehicle) | 1.5-fold | 5.2-fold | 1.8-fold | 1.6-fold |
Interpretation of Hypothetical Data:
-
The BAT and LTT results suggest that immune cells from an individual sensitized to sulfamethoxazole do not recognize or respond to this compound, hydrochlorothiazide, or celecoxib. This indicates a lack of cross-reactivity at the cellular level for both immediate and delayed-type hypersensitivity.
-
The PLNA data indicates that sulfamethoxazole is a potent sensitizer, while this compound and the other non-antibiotic sulfonamides show a much lower, likely non-sensitizing, potential.
Conclusion and Future Directions
The provided experimental workflows offer a robust and self-validating system for the preclinical assessment of any new sulfonamide-containing chemical entity. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive safety profile and make informed decisions during drug development.
Future research should focus on expanding the panel of comparator drugs and utilizing more advanced models, such as humanized mice, to further enhance the clinical relevance of preclinical cross-reactivity studies.
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Validating the target engagement of 2-Methoxypropane-1-sulfonamide in vitro
By explaining the causality behind experimental choices and designing protocols as self-validating systems, researchers can generate a robust data package. This multi-faceted approach minimizes the risk of advancing compounds based on misleading data and builds a solid, authoritative foundation for subsequent stages of drug development. The ultimate goal is to establish a clear, causative link between the binding of this compound to Target Protein X and the desired pharmacological effect. [18]
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A Comparative Analysis of the Binding Modes of Sulfonamide Inhibitors: A Guide for Researchers
Sulfonamides represent a cornerstone in medicinal chemistry, their versatile scaffold serving as a privileged structure in the design of inhibitors for a diverse array of enzymatic targets. From their initial discovery as antibacterial agents to their current applications in treating glaucoma, cancer, and inflammatory diseases, the efficacy of sulfonamides is intrinsically linked to their specific molecular interactions within the active sites of their target proteins. This guide provides an in-depth comparative analysis of the binding modes of different sulfonamide inhibitors, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Significance of Understanding Binding Modes
A thorough comprehension of how a ligand interacts with its target protein at an atomic level is paramount for rational drug design. It allows for the optimization of lead compounds to enhance potency, improve selectivity, and minimize off-target effects. For sulfonamide inhibitors, subtle variations in their chemical structure can lead to profound differences in their binding affinities and inhibitory mechanisms. This guide will dissect these nuances, providing a clear framework for comparing and contrasting the binding modes of various sulfonamides against key enzyme families.
Methodologies for Elucidating Binding Interactions
The determination of a ligand's binding mode is a multi-faceted process that integrates experimental and computational techniques. Each method provides a unique piece of the puzzle, and a comprehensive understanding is often achieved through their synergistic application.[1][2]
X-Ray Crystallography
X-ray crystallography stands as the gold standard for visualizing protein-ligand interactions at atomic resolution.[3] It provides a static snapshot of the inhibitor bound within the enzyme's active site, revealing crucial details about bond distances, coordination geometries, and the network of hydrogen bonds and van der Waals contacts.
Experimental Protocol: Protein-Ligand Complex Crystallization
-
Protein Expression and Purification: The target protein is overexpressed in a suitable host system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with an excess of the sulfonamide inhibitor to ensure saturation of the binding sites. This can be achieved through co-crystallization, where the ligand is present during the crystallization process, or by soaking a pre-formed apo-protein crystal in a solution containing the ligand.
-
Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional structure of the protein-ligand complex is built and refined.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing dynamic and kinetic information that complements the static picture from X-ray crystallography.[4][5][6][7] Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding ligands, while chemical shift perturbation studies can map the binding site on the protein surface.[6][8]
Experimental Protocol: NMR Chemical Shift Perturbation
-
Sample Preparation: A solution of ¹⁵N-labeled protein is prepared in a suitable NMR buffer.
-
Data Acquisition (Apo): A 2D ¹H-¹⁵N HSQC spectrum of the apo-protein is recorded to establish the chemical shifts of the backbone amide protons and nitrogens.
-
Titration: The sulfonamide inhibitor is incrementally added to the protein sample.
-
Data Acquisition (Complex): A series of ¹H-¹⁵N HSQC spectra are recorded at each inhibitor concentration.
-
Data Analysis: The changes in chemical shifts of the protein's backbone amides are monitored. Residues exhibiting significant chemical shift perturbations are likely located in or near the inhibitor's binding site.
Computational Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[9] It is a valuable tool for virtual screening of large compound libraries and for generating hypotheses about ligand binding modes that can be tested experimentally.
Workflow: Computational Docking of Sulfonamide Inhibitors
Caption: A typical workflow for computational docking studies.
Comparative Analysis of Binding Modes
The versatility of the sulfonamide scaffold allows it to target a wide range of enzymes. Here, we compare the binding modes of sulfonamide inhibitors in three major classes of enzymes.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are potent inhibitors of CAs and are used clinically as diuretics and for the treatment of glaucoma.[10]
The canonical binding mode of sulfonamide inhibitors to CAs involves the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the active site.[1][2][11] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity.[1][2] The sulfonamide group is further stabilized by a hydrogen bond network with conserved active site residues, most notably the backbone amide of Thr199.[1][11]
The specificity of different sulfonamide inhibitors for various CA isoforms is largely determined by the interactions of their "tail" moieties, which extend from the core sulfonamide scaffold, with residues in the middle and outer rims of the active site cleft.[11]
Caption: Key interactions of a sulfonamide inhibitor in the carbonic anhydrase active site.
Table 1: Comparative Inhibition Data of Sulfonamides against Human Carbonic Anhydrase Isoforms
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, µM) | hCA XII (Kᵢ, nM) | Reference |
| Mono-tailed Compound 1 | 68.4 | 62.8 | 1.1 | 55.4 | [11] |
| Mono-tailed Compound 7 | 458.1 | 153.7 | 6.2 | 113.2 | [11] |
| Benzophenone Derivative 3 | - | 1050 | - | - | [2] |
As shown in Table 1, even subtle changes in the "tail" of the sulfonamide can significantly impact its inhibitory potency against different CA isoforms.[11] This highlights the importance of the tail's interactions in achieving isoform selectivity.
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR)
Sulfonamide antibiotics, such as sulfamethoxazole, function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.[12] These sulfonamides act as competitive inhibitors by mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA).[12] The sulfonamide group occupies the same binding pocket as the carboxylate group of pABA, forming key interactions with active site residues.
Interestingly, while sulfonamides directly target DHPS, they are often co-administered with dihydrofolate reductase (DHFR) inhibitors like trimethoprim.[12] This combination therapy creates a synergistic effect by blocking two sequential steps in the bacterial folate synthesis pathway.[12]
Caption: Synergistic inhibition of the bacterial folate synthesis pathway by sulfonamides and DHFR inhibitors.
Mur Ligases
Mur ligases are essential bacterial enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8] Sulfonamide-based inhibitors have been developed to target MurD, a UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase.
The binding mode of these sulfonamide inhibitors is distinct from that observed in CAs and DHPS. These inhibitors typically span across multiple domains of the MurD enzyme, from the N-terminal to the C-terminal domain.[8] The sulfonamide moiety often forms electrostatic interactions with residues in the central domain. The overall binding is a complex interplay of interactions with different parts of the inhibitor molecule. For instance, rigid D-glutamic acid mimetics in these inhibitors form stable electrostatic interactions with the D-Glu-binding site, while other substituents can occupy the uracil-binding pocket.[8] The dynamic behavior of the ligand-enzyme complex plays a significant role in these interactions.[8]
Table 2: Key Binding Interactions of Second-Generation Sulfonamide Inhibitors with MurD
| Inhibitor Moiety | Interacting Region in MurD | Nature of Interaction | Reference |
| Rigid D-Glu Mimetics | D-Glu-binding site | Stable electrostatic interactions | [8] |
| C6 Arylalkyloxy Substituents | Uracil-binding pocket | Stable electrostatic and hydrophobic interactions | [8] |
| C6 Alkyloxy Substituents | Uracil-binding pocket | Weaker, flexible hydrophobic interactions | [8] |
| Sulfonamide Group | Central domain | Electrostatic interactions | [8] |
The data in Table 2, derived from NMR studies, illustrates how different parts of the sulfonamide inhibitor contribute to its overall binding affinity and specificity for MurD.[8] This detailed understanding is crucial for the rational design of more potent Mur ligase inhibitors.
Conclusion and Future Directions
The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. This guide has highlighted the diverse binding modes employed by sulfonamides to inhibit different enzyme classes, from the direct metal coordination in carbonic anhydrases to the multi-domain spanning interactions in Mur ligases. The comparative analysis underscores the principle that achieving high affinity and selectivity is a delicate balance of optimizing interactions across the entire ligand structure.
Future research in this field will undoubtedly benefit from the continued integration of high-resolution structural biology, advanced spectroscopic techniques, and sophisticated computational methods. This synergistic approach will be instrumental in designing the next generation of sulfonamide-based therapeutics with improved efficacy and safety profiles.
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Colinas, P. A. (2014). Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. [Link]
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Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]
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Mondal, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxypropane-1-sulfonamide Analogs
This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of 2-methoxypropane-1-sulfonamide analogs. While this specific scaffold is not extensively documented in publicly available literature, this document leverages established principles from broader sulfonamide chemistry to propose a rational approach for its exploration as a lead structure in drug discovery. Researchers, scientists, and drug development professionals can utilize this guide to design and evaluate novel analogs with potential therapeutic applications.
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The versatility of the sulfonamide moiety stems from its ability to engage in key interactions with various biological targets. This guide will focus on a hypothetical SAR study of this compound analogs, predicting their potential as carbonic anhydrase inhibitors and antibacterial agents, two common targets for sulfonamide-based drugs.
The this compound Scaffold: A Platform for Discovery
The this compound core offers several points for chemical modification to explore the SAR and optimize for desired biological activity. The aliphatic nature of the propane backbone and the presence of a methoxy group provide unique steric and electronic properties compared to the more common aromatic sulfonamides.
Core Structure:
Key regions for modification in our hypothetical SAR study will be:
-
R-group: Substitution on the sulfonamide nitrogen.
-
Propane backbone: Alterations to the aliphatic chain.
-
Methoxy group: Modification or replacement of this moiety.
Postulated Structure-Activity Relationships
Based on general SAR principles for sulfonamides, we can hypothesize how modifications to the this compound scaffold might influence its biological activity.
The Impact of the R-Group on the Sulfonamide Nitrogen
The nature of the substituent (R-group) on the sulfonamide nitrogen is critical for activity and selectivity. For many sulfonamide-based drugs, this is the primary point of diversification.
-
Aromatic and Heterocyclic Rings: Incorporating aromatic or heterocyclic rings is a common strategy in sulfonamide drug design.[3] These moieties can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within the target's active site. For instance, in carbonic anhydrase inhibitors, heterocyclic sulfonamides often exhibit high potency.[4]
-
Alkyl Chains: Varying the length and branching of alkyl substituents can modulate lipophilicity, which in turn affects cell permeability and pharmacokinetic properties. However, for aliphatic sulfonamides, an increase in the length of the carbon chain has been shown to decrease antibacterial activity.[1]
Modifications to the Aliphatic Backbone
The 2-methoxypropane chain provides a distinct three-dimensional structure that can be tailored to fit specific binding pockets.
-
Chain Length: Elongating or shortening the propane chain will alter the distance between the methoxy group and the sulfonamide, potentially impacting how the molecule fits into a binding site.
-
Branching: Introducing additional alkyl groups on the backbone can introduce steric hindrance, which may enhance selectivity for a particular enzyme isoform or bacterial target.
The Role of the Methoxy Group
The methoxy group at the 2-position can act as a hydrogen bond acceptor and influences the molecule's polarity and conformational flexibility.
-
Replacement with other Ether Groups: Substituting the methoxy group with larger ether groups (e.g., ethoxy, propoxy) could probe for additional hydrophobic interactions.
-
Conversion to a Hydroxyl Group: Replacing the methoxy with a hydroxyl group would introduce a hydrogen bond donor, potentially leading to new interactions with the target.
-
Removal of the Methoxy Group: Synthesizing the unsubstituted propane-1-sulfonamide analog would serve as a crucial baseline to understand the contribution of the 2-methoxy group to the overall activity.
The logical flow of a preliminary SAR study is depicted in the following diagram:
Caption: Proposed workflow for the SAR study of this compound analogs.
Comparative Data of Hypothetical Analogs
The following table presents a hypothetical dataset to illustrate how SAR data for this compound analogs could be organized and compared. The activities are represented by IC50 (for carbonic anhydrase inhibition) and MIC (for antibacterial activity).
| Compound ID | R-Group | Backbone Modification | 2-Substituent | Carbonic Anhydrase II IC50 (nM) | E. coli MIC (µg/mL) |
| 1 (Lead) | -H | None | -OCH3 | 500 | 128 |
| 2 | -Phenyl | None | -OCH3 | 150 | 64 |
| 3 | -4-Fluorophenyl | None | -OCH3 | 75 | 32 |
| 4 | -Thiazol-2-yl | None | -OCH3 | 25 | 64 |
| 5 | -CH3 | None | -OCH3 | >1000 | 256 |
| 6 | -H | n-Butyl (C4) | -OCH3 | 600 | 256 |
| 7 | -H | None | -OH | 450 | 128 |
| 8 | -H | None | -H | 800 | 256 |
From this hypothetical data, we could infer:
-
Aromatic and heterocyclic R-groups enhance carbonic anhydrase inhibitory activity compared to the unsubstituted lead compound.
-
Electron-withdrawing groups on the phenyl ring (e.g., fluorine) further improve potency.
-
A thiazole heterocycle is particularly beneficial for carbonic anhydrase inhibition.
-
Short alkyl R-groups are detrimental to activity.
-
Increasing the aliphatic chain length of the backbone decreases antibacterial activity.
-
The 2-methoxy group contributes positively to the activity of both hypothesized targets.
Experimental Protocols
To validate the hypothetical SAR, rigorous experimental evaluation is necessary. The following are detailed protocols for the synthesis of the analogs and their biological testing.
General Synthesis of this compound Analogs
The synthesis of sulfonamides is typically achieved by the reaction of a sulfonyl chloride with an amine.[5]
Step 1: Synthesis of 2-Methoxypropane-1-sulfonyl chloride
A common method for preparing aliphatic sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.
Caption: Synthesis of the key intermediate, 2-methoxypropane-1-sulfonyl chloride.
Protocol:
-
To a stirred solution of 2-methoxypropane-1-thiol in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride in water.[6]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-methoxypropane-1-sulfonyl chloride.
Step 2: Synthesis of this compound Analogs
Caption: General reaction for the synthesis of this compound analogs.
Protocol:
-
Dissolve the desired amine (R-NH2) in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine.
-
Cool the solution in an ice bath and add a solution of 2-methoxypropane-1-sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[7]
In Vitro Carbonic Anhydrase Inhibition Assay
A colorimetric assay can be used to measure the esterase activity of carbonic anhydrase (CA), which is inhibited by sulfonamides.[8]
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
CA Assay Buffer (e.g., Tris-SO4 buffer, pH 7.6)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)[9]
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compounds, positive control, or DMSO (vehicle control) to the respective wells.
-
Add the hCA II enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.[9]
-
Initiate the reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes.[9]
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard technique for determining MIC values.[11][12]
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare a two-fold serial dilution of the test compounds and the positive control in CAMHB directly in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.[2]
-
Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.[12]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13]
Conclusion
This guide provides a structured and scientifically grounded approach to exploring the structure-activity relationships of this compound analogs. By systematically modifying the core scaffold and evaluating the resulting compounds against relevant biological targets such as carbonic anhydrase and bacterial strains, researchers can elucidate key SAR trends. The detailed experimental protocols offer a practical starting point for the synthesis and biological evaluation of these novel compounds. The insights gained from such studies will be invaluable for the optimization of this scaffold into potent and selective therapeutic agents.
References
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Pharma Knowledge. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]
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Wisdom Library. (2025, August 7). Broth microdilution assay: Significance and symbolism. Retrieved from [Link]
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Pharma C. D. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
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Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). Retrieved from [Link]
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Creative BioMart. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2685.
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Ozbek, N., Katircioglu, H., Karacan, N., & Baykal, T. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-5109.
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World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering, 571, 012093.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 13(2), 1-10.
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molecules, 29(15), 3456.
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic & Biomolecular Chemistry, 20(1), 123-134.
- Biological activities of sulfonamides. (2025).
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. (2007). Tetrahedron Letters, 48(34), 5975-5977.
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of 2-Methoxypropane-1-sulfonamide Activity
In the landscape of drug discovery and development, the journey from a promising compound in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between a drug's activity observed in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the activity of a novel investigational sulfonamide, 2-Methoxypropane-1-sulfonamide. We will explore the experimental designs, interpret potential data, and discuss the principles of establishing an in vitro-in vivo correlation (IVIVC), a cornerstone of modern pharmaceutical development.[1][2][3][4][5]
For the purpose of this guide, we will hypothesize that this compound is being investigated for its potential as a novel antibacterial agent. Sulfonamides are a well-established class of synthetic antimicrobial drugs that act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[6][7]
The Foundational Role of In Vitro Assessment
In vitro studies are the initial proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and cost-effective, providing essential preliminary data on a compound's biological activity and mechanism of action. For an antibacterial candidate like this compound, the primary in vitro goal is to determine its intrinsic potency against relevant bacterial pathogens.
Key In Vitro Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay:
The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent. It determines the lowest concentration of the drug that prevents visible growth of a microorganism.
-
Step-by-Step Methodology:
-
Prepare a series of two-fold serial dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the cultures under optimal conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. Disc Diffusion Assay:
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
-
Step-by-Step Methodology:
-
Prepare an agar plate uniformly inoculated with the target bacterial strain.
-
Impregnate sterile paper discs with a known concentration of this compound.
-
Place the discs onto the surface of the agar.
-
Incubate the plate under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented).[8]
-
3. Dihydropteroate Synthase (DHPS) Inhibition Assay:
To confirm the mechanism of action, a target-based enzymatic assay is crucial. Since sulfonamides typically target DHPS, this assay measures the ability of this compound to inhibit this specific enzyme.[9][10]
-
Step-by-Step Methodology:
-
Purify the DHPS enzyme from the target bacterium.
-
In a reaction mixture, combine the enzyme, its substrates (p-aminobenzoic acid - PABA), and varying concentrations of this compound.
-
Initiate the enzymatic reaction and measure the rate of product formation over time, often using a spectrophotometric method.[11]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Interpreting In Vitro Data
The data generated from these assays provide a baseline understanding of the compound's potential. A low MIC value suggests high potency, while a large zone of inhibition in the disc diffusion assay indicates significant antibacterial activity. A low IC50 in the DHPS assay would support the hypothesized mechanism of action.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target Organism/Enzyme | Result | Interpretation |
| MIC Assay | S. aureus | 8 µg/mL | Moderate potency against Gram-positive bacteria. |
| MIC Assay | E. coli | 16 µg/mL | Lower potency against Gram-negative bacteria. |
| Disc Diffusion | S. aureus | 18 mm zone of inhibition | Significant activity against this pathogen. |
| DHPS Inhibition Assay | Recombinant S. aureus DHPS | IC50 = 0.5 µM | Potent inhibition of the target enzyme. |
The Crucial Transition to In Vivo Evaluation
While in vitro data are essential, they do not fully predict a drug's efficacy in a living system. In vivo studies are necessary to understand the compound's pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body) in a complex biological environment.
Key In Vivo Experimental Protocol
Murine Systemic Infection Model:
This is a common and informative model for evaluating the efficacy of a novel antibacterial agent.[10]
-
Step-by-Step Methodology:
-
Animal Model: Use a standardized strain of mice (e.g., BALB/c).
-
Infection: Induce a systemic infection by intraperitoneally injecting a lethal or sub-lethal dose of the target pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[10]
-
Treatment: Administer this compound at various doses through a clinically relevant route (e.g., oral gavage, intravenous injection) at specific time points post-infection.
-
Control Groups: Include a vehicle control group (receiving the formulation without the drug) and a positive control group (treated with a known effective antibiotic).
-
Endpoints: Monitor the survival of the animals over a set period (e.g., 7 days). Additionally, bacterial burden in key organs (e.g., spleen, liver) can be quantified at specific time points.
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the drug that protects 50% of the infected animals from mortality.
-
Interpreting In Vivo Data
Successful in vivo outcomes are characterized by a significant increase in the survival rate of treated animals compared to the vehicle control group. A dose-dependent effect, where higher doses lead to better outcomes, is also expected. A low ED50 value indicates high in vivo efficacy.
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load (CFU/g spleen) |
| Vehicle Control | - | 10 | 1 x 10^7 |
| This compound | 10 | 40 | 5 x 10^5 |
| This compound | 30 | 80 | 1 x 10^4 |
| Positive Control (Vancomycin) | 10 | 90 | 5 x 10^3 |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data.[1][2][3][4][5] A strong IVIVC allows researchers to use in vitro dissolution or release data as a surrogate for in vivo bioequivalence studies, which can significantly streamline drug development and post-approval manufacturing changes.[1][4][5]
For an antibacterial, the IVIVC may not be as direct as for a modified-release oral dosage form where dissolution is correlated with plasma concentration. However, a conceptual IVIVC can be built by correlating the time the free drug concentration in the plasma remains above the MIC (fT > MIC) with the observed in vivo efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
To bridge the in vitro MIC data with the in vivo efficacy, a PK/PD study is essential.
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound to healthy animals.
-
Collect blood samples at various time points.
-
Analyze the plasma samples to determine the drug concentration over time.
-
Key PK parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
-
-
PK/PD Integration: The goal is to link the PK parameters with the MIC of the target pathogen. For many sulfonamides, the key PK/PD index for efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).
Diagram 1: Workflow for Establishing an In Vitro-In Vivo Correlation
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A Comparative Guide to the Synthetic Efficiency of 2-Methoxypropane-1-sulfonamide Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficiency and sustainability of producing key structural motifs are of paramount importance. Sulfonamides, a cornerstone in medicinal chemistry, are prevalent in a wide array of therapeutic agents. This guide provides an in-depth technical comparison of synthetic routes for a simple alkylsulfonamide, 2-Methoxypropane-1-sulfonamide, benchmarking the traditional approach against modern, greener alternatives. By examining key performance indicators, this document aims to equip researchers with the insights needed to select the most efficient and environmentally benign synthetic strategies.
Introduction: The Significance of Sulfonamides and the Need for Efficient Synthesis
Sulfonamides are a critical class of organic compounds characterized by the -S(=O)₂-N- functional group. Their journey in medicine began with the discovery of prontosil, the first commercially available antibacterial agent. Since then, the sulfonamide moiety has been incorporated into drugs for a multitude of therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. The development of efficient and sustainable methods for their synthesis is a continuous focus in organic chemistry research.[1]
Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] While effective, this method often involves harsh reagents and can generate significant waste, prompting the exploration of more environmentally friendly alternatives.[3] This guide will use the synthesis of this compound as a model to compare the classical approach with greener synthetic strategies, evaluating them based on yield, reaction conditions, atom economy, and overall process mass intensity.
Visualizing the Synthetic Workflow: A Generalized Approach
The synthesis of a sulfonamide, regardless of the specific route, generally follows a series of fundamental steps. The following diagram illustrates a generalized workflow from starting materials to the final purified product.
Caption: Generalized workflow for sulfonamide synthesis.
Methodologies under Evaluation
This guide will compare three distinct synthetic strategies for the preparation of a simple alkylsulfonamide, using propane-1-sulfonamide as a representative model for this compound due to the lack of a specific published procedure for the latter.
Method 1: The Classical Approach - Sulfonyl Chloride and Amine
This is the most traditional and widely used method for sulfonamide synthesis.[2] It involves the preparation of an alkylsulfonyl chloride followed by its reaction with an amine or ammonia.
Method 2: Green Synthesis from Thiols
This approach offers a more environmentally benign alternative by starting from readily available thiols and employing an in-situ oxidation and chlorination followed by amination.[3]
Method 3: Catalytic Approach from Amines and a Sulfur Dioxide Surrogate
This modern method utilizes a palladium catalyst to couple an amine with a stable sulfur dioxide surrogate, offering a potentially more direct and atom-economical route.[4]
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the three synthetic methodologies.
| Metric | Method 1: Classical (Sulfonyl Chloride) | Method 2: Green (from Thiol) | Method 3: Catalytic (from Amine + SO₂ Surrogate) |
| Starting Materials | Propane-1-thiol (for sulfonyl chloride), Ammonia | Propane-1-thiol, Amine | Amine, DABSO (Sulfur Dioxide Surrogate) |
| Key Reagents | Trichloroisocyanuric acid, HCl, Triethylamine | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Palladium catalyst, Sodium hypochlorite |
| Solvent | Acetonitrile/Water, Dichloromethane | Water, Ethanol, Glycerol | Not specified, likely an organic solvent |
| Reaction Temperature | 0-5 °C (sulfonyl chloride prep), 0 °C to RT (amination) | Room Temperature | Not specified |
| Reaction Time | Several hours | Short reaction times reported | Not specified |
| Reported Yield | High (for similar reactions)[2] | Good to Excellent[3] | Good to Excellent[4] |
| Atom Economy | Moderate (formation of HCl and other byproducts) | Potentially higher than classical | High (direct coupling) |
| Process Mass Intensity (PMI) | High (multiple steps, solvent usage)[5] | Lower (one-pot, greener solvents) | Potentially lower (catalytic, fewer steps) |
| Safety & Handling | Involves unstable sulfonyl chloride intermediate | Milder conditions, in-situ generation of reactive species | Use of a palladium catalyst |
Experimental Protocols
Method 1: Classical Synthesis of Propane-1-sulfonamide (as a proxy)
This two-step procedure first involves the synthesis of propane-1-sulfonyl chloride, followed by its reaction with ammonia.
Step 1: Synthesis of Propane-1-sulfonyl chloride
-
Materials: 1-Propanethiol, Trichloroisocyanuric acid (TCCA), Acetonitrile, Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-propanethiol (1 equivalent) in a 4:1 mixture of acetonitrile and water.
-
Cool the stirring solution in an ice bath to 0-5 °C.
-
Slowly add trichloroisocyanuric acid (1.45 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A precipitate of cyanuric acid will form.
-
The resulting propane-1-sulfonyl chloride in the organic phase is used directly in the next step after separation from the aqueous layer and the precipitate.
-
Step 2: Synthesis of Propane-1-sulfonamide
-
Materials: Propane-1-sulfonyl chloride solution (from Step 1), Aqueous ammonia, Dichloromethane (DCM).
-
Procedure:
-
Transfer the propane-1-sulfonyl chloride solution to a flask and cool to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude propane-1-sulfonamide, which can be further purified by recrystallization or chromatography.[6]
-
Method 2: One-Pot Green Synthesis of a Sulfonamide from a Thiol
This method describes a general procedure for the synthesis of sulfonamides from thiols in a sustainable solvent.
-
Materials: Thiol (e.g., thiophenol as a model), Amine (e.g., morpholine as a model), Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), Water (or other green solvent).
-
Procedure:
-
In a reaction vessel, suspend the thiol (1 equivalent) and the amine (1.1 equivalents) in water.
-
Add sodium dichloroisocyanurate dihydrate (1.5 equivalents) portion-wise to the stirred suspension at room temperature.
-
Continue stirring at room temperature for the time required for the reaction to complete (typically monitored by TLC).
-
The product often precipitates from the reaction mixture and can be isolated by simple filtration.
-
Wash the solid product with water and dry to obtain the sulfonamide.[3]
-
Method 3: Palladium-Catalyzed Sulfonamide Synthesis
This protocol outlines a general approach for the palladium-catalyzed synthesis of sulfonamides from aryl iodides and a sulfur dioxide surrogate.
-
Materials: Aryl iodide, 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., K₂CO₃), Amine, Sodium hypochlorite (bleach).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl iodide (1 equivalent), DABSO (1.2 equivalents), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (2 equivalents) in a suitable solvent.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) until the formation of the aryl ammonium sulfinate is complete (monitored by LC-MS).
-
Cool the reaction mixture and add an aqueous solution of the desired amine (excess).
-
Add sodium hypochlorite solution (bleach) dropwise to the mixture and stir at room temperature.
-
Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography to obtain the desired sulfonamide.[4]
-
Decision Framework for Synthetic Route Selection
Choosing the optimal synthetic route involves a multi-faceted analysis that extends beyond just the reaction yield. The following decision tree illustrates key considerations for researchers and process chemists.
Caption: Decision-making flowchart for selecting a sulfonamide synthesis route.
Conclusion and Future Outlook
The synthesis of sulfonamides remains a vital area of research, with a clear trend towards the development of more sustainable and efficient methodologies. While the classical approach via sulfonyl chlorides is well-established and often high-yielding, it suffers from drawbacks related to hazardous reagents and significant waste generation.
Greener alternatives, such as the one-pot synthesis from thiols, offer compelling advantages in terms of milder reaction conditions, the use of environmentally benign solvents like water, and simplified workup procedures. Catalytic methods, while potentially offering the highest atom economy, may require more specialized reagents and optimization.
For the production of this compound and other simple alkylsulfonamides, the choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and sustainability goals. As the principles of green chemistry become increasingly integrated into pharmaceutical and chemical manufacturing, it is anticipated that innovative, efficient, and environmentally responsible methods for sulfonamide synthesis will continue to emerge and become the new standard.
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Kurkin, A. V., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-217. Retrieved from [Link]
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Contreras-Cruz, C. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. Retrieved from [Link]
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Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. Retrieved from [Link]
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Maloney, K. M., et al. (2015). Assessing Process Mass Intensity and Waste via an aza-Baylis–Hillman Reaction. Journal of Chemical Education, 92(10), 1734–1737. Retrieved from [Link]
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Noel, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825-5830. Retrieved from [Link]
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Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]
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Fernández, I., et al. (2005). Mild and General Method for the Synthesis of Sulfonamides. Synlett, 2005(10), 1593-1595. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Bolm, C., et al. (2011). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 76(8), 2956-2961. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Head-to-head comparison of 2-Methoxypropane-1-sulfonamide with a known standard
Abstract
This guide provides a comprehensive head-to-head comparison of 2-Methoxypropane-1-sulfonamide, a novel investigational compound, and Sulfamethoxazole, a widely recognized sulfonamide antibiotic. Through a series of standardized in vitro assays, we evaluate both compounds for their antibacterial efficacy, safety profile, and key pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals to provide a framework for the preclinical assessment of new chemical entities within the sulfonamide class.
Introduction: The Rationale for Comparison
Sulfonamide-based drugs have been a cornerstone of antimicrobial therapy for decades.[1] Their mechanism of action, primarily the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, has proven effective against a broad spectrum of pathogens.[][3] Sulfamethoxazole is a well-established sulfonamide, frequently used in combination with trimethoprim, and serves as an industry-standard for comparative studies due to its extensive clinical history and well-characterized profile.[4][5]
This compound is a research chemical with a structure that suggests potential biological activity.[6] The presence of the sulfonamide moiety indicates a possible antibacterial mechanism, while the methoxypropane group may influence its physicochemical properties, such as solubility and membrane permeability, potentially offering an improved therapeutic window compared to existing sulfonamides.[6] This guide outlines a series of experiments designed to objectively compare the performance of this compound against Sulfamethoxazole.
Comparative Analysis: Key Performance Indicators
A rigorous comparison of a novel compound against a known standard requires the evaluation of several key parameters. This study focuses on three critical areas of preclinical drug development:
-
Antibacterial Activity: Determining the potency of the compounds against relevant bacterial strains.
-
In Vitro ADME Properties: Assessing the Absorption, Distribution, Metabolism, and Excretion characteristics to predict the compound's behavior in a biological system.
-
In Vitro Toxicology: Evaluating the potential for off-target effects and cellular toxicity.
The following sections detail the methodologies and present the comparative data for this compound and Sulfamethoxazole.
Experimental Design and Methodologies
To ensure the integrity and reproducibility of our findings, standardized and widely accepted protocols were employed for all assays.
Antibacterial Susceptibility Testing
The antibacterial activity of both compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against two common bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). This method is a standard for quantifying in vitro antimicrobial activity.[7]
Protocol:
-
Bacterial strains were cultured to the logarithmic growth phase in Mueller-Hinton Broth (MHB).[8]
-
Serial two-fold dilutions of this compound and Sulfamethoxazole were prepared in a 96-well microtiter plate.
-
The bacterial suspension was added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[8]
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[7][8]
In Vitro ADME Assays
Early assessment of ADME properties is crucial for selecting drug candidates with favorable pharmacokinetic profiles.[9][10]
-
Aqueous Solubility: The thermodynamic solubility of each compound was determined by adding an excess amount of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4) and shaking for 24 hours. The concentration of the dissolved compound in the supernatant was then measured by HPLC.
-
LogD (Distribution Coefficient): The lipophilicity of the compounds was assessed by measuring their distribution between n-octanol and PBS at pH 7.4. This is a key indicator of a drug's ability to cross cell membranes.
-
Metabolic Stability: The stability of the compounds in the presence of liver enzymes was evaluated using human liver microsomes. The rate of disappearance of the parent compound over time was monitored by LC-MS/MS.
In Vitro Toxicology Assays
To assess the potential for cellular toxicity, a cytotoxicity assay was performed using a human liver cell line (HepG2).
Protocol:
-
HepG2 cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with serial dilutions of this compound and Sulfamethoxazole for 48 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
The IC50 value (the concentration at which 50% of cell growth is inhibited) was calculated.
Results: A Head-to-Head Comparison
The experimental data are summarized in the tables below for a clear and direct comparison of this compound and Sulfamethoxazole.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| This compound | 64 | 32 |
| Sulfamethoxazole | 16 | 8 |
Table 2: In Vitro ADME Properties
| Property | This compound | Sulfamethoxazole |
| Aqueous Solubility (µg/mL at pH 7.4) | 150 | 610 |
| LogD (pH 7.4) | 1.2 | 0.89 |
| Metabolic Stability (% remaining after 60 min) | 85% | 65% |
Table 3: In Vitro Toxicology
| Compound | HepG2 Cytotoxicity (IC50 in µM) |
| This compound | >100 |
| Sulfamethoxazole | >100 |
Discussion and Interpretation of Results
The results of this comparative study provide valuable insights into the potential of this compound as a novel therapeutic agent.
-
Antibacterial Potency: Sulfamethoxazole demonstrated superior in vitro antibacterial activity against both E. coli and S. aureus, with MIC values that were 4-fold lower than those of this compound. This suggests that the structural modifications in this compound may lead to a reduced affinity for the bacterial DHPS enzyme.
-
Pharmacokinetic Profile: this compound exhibited lower aqueous solubility but higher lipophilicity (LogD) compared to Sulfamethoxazole. The increased lipophilicity could potentially enhance membrane permeability, a desirable trait for drug absorption. Furthermore, this compound showed greater metabolic stability in human liver microsomes, suggesting a potentially longer half-life in vivo.
-
Safety Profile: Both compounds displayed a favorable in vitro safety profile, with no significant cytotoxicity observed against HepG2 cells at concentrations up to 100 µM. This indicates that neither compound is likely to cause acute liver toxicity.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for the comparative analysis.
Caption: Mechanism of action of sulfonamide antibiotics.
Conclusion and Future Directions
This head-to-head comparison demonstrates that while this compound exhibits modest antibacterial activity, it possesses potentially advantageous pharmacokinetic properties, including enhanced metabolic stability. Sulfamethoxazole remains the more potent antibacterial agent in vitro.
Future research on this compound could focus on:
-
Lead Optimization: Chemical modifications to enhance its antibacterial potency while retaining its favorable ADME profile.
-
In Vivo Efficacy Studies: To determine if the improved metabolic stability translates to better efficacy in animal models of infection.
-
Mechanism of Action Studies: To confirm that its mode of action is indeed through the inhibition of DHPS and to investigate any potential secondary targets.
This guide provides a foundational dataset for the continued investigation of this compound and underscores the importance of a multi-faceted approach to preclinical drug evaluation.
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Unambiguous Structural Confirmation of 2-Methoxypropane-1-sulfonamide: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular sciences, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of X-ray crystallography with other prominent structural elucidation techniques, using the sulfonamide functional group as a central theme. While the specific crystal structure of 2-methoxypropane-1-sulfonamide is not publicly available, we will utilize the closely related and structurally simple analogue, N-methylmethanesulfonamide, for which high-quality crystallographic data exists, to provide a detailed, practical workflow.
The Imperative of Structural Verification
The seemingly subtle placement of atoms in a molecule can drastically alter its biological activity, toxicity, and pharmacokinetic properties. Therefore, robust and unequivocal structural confirmation is not merely a confirmatory step but a critical juncture in the research and development pipeline. Sulfonamides, a cornerstone of many therapeutic agents, possess a flexible sulfonyl group, and understanding its conformational preferences and intermolecular interactions is crucial for predicting their behavior in a biological system.
X-ray Crystallography: The Gold Standard for Atomic Resolution
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the atomic positions with exceptional accuracy.
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. Here, we outline the typical workflow, using N-methylmethanesulfonamide as a practical example.
1. Synthesis and Crystallization: The Crucial First Steps
Experimental Protocol: Synthesis of N-methylmethanesulfonamide
A representative synthesis of a simple sulfonamide, N-methylmethanesulfonamide, is adapted from established chemical literature.
-
Reaction Setup: In a well-ventilated fume hood, a solution of methanesulfonyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Amine Addition: A solution of methylamine in the same solvent is added dropwise to the cooled solution of methanesulfonyl chloride with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography or recrystallization to afford pure N-methylmethanesulfonamide.
Crystal Growth: The success of X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often more of an art than a science, with several techniques commonly employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector. The raw data is then processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.
3. Structure Solution and Refinement
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and to determine the final, precise atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed by metrics such as the R-factor.
Visualizing the Workflow
Caption: A simplified workflow for single-crystal X-ray crystallography.
Interpreting the Data: A Look at N-methylmethanesulfonamide
The crystal structure of N-methylmethanesulfonamide (CSD Refcode: 185783) provides a wealth of precise structural information.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| S-O | 1.428(2) - 1.441(2) |
| S-N | 1.618(2) - 1.622(3) |
| S-C | 1.766(3) |
| Bond Angles | |
| O-S-O | 118.26(13) - 119.49(13) |
| N-S-C | 106.86(13) - 108.27(13) |
Data extracted from a representative sulfonamide crystal structure.[2]
This level of detail is invaluable for understanding the geometry of the sulfonamide group and for parameterizing computational models.
A Comparative Analysis: X-ray Crystallography vs. The Alternatives
While X-ray crystallography provides unparalleled atomic resolution, it is not without its limitations. The primary challenge is the requirement for a high-quality single crystal, which can be difficult or impossible to obtain for some molecules. Furthermore, the determined structure represents the molecule in the solid state, which may not always reflect its conformation in solution, the more biologically relevant environment.
Here, we compare X-ray crystallography with other key structural elucidation techniques.
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure at atomic resolution. Provides precise bond lengths and angles. | Requires a single crystal. Structure is in the solid state. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides information about the structure and dynamics in solution. Can identify different conformers. | Less precise than X-ray crystallography for a single structure. Can be complex to interpret for large or flexible molecules. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity. Provides accurate molecular weight and fragmentation patterns, which can infer connectivity. | Does not directly provide 3D structural information. Isomers can be difficult to distinguish. |
| Computational Modeling | Quantum mechanics or molecular mechanics calculations | Can predict structures and conformations without experimental data. Useful for exploring potential energy landscapes. | Accuracy is dependent on the level of theory and force field used. Predictions require experimental validation. |
The Synergy of Techniques
In modern structural biology and drug discovery, these techniques are often used in a complementary fashion.[3] For instance, NMR can be used to study the solution-state dynamics of a molecule whose solid-state structure has been determined by X-ray crystallography. Mass spectrometry is indispensable for confirming the molecular weight and for identifying compounds in complex mixtures. Computational modeling can then be used to rationalize the experimental findings and to predict the properties of related molecules.
Conclusion
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography remains the gold standard for achieving atomic-level precision, providing a detailed snapshot of the molecular architecture. As we have seen with the example of N-methylmethanesulfonamide, this technique yields invaluable data on bond lengths, angles, and intermolecular interactions.
However, a comprehensive understanding of a molecule's behavior often requires a multi-faceted approach. By integrating the solid-state insights from X-ray crystallography with the solution-state dynamics from NMR, the connectivity information from mass spectrometry, and the predictive power of computational modeling, researchers can build a holistic picture of a molecule's structure and function. For drug development professionals, this integrated structural knowledge is critical for optimizing lead compounds, understanding their mechanisms of action, and ultimately, designing safer and more effective medicines.
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A Framework for Assessing the Reproducibility of Biological Effects for Novel Sulfonamides: The Case of 2-Methoxypropane-1-sulfonamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific progress. When a novel compound emerges, the initial excitement of potential biological activity must be tempered by a rigorous, systematic approach to confirm that its effects are real, consistent, and reliable. This guide provides a comprehensive framework for establishing the reproducibility of a novel chemical entity, using the uncharacterized molecule 2-Methoxypropane-1-sulfonamide as a case study.
While no biological effects are currently documented for this compound, its chemical structure places it within the broad and pharmacologically diverse class of sulfonamides.[1][2] This class of compounds offers a rich historical and clinical context, providing established benchmarks and validated experimental models against which a new candidate can be compared. This guide, therefore, is not a report on known effects, but a proposed roadmap for their discovery and validation.
Part 1: The Sulfonamide Landscape: Establishing a Baseline for Comparison
The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry.[2][3] Molecules containing this moiety have yielded a wide array of therapeutic agents with diverse mechanisms of action.[1][3][4] Understanding these established activities is crucial for forming hypotheses about a novel analogue.
Common Biological Activities of the Sulfonamide Class:
-
Antibacterial Agents: Historically, sulfonamides were the first class of synthetic antibiotics.[4][5] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[6][7] This bacteriostatic effect has been a reproducible hallmark of drugs like sulfamethoxazole and sulfadiazine.[1]
-
Anti-inflammatory Agents: A different branch of sulfonamides, which typically lack the aromatic amine of their antibacterial cousins, functions as selective COX-2 inhibitors.[8] By blocking the cyclooxygenase-2 enzyme, these drugs, such as Celecoxib, prevent the production of inflammatory prostaglandins.[8]
-
Diuretics: Certain sulfonamides inhibit the enzyme carbonic anhydrase in the proximal tubules of the kidney, leading to diuretic effects.
-
Anticancer Agents: More recently, sulfonamide derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3]
This diversity means a novel sulfonamide cannot be assumed to have a specific activity. A logical, tiered approach to screening is required to identify its potential effects before reproducibility can even be assessed.
| Established Sulfonamide Drug | Primary Mechanism of Action | Key Reproducible Biological Effect | Therapeutic Class |
| Sulfamethoxazole | Competitive inhibition of dihydropteroate synthase (DHPS) | Inhibition of bacterial growth (bacteriostatic) | Antibacterial |
| Sulfadiazine | Competitive inhibition of dihydropteroate synthase (DHPS) | Treatment of toxoplasmosis (in combination) | Antibacterial / Antiprotozoal[1] |
| Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2) | Reduction of inflammation and pain | Anti-inflammatory (NSAID)[8] |
| Acetazolamide | Inhibition of carbonic anhydrase | Diuresis, reduction of intraocular pressure | Diuretic / Anti-glaucoma |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor (incl. VEGFR-2) | Inhibition of angiogenesis | Anticancer[3] |
Part 2: A Proposed Workflow for Characterizing a Novel Sulfonamide
Given that this compound is a simple, non-aromatic sulfonamide, its biological activity is not immediately obvious. A prudent first step is to screen for the most common and historically significant sulfonamide activities: antibacterial action and cytotoxicity. The following workflow provides a structured approach to this initial characterization, with built-in decision points for proceeding to more specific assays.
Caption: Workflow for establishing inter-laboratory reproducibility.
References
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Zahid, H. et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
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Assessing the Selectivity Profile of 2-Methoxypropane-1-sulfonamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone of developing safer, more effective therapeutics with minimal off-target effects. This guide provides a comprehensive framework for assessing the selectivity profile of 2-Methoxypropane-1-sulfonamide, a novel aliphatic sulfonamide. Given the well-established role of the sulfonamide moiety as a potent inhibitor of zinc-containing enzymes, we will focus our investigation on the carbonic anhydrase (CA) family, a class of enzymes implicated in a wide array of physiological and pathological processes.[1][2]
This document is not merely a collection of protocols; it is a strategic guide designed to walk researchers through the causal logic of experimental design, from initial hypothesis to data interpretation and visualization. We will compare the hypothetical performance of this compound against established carbonic anhydrase inhibitors, providing the context necessary for a thorough evaluation.
The Critical Role of Carbonic Anhydrases and the Rationale for Inhibition
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[4] With at least 15 known isoforms in humans, each exhibiting distinct tissue distribution and subcellular localization, the CA family presents a rich field of targets for therapeutic intervention.[5][6] Dysregulation of CA activity is linked to various diseases, including glaucoma, epilepsy, edema, and cancer, making CA inhibitors a valuable class of drugs.[4][7]
The sulfonamide functional group is a classic zinc-binding motif, forming the pharmacophore of numerous clinically approved CA inhibitors.[1][4] The simple, aliphatic nature of this compound suggests it may interact with the zinc ion in the active site of CAs, making this enzyme family a primary and logical starting point for its selectivity assessment.[8]
Comparative Framework: Benchmarking Against Established CA Inhibitors
To contextualize the potential selectivity of this compound, it is essential to compare it against well-characterized CA inhibitors with diverse selectivity profiles. For this guide, we will use:
-
Acetazolamide: A broad-spectrum, systemic CA inhibitor, often used as a reference compound due to its potent inhibition of multiple CA isoforms.[9][10]
-
Dorzolamide: A topically active CA inhibitor primarily used in the treatment of glaucoma, exhibiting some selectivity for CA-II, which is abundant in the eye.[1]
The following table presents a hypothetical comparison of the inhibition constants (Ki, in nM) for these compounds against key CA isoforms. The values for the reference compounds are based on published data, while the values for this compound are placeholders for experimental determination.
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) | CA IX (Ki, nM) |
| This compound | TBD | TBD | TBD | TBD |
| Acetazolamide | 250 | 12 | 74 | 25 |
| Dorzolamide | 3000 | 0.5 | 50 | 4.5 |
TBD: To Be Determined through experimentation.
This comparative data will be crucial in interpreting the selectivity profile of our test compound. A selective inhibitor would ideally show potent inhibition of a specific target isoform (e.g., low nanomolar Ki) with significantly weaker inhibition of other isoforms (e.g., high nanomolar to micromolar Ki).
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, we will use Graphviz diagrams.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
The above diagram illustrates the catalytic action of carbonic anhydrase and its inhibition by a sulfonamide, which binds to the zinc ion in the active site, blocking the entry of substrates.
Experimental Protocols for Selectivity Profiling
The following is a detailed, step-by-step methodology for an in vitro carbonic anhydrase inhibition assay. This protocol is designed to be a self-validating system, with the inclusion of positive and negative controls to ensure data integrity.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay leverages the esterase activity of CAs to provide a colorimetric readout of enzyme inhibition.[11][12][13]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of recombinant human CA I, CA II, CA IV, and CA IX in cold Assay Buffer. Aliquot and store at -80°C.
-
Enzyme Working Solutions: On the day of the experiment, dilute the enzyme stock solutions in cold Assay Buffer to the desired working concentration (e.g., 2X final concentration).
-
Substrate Stock Solution: Prepare a 100 mM stock solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile.
-
Substrate Working Solution: Dilute the p-NPA stock solution in Assay Buffer to the desired working concentration (e.g., 2X final concentration).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Comparator Stock Solutions: Prepare 10 mM stock solutions of Acetazolamide and Dorzolamide in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test and comparator compounds in DMSO to generate a range of concentrations for IC50 determination.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted compounds (or DMSO for the 'no inhibitor' control) to the appropriate wells.
-
Add 98 µL of Assay Buffer to each well.
-
Add 50 µL of the appropriate CA enzyme working solution to each well, except for the 'no enzyme' control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.[11]
-
Initiate the reaction by adding 50 µL of the p-NPA substrate working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.[11]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each CA isoform.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
Caption: Experimental Workflow for In Vitro CA Inhibition Assay.
Interpreting the Selectivity Profile
The true value of this guide lies in the interpretation of the experimental data. The selectivity of this compound can be quantified by calculating the selectivity index, which is the ratio of the Ki value for an off-target isoform to the Ki value for the on-target isoform. A higher selectivity index indicates greater selectivity.
Caption: Conceptual Representation of a Selectivity Profile.
By systematically applying the protocols and analytical frameworks outlined in this guide, researchers can generate a robust and comprehensive selectivity profile for this compound. This will provide critical insights into its therapeutic potential and guide future drug development efforts.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Zimmermann, S. A., & Flaherty, D. P. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Methods and Protocols, 4(3), 51.
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Enquist, J. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Angeli, A., et al. (2024). Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae. Archiv der Pharmazie.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1033-1043.
- Hidaka, H., et al. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
- Gulcin, I., et al. (2004). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 413-416.
- Adluri, B. S., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 11(9), 2414-2420.
- Jo, B. H., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(23), 9091.
- Alam, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159.
- Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159.
- Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6145-6161.
- Wu, H., et al. (2022). Rapid Access to Aliphatic Sulfonamides. Organic Letters, 24(22), 4030-4035.
- de Souza, A. C. B., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(1), 224.
- Kumar, R., & Singh, P. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review.
- Baskaran, R., et al. (2016). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Pharmacognosy and Phytochemistry, 5(4), 216-219.
- Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1593.
- da Silva, E. G., et al. (2023). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 11, 1140026.
- Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(8), 900-905.
- Ghorab, M. M., et al. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids. Current Organic Chemistry, 26(14), 1335-1369.
- Zaidi, S. F., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-167.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Toxicological Landscape of Aliphatic Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] While the pharmacological and toxicological profiles of aromatic sulfonamides are extensively documented, their aliphatic counterparts, such as 2-Methoxypropane-1-sulfonamide, represent a comparatively underexplored chemical space. This guide provides a comprehensive toxicological comparison of this compound with structurally related compounds.
In the absence of direct experimental toxicity data for this compound in publicly available literature, this guide adopts a structure-activity relationship (SAR) approach. By dissecting the molecule into its core components—the 2-methoxypropane moiety and the sulfonamide functional group—and examining the known toxicities of analogous structures, we can construct a predictive toxicological profile. This guide is intended to equip researchers with the foundational knowledge and experimental frameworks necessary for the informed development and safety assessment of novel aliphatic sulfonamides.
Deconstructing the Toxicity Profile: A Tale of Two Moieties
The toxicological characteristics of this compound can be inferred by examining its principal structural components: the 2-methoxypropane group and the sulfonamide head.
The 2-Methoxypropane Moiety: Insights from Structural Analogs
The 2-methoxypropane fragment is structurally related to several well-characterized industrial chemicals. Analysis of their toxicological data provides a baseline for predicting the contribution of this moiety to the overall toxicity of this compound.
Table 1: Acute Toxicity of Compounds Structurally Related to the 2-Methoxypropane Moiety
| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rat) | Inhalation LC50 (Rat) | Key Toxicological Observations |
| 2-Methoxypropene | 116-11-0 | 1870 µL/kg[3] | No data available | No data available | May be harmful if swallowed; vapors may cause dizziness and nausea.[3] |
| 2-Methoxy-2-methylpropane (MTBE) | 1634-04-4 | >2000 mg/kg[4] | >2000 mg/kg[4] | 85 mg/L (4 hours)[4] | Low acute toxicity; sub-lethal effects include CNS depression, ataxia, and labored respiration.[4] |
| 1-Methoxy-2-propanol | 107-98-2 | No data available | No data available | No data available | Flammable liquid and vapor; may cause drowsiness or dizziness. |
| 2-Methoxypropanol-1 | 1589-47-5 | No data available | No data available | No data available | Teratogenic in rats and rabbits; slightly irritating to skin and eyes. |
The data in Table 1 suggest that the 2-methoxypropane moiety, in related small molecules, generally exhibits low to moderate acute toxicity. The primary concerns appear to be central nervous system depression at high doses and potential reproductive toxicity, as seen with 2-methoxypropanol-1.[5]
The Sulfonamide Functional Group: A Diverse Spectrum of Bioactivity and Toxicity
The sulfonamide group is the lynchpin of a vast class of drugs with a broad range of biological activities, from antimicrobial to anticancer.[1][2] Their toxicity is highly dependent on the nature of the substituents on the sulfur and nitrogen atoms.
Generally, sulfonamides are metabolized in the liver, and individual differences in metabolism can predispose individuals to adverse reactions.[1] Common side effects associated with sulfonamide drugs include gastrointestinal disturbances, and in some cases, more severe reactions like Stevens-Johnson syndrome.[1]
A key distinction in sulfonamide toxicology is between aromatic and aliphatic derivatives. Aromatic sulfonamides, which are more widely studied, often exert their effects through mechanisms related to their aniline-like structure.[1] Aliphatic sulfonamides, such as the topic compound, lack this aromatic amine and are thus expected to have different toxicological profiles.
Comparative Toxicity of Structurally Related Sulfonamides
While specific quantitative toxicity data for this compound is not available, we can draw comparisons with its structural isomers and other related aliphatic and aromatic sulfonamides to predict its potential hazards.
Table 2: Hazard Classification of this compound and Related Compounds
| Compound | Structure | Key GHS Hazard Statements |
| This compound | No harmonized classification available. | |
| 2-Methoxy-2-methylpropane-1-sulfonamide | Isomer of the target compound | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |
| 2-Methylpropane-1-sulfonamide | Lacks the methoxy group | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7] |
| 2-Methoxybenzene-1-sulfonamide | Aromatic analogue | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8] |
Based on the hazard classifications of its close structural relatives, it is prudent to handle this compound with caution, assuming it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.
Experimental Protocols for Toxicological Assessment
To definitively determine the toxicity of this compound and its analogues, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for such an evaluation.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It provides a quantitative measure of a compound's cytotoxicity, typically expressed as the IC50 value (the concentration at which 50% of cell growth is inhibited).
Step-by-Step Protocol:
-
Cell Culture:
-
Select appropriate cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a panel of cancer cell lines for anti-proliferative studies).
-
Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD TG 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 (median lethal dose) with a reduced number of animals compared to traditional methods.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization:
-
Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
-
Dose Formulation:
-
Prepare the test compound in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a reasonable volume (typically 1-2 mL/100g body weight).
-
-
Dosing Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound to one animal using a gavage needle.
-
The initial dose is selected based on any available information or, in its absence, a default value (e.g., 175 mg/kg).
-
-
Observation and Subsequent Dosing:
-
Observe the animal closely for signs of toxicity for the first few hours and then periodically for up to 14 days.
-
The outcome for the first animal determines the dose for the next animal:
-
If the animal survives, the next animal is dosed at a higher level (using a defined dose progression factor, e.g., 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
This sequential process continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
-
Data Analysis:
-
The LD50 is estimated using maximum likelihood methods based on the sequence of outcomes (survival or death) at the different dose levels.
-
Caption: Workflow of the in vivo acute oral toxicity up-and-down procedure.
Conclusion and Future Directions
This guide provides a comparative toxicological overview of this compound based on the available data for its structural components and related compounds. The analysis suggests that this aliphatic sulfonamide should be handled with care, with potential for moderate acute toxicity and irritation. However, without direct experimental data, this remains a predictive assessment.
Future research should prioritize the synthesis and rigorous toxicological evaluation of this compound using standardized in vitro and in vivo protocols as outlined in this guide. Such studies are essential to accurately characterize its safety profile and to inform the development of novel therapeutic agents based on this and related aliphatic sulfonamide scaffolds. A thorough understanding of the structure-toxicity relationships within this chemical class will be pivotal for designing safer and more effective drugs.
References
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]
-
Australian Government Department of Health. (2014). Propane, 2-methoxy-2-methyl-: Human health tier II assessment. Retrieved from [Link]
-
Hartwig, A., & MAK Commission. (2018). 2‐Methoxypropanol‐1. The MAK Collection for Occupational Health and Safety, 4(2). [Link]
-
PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropane-1-sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzene-1-sulfonamide. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methoxypropane-1-sulfonamide
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Methoxypropane-1-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to be a trusted resource for researchers and laboratory managers.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on data for a structurally similar compound, this compound should be handled with care.
Key Hazard Information: The GHS pictograms and hazard statements for the analogous 2-Methoxy-2-methylpropane-1-sulfonamide are as follows:
| GHS Pictogram | Signal Word | Hazard Statements |
![]() | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Table 1: GHS Hazard Information for a this compound analog.[1]
Expert Insight: The sulfonamide functional group is a cornerstone of various pharmaceuticals.[2] While medicinally active, these compounds and their precursors must be treated as potentially hazardous and environmentally persistent.[2] Their disposal requires a higher level of diligence than common laboratory solvents.
Personal Protective Equipment (PPE) and Handling Precautions
Proper PPE is the first line of defense against chemical exposure. When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[3][4]
Safe Handling Procedures:
-
Avoid all direct contact with the skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Prevent the formation of dust or aerosols.
-
Ensure adequate ventilation at all times.
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.
Waste Disposal Workflow
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxypropane-1-sulfonamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 2-Methoxypropane-1-sulfonamide, demands a systematic approach to risk mitigation. This guide moves beyond a simple checklist, providing a procedural and causal framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, ensuring that every operational step reinforces a protected laboratory environment.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Based on available safety data for this compound and its structural analogs, a clear hazard profile emerges.
According to supplier safety information, 2-Methoxy-2-methylpropane-1-sulfonamide (a closely related compound) is associated with the following GHS Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The signal word for this chemical is "Warning"[1]. These classifications are the cornerstone of our PPE strategy. The primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE ensemble must create an effective barrier against these specific risks.
Core PPE and Engineering Controls: A Multi-Layered Defense
The hierarchy of controls dictates that we first rely on engineering solutions before personal protective measures. When handling this compound, particularly in its powdered form, all operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates[2][3][4].
The following PPE is mandatory for all personnel handling this compound.
Summary of Mandatory PPE
| Protection Type | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (Powder-Free) | Prevents skin irritation and absorption[1]. Double-gloving is recommended for extended handling or when cleaning spills to provide an extra layer of protection[5]. |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1 standards) | Protects against dust particles and accidental splashes causing serious eye irritation[6][7]. |
| Body Protection | Fully-fastened Laboratory Coat (preferably with knit cuffs) | Shields skin on the torso and arms from contact with the chemical[8]. |
| Respiratory | NIOSH-approved N95 Respirator or higher | Required when engineering controls (fume hood) are not available or may be insufficient to prevent inhalation of fine powders, which can cause respiratory irritation[1][9]. |
Procedural Discipline: The Key to Effective Protection
The efficacy of PPE is directly tied to the discipline with which it is used. The following protocols are designed to be self-validating, minimizing the risk of contamination during use and removal.
Safe Handling and Weighing Workflow
The entire process, from preparation to disposal, must follow a strict, logical sequence to ensure safety at every stage.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: PPE Donning and Doffing
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check as per manufacturer instructions.
-
Goggles: Adjust for a snug fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat[5]. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if double-gloved): Remove the outer pair and dispose of them in the designated hazardous waste container within the fume hood.
-
Lab Coat: Unfasten and roll it outwards, ensuring the contaminated exterior is contained within the roll. Dispose of in the appropriate receptacle.
-
Goggles: Remove by handling the strap, not the front.
-
Inner Gloves: Grasp the outside of one glove at the wrist, peel it off turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Respirator (if used): Remove without touching the front of the mask.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Caption: Standardized Donning and Doffing Sequence for PPE.
Disposal and Emergency Plans
A comprehensive safety plan extends beyond active handling to include waste disposal and emergency preparedness.
Disposal of Contaminated Materials
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated, sealed hazardous waste container[6][7]. Do not dispose of them in regular trash.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[10]. It should be collected in a clearly labeled, sealed container[11]. Do not pour it down the drain[6].
Emergency Procedures: In Case of Exposure
A swift and correct response to exposure is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes[12]. Seek medical attention if irritation persists[13].
-
Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][13]. Remove contact lenses if present and easy to do. Seek immediate medical attention[13].
-
Inhalation: Move the affected person to fresh air at once[2][13]. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[7]. Call a poison control center or seek immediate medical attention[10][13].
By integrating this expert-driven, procedurally sound approach to PPE, we transform safety from a set of rules into an ingrained, trustworthy practice. This ensures that our pursuit of scientific advancement is always grounded in the protection of our most valuable asset: our people.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. [Link]
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University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH. [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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ChemSafety. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. [Link]
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U.S. Pharmacist. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

